Gadoquatrane
説明
Structure
2D Structure
特性
CAS番号 |
2048221-65-2 |
|---|---|
分子式 |
C81H128Gd4N24O32 |
分子量 |
2579.0 g/mol |
IUPAC名 |
2-[4,10-bis(carboxylatomethyl)-7-[1-oxo-1-[[2-oxo-2-[[3-[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]-2,2-bis[[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]methyl]propyl]amino]ethyl]amino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;tetrakis(gadolinium(3+)) |
InChI |
InChI=1S/C81H140N24O32.4Gd/c1-57(102-29-21-94(45-69(118)119)13-5-90(41-65(110)111)6-14-95(22-30-102)46-70(120)121)77(134)82-37-61(106)86-53-81(54-87-62(107)38-83-78(135)58(2)103-31-23-96(47-71(122)123)15-7-91(42-66(112)113)8-16-97(24-32-103)48-72(124)125,55-88-63(108)39-84-79(136)59(3)104-33-25-98(49-73(126)127)17-9-92(43-67(114)115)10-18-99(26-34-104)50-74(128)129)56-89-64(109)40-85-80(137)60(4)105-35-27-100(51-75(130)131)19-11-93(44-68(116)117)12-20-101(28-36-105)52-76(132)133;;;;/h57-60H,5-56H2,1-4H3,(H,82,134)(H,83,135)(H,84,136)(H,85,137)(H,86,106)(H,87,107)(H,88,108)(H,89,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);;;;/q;4*+3/p-12 |
InChIキー |
HGIZCBUSWUYZEQ-UHFFFAOYSA-B |
正規SMILES |
CC(C(=O)NCC(=O)NCC(CNC(=O)CNC(=O)C(C)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(CNC(=O)CNC(=O)C(C)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CNC(=O)CNC(=O)C(C)N3CCN(CCN(CCN(CC3)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N4CCN(CCN(CCN(CC4)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |
製品の起源 |
United States |
Foundational & Exploratory
Gadoquatrane: A Technical Deep Dive into its Physicochemical Properties
Gadoquatrane (BAY 1747846) is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its unique molecular structure, consisting of four gadolinium-containing macrocyclic cages, confers distinct physicochemical properties that translate into high stability and imaging efficacy at a reduced gadolinium dose compared to conventional GBCAs.[4][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Characteristics
This compound's design as a tetrameric entity results in a high molecular weight and a distinct hydrophilic nature. These features are pivotal to its high relaxivity and excellent safety profile. A summary of its key physicochemical properties is presented below.
| Property | Value | Units |
| Molecular Weight | 2579.0 | g/mol |
| Solubility (in 10 mM Tris-HCl, pH 7.4) | 1.43 | mol Gd/L |
| Partition Coefficient (logP) (1-butanol/water) | -4.32 | |
| Viscosity (at 37°C) | 1.22 | mPa·s |
| Osmolality | 294 | mosmol/kg |
Table 1: Key Physicochemical Properties of this compound.
Relaxivity Profile
A critical parameter for a GBCA is its relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of water protons, thereby enhancing the MRI signal. This compound exhibits significantly higher relaxivity compared to established macrocyclic GBCAs.
| Magnetic Field Strength | r1 Relaxivity (per Gd) | r1 Relaxivity (per molecule) |
| 1.41 T (in human plasma, 37°C, pH 7.4) | 11.8 | 47.2 |
| 3.0 T (in human plasma, 37°C, pH 7.4) | 10.5 | 41.9 |
Table 2: r1-Relaxivity of this compound.
The high relaxivity of this compound is attributed to its large molecular size, which slows down its tumbling rate in solution. This optimized rotational correlation time leads to a more efficient energy exchange between the gadolinium ion and surrounding water protons, resulting in enhanced T1 shortening.
Stability and Safety Profile
The stability of a GBCA is paramount to minimize the in vivo release of potentially toxic free gadolinium (Gd³⁺) ions. This compound's macrocyclic structure provides a highly rigid and kinetically inert chelate for the gadolinium ion.
| Condition | Observation |
| Human Serum (21 days, 37°C, pH 7.4) | Gd release below the lower limit of quantification |
| Zinc Transmetallation Assay | No Gd³⁺ release observed |
| Acidic Conditions (pH 1.2) | Dissociation half-life of 28.6 days |
Table 3: Stability Data for this compound.
These data underscore the exceptional stability of this compound, even under harsh conditions, suggesting a very low risk of dechelation in a physiological environment.
Experimental Protocols
The following sections detail the methodologies employed to determine the key physicochemical properties of this compound.
Physicochemical Property Determination Workflow
A workflow diagram for the physicochemical characterization of this compound.
Solubility Determination
The solubility of this compound was assessed at room temperature (20°C) in a buffered solution (10 mM Tris-HCl, pH 7.4). After a 24-hour incubation period, the supernatant was carefully separated and the concentration of gadolinium was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Partition Coefficient (logP) Measurement
To determine the hydrophilicity of this compound, its partition coefficient between 1-butanol and a buffered aqueous solution (5 mM Tris-HCl, pH 7.4) was measured. A 10 µM solution of this compound was mixed with an equal volume of 1-butanol and shaken for two hours at room temperature. Following phase separation, the gadolinium concentration in both the aqueous and organic phases was determined by ICP-MS.
Viscosity Measurement
The viscosity of the this compound formulation was measured in triplicate using a rolling ball viscometer. The measuring tube was maintained at a constant temperature of 37°C to simulate physiological conditions.
Osmolality Determination
The osmolality of the this compound formulation was determined in triplicate using a vapor pressure osmometer. The instrument was calibrated with standard osmolality solutions of 100, 290, and 1000 mosmol/kg.
Relaxivity Measurements
The r1-relaxivities of this compound were determined in human plasma at 37°C and pH 7.4 at magnetic field strengths of 1.41 T and 3.0 T. For the measurements at 3.0 T, samples with three different concentrations (0.25, 0.5, and 0.75 mmol Gd/L) were prepared. The T1 relaxation times were measured using an inversion recovery sequence, and the signal intensities from a region of interest were plotted against the inversion times. A fitting routine was then used to calculate the T1 times, from which the r1-relaxivity was determined.
Complex Stability under Physiological Conditions
The stability of the this compound complex was evaluated in human serum from healthy donors. The serum was spiked with this compound to a final concentration of 0.025 mmol/L (0.1 mmol Gd/L) and incubated at 37°C in a 5% CO₂ atmosphere to maintain a physiological pH. Sodium azide was added to prevent microbial growth. The amount of released gadolinium was monitored over a period of 21 days.
Zinc Transmetallation Assay
The kinetic inertness of this compound was further investigated through a zinc transmetallation assay. This test assesses the potential for endogenous ions like zinc to displace the gadolinium from the chelate.
In Vitro and In Vivo Stability Assessment Logic
A diagram illustrating the logic of the in vitro and in vivo stability assessment of this compound.
Conclusion
This compound's distinctive tetrameric macrocyclic structure underpins its favorable physicochemical profile. Its high relaxivity allows for effective contrast enhancement at a reduced gadolinium dose, while its exceptional stability minimizes the risk of gadolinium release in vivo. These properties, established through rigorous experimental evaluation, position this compound as a promising candidate for safer and more efficient contrast-enhanced MRI examinations.
References
- 1. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|High-Relaxivity MRI Contrast Agent [benchchem.com]
- 5. This compound: Bayer's MRI Innovation Sparks a Paradigm Shift in Radiology Safety [ainvest.com]
Gadoquatrane: A Technical Whitepaper on Molecular Structure and Relaxivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoquatrane is a next-generation, high-relaxivity, macrocyclic, gadolinium-based contrast agent (GBCA) currently in clinical development. Its unique tetrameric structure, consisting of four gadolinium chelates linked together, results in a significantly higher molecular weight and a slower molecular tumbling rate compared to conventional monomeric GBCAs. This optimized rotational correlation time leads to a substantial increase in proton relaxivity, particularly r1 relaxivity, allowing for effective contrast enhancement in magnetic resonance imaging (MRI) at considerably lower gadolinium doses. This technical guide provides an in-depth overview of this compound's molecular structure, a compilation of its relaxivity data, and detailed experimental protocols for the characterization of its key properties.
Molecular Structure
This compound possesses a distinct molecular architecture designed to maximize relaxivity while maintaining high stability. It is a tetrameric molecule, meaning it comprises four gadolinium (Gd³⁺) ions, each chelated by a macrocyclic ligand, linked to a central core.
The fundamental characteristics of its molecular structure are summarized below:
| Property | Value | Reference(s) |
| Chemical Formula | C₈₁H₁₂₈Gd₄N₂₄O₃₂ | [1] |
| Molecular Weight | 2579.0 g/mol | [2] |
| Structure Type | Tetrameric, Macrocyclic | [2][3] |
| CAS Number | 2048221-65-2 | [1] |
The macrocyclic nature of the individual chelating units contributes to the high kinetic and thermodynamic stability of the complex, minimizing the potential for in vivo release of toxic free Gd³⁺ ions. The tetrameric assembly results in a significantly larger molecule compared to existing clinical GBCAs, which is the primary driver for its enhanced relaxivity.
Relaxivity of this compound
The efficacy of a GBCA is primarily determined by its ability to shorten the T1 and T2 relaxation times of water protons, a property quantified by its r1 and r2 relaxivities. This compound exhibits exceptionally high r1 relaxivity, which allows for a reduction in the required gadolinium dose.
Quantitative Relaxivity Data
The following tables summarize the longitudinal (r1) relaxivity of this compound in different media and at various magnetic field strengths. At the time of this writing, specific r2 relaxivity values for this compound are not extensively published in the reviewed literature.
Table 1: r1 Relaxivity of this compound in Human Plasma (per Gd³⁺ ion)
| Magnetic Field Strength (T) | Frequency (MHz) | r1 Relaxivity (mM⁻¹s⁻¹) | Temperature (°C) | pH | Reference(s) |
| 0.47 | 20 | > 2-fold higher than gadobutrol | 37 | 7.4 | |
| 1.41 | 60 | 11.8 | 37 | 7.4 | |
| 3.0 | 128 | 10.5 | 37 | 7.4 | |
| 4.7 | 200 | > 2-fold higher than gadobutrol | 37 | 7.4 |
Table 2: r1 Relaxivity of this compound in Water (per Gd³⁺ ion)
| Magnetic Field Strength (T) | Frequency (MHz) | r1 Relaxivity vs. Gadobutrol | Temperature (°C) | Reference(s) |
| 0.47 - 4.7 | 20 - 200 | ~3-fold higher | 37 |
Experimental Protocols
This section details the methodologies employed to characterize the relaxivity and stability of this compound.
Measurement of T1 and T2 Relaxivity
The determination of r1 and r2 relaxivities involves measuring the T1 and T2 relaxation times of water protons in solutions containing the contrast agent at various concentrations.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., deionized water or human plasma).
-
Perform serial dilutions to obtain a range of concentrations (typically 0.1 to 1.0 mM).
-
Transfer each concentration into a separate vial or well of a phantom. An undoped solvent sample should be included as a reference.
-
-
T1 Measurement (Inversion Recovery):
-
Place the phantom in the isocenter of the magnet.
-
Use an inversion recovery pulse sequence.
-
Acquire a series of images at different inversion times (TI), ranging from short (e.g., 50 ms) to long (e.g., 3000 ms), ensuring the signal fully recovers.
-
Maintain a constant temperature, typically 37°C for physiological relevance.
-
-
T2 Measurement (Spin Echo):
-
Use a single-slice multi-echo spin-echo pulse sequence.
-
Acquire a series of images at different echo times (TE).
-
Ensure the repetition time (TR) is sufficiently long (at least 5 times T1) to minimize T1 weighting.
-
-
Data Analysis:
-
For each concentration, measure the mean signal intensity from a region of interest (ROI).
-
For T1, plot signal intensity versus TI and fit the data to the equation: SI(TI) = S₀ |1 - 2e^(-TI/T1)| to determine T1.
-
For T2, plot signal intensity versus TE and fit the data to the equation: SI(TE) = S₀ e^(-TE/T2) to determine T2.
-
Calculate the relaxation rates R1 = 1/T1 and R2 = 1/T2.
-
Plot R1 and R2 against the concentration of this compound.
-
The slopes of the resulting lines correspond to the r1 and r2 relaxivities, respectively.
-
Nuclear Magnetic Relaxation Dispersion (NMRD) Profile
NMRD profiles provide a more comprehensive understanding of the relaxivity by measuring r1 as a function of the magnetic field strength.
Step-by-Step Protocol:
-
A sample of this compound at a fixed concentration (e.g., 1 mM) is prepared in the medium of interest.
-
The T1 relaxation time is measured over a wide range of Larmor frequencies using a fast field-cycling relaxometer and/or multiple fixed-field instruments.
-
The longitudinal relaxation rate (R1) is calculated for each frequency.
-
The relaxivity (r1) at each frequency is determined by dividing R1 by the gadolinium concentration.
-
The resulting data points (r1 vs. frequency) constitute the NMRD profile.
-
This profile can be fitted with theoretical models, such as the Solomon-Bloembergen-Morgan (SBM) theory, to provide insights into the molecular parameters that govern relaxivity, including the rotational correlation time (τR), the water exchange rate (kex), and the electronic relaxation time.
Stability Assessment: Zinc Transmetallation Assay
This assay assesses the kinetic inertness of the gadolinium chelate by challenging it with a competing metal ion, typically Zn²⁺. The release of Gd³⁺ leads to a decrease in relaxivity, which can be monitored over time.
Step-by-Step Protocol:
-
A solution of this compound is prepared in a physiologically relevant buffer (e.g., phosphate buffer at pH 7.0).
-
An equimolar amount of a competing ion, such as zinc chloride (ZnCl₂), is added to the solution.
-
The mixture is incubated at 37°C.
-
The T1 relaxation time of the solution is measured at regular time intervals over a period of several days.
-
A decrease in the T1 relaxation rate (R1) over time indicates that the paramagnetic Gd³⁺ is being displaced from the chelate by the non-paramagnetic Zn²⁺, thus signifying transmetallation. A stable complex will show minimal change in R1 over time.
Stability Assessment: Gadolinium Release in Human Serum
This experiment directly measures the amount of gadolinium released from the chelate in a biological matrix over time.
Step-by-Step Protocol:
-
This compound is incubated in human serum at 37°C and physiological pH.
-
At various time points (e.g., over 21 days), aliquots are taken.
-
The concentration of released gadolinium is measured using a highly sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Studies have shown that for this compound, the amount of released gadolinium in human serum after 21 days is below the lower limit of quantification, demonstrating its high stability.
Relationship between Molecular Structure and High Relaxivity
The enhanced relaxivity of this compound is a direct consequence of its unique molecular design.
As depicted in Figure 5, the tetrameric structure leads to a high molecular weight and a large hydrodynamic radius. This increased size slows down the molecular tumbling in solution, resulting in a longer and more optimal rotational correlation time (τR). According to the Solomon-Bloembergen-Morgan (SBM) theory of paramagnetic relaxation, a τR that is closer to the inverse of the proton Larmor frequency at typical clinical magnetic field strengths (1.5 T and 3.0 T) leads to more efficient T1 relaxation. This optimized τR is the primary reason for this compound's significantly higher r1 relaxivity compared to smaller, monomeric GBCAs.
Conclusion
This compound represents a significant advancement in the design of gadolinium-based contrast agents. Its novel tetrameric macrocyclic structure confers both high stability and exceptionally high r1 relaxivity. This allows for the potential to achieve excellent contrast enhancement in MRI with a substantially reduced dose of gadolinium, which is a key consideration for patient safety and sustainability. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel contrast agents.
References
- 1. This compound | C81H128Gd4N24O32 | CID 156596411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|High-Relaxivity MRI Contrast Agent [benchchem.com]
- 3. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical development and discovery of Gadoquatrane
An In-Depth Technical Guide to the Preclinical Development and Discovery of Gadoquatrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BAY 1747846) is a novel, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its innovative molecular structure, consisting of four gadolinium chelates linked to a central scaffold, results in a significantly higher relaxivity compared to conventional monomeric GBCAs.[1][4] This enhanced efficacy allows for a substantial reduction in the required gadolinium (Gd) dose, addressing the ongoing concerns regarding gadolinium retention in the body. This technical guide provides a comprehensive overview of the preclinical discovery and development of this compound, detailing its physicochemical properties, mechanism of action, and the key in vitro and in vivo studies that have established its promising safety and efficacy profile.
Discovery and Chemical Synthesis
This compound was synthesized with the goal of increasing relaxivity by increasing the molecular size to slow its tumbling rate in solution. The synthesis involves linking four single macrocyclic Gd-GlyMe-DOTA moieties to a central scaffold. The full chemical name is tetragadolinium [4,10-bis(carboxylatomethyl)-7-{3,6,12,15-tetraoxo-16-[4,7,10-tris-(carboxyl-atomethyl)-1,4,7,10-tetraazacyclododecan-1-yl]-9,9-bis({[({2-[4,7,10-tris-(carboxylatomethyl)-1,4,7,10-tetraazacyclododecan-1-yl]propanoyl}amino)acetyl]-amino}methyl)-4,7,11,14-tetraazahepta-decan-2-yl}-1,4,7,10-tetraazacyclododecan-1-yl]acetate, and its synthesis is described in patent WO2016193190. The molecular weight of this compound is 2579 g/mol .
Physicochemical Properties
A series of in vitro experiments were conducted to characterize the fundamental physicochemical properties of this compound. These properties are crucial for its function as an effective and safe MRI contrast agent. The key parameters are summarized in the table below.
| Property | Value | Comparison to Established mGBCAs |
| Molecular Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic (e.g., Gadobutrol) |
| r1-relaxivity (per Gd) in human plasma (1.41 T, 37°C) | 11.8 mM⁻¹·s⁻¹ | More than 2-fold higher |
| r1-relaxivity (per molecule) in human plasma (1.41 T, 37°C) | 47.2 mM⁻¹·s⁻¹ | More than 8-fold higher |
| r1-relaxivity (per Gd) in human plasma (3.0 T, 37°C) | 10.5 mM⁻¹·s⁻¹ | - |
| r1-relaxivity (per molecule) in human plasma (3.0 T, 37°C) | 41.9 mM⁻¹·s⁻¹ | - |
| Solubility in buffer (10 mM Tris-HCl, pH 7.4) | 1.43 mol Gd/L | High |
| Hydrophilicity (logP in 1-butanol/water) | -4.32 | High |
| Protein Binding | Negligible | Similar |
| Osmolality | Iso-osmolar to blood | Lower than some established GBCAs |
Mechanism of Action
This compound, like other gadolinium-based contrast agents, functions by altering the magnetic properties of nearby water molecules. When placed in a strong magnetic field, the gadolinium ion in this compound shortens the T1 relaxation time of adjacent water protons. This acceleration of T1 relaxation leads to a brighter signal on T1-weighted MR images, thereby enhancing the contrast between different tissues. The high relaxivity of this compound means it is more efficient at this process, allowing for a lower dose to achieve the desired contrast enhancement.
Preclinical Evaluation: In Vitro Studies
Complex Stability
The stability of the gadolinium complex is a critical safety parameter, as the release of free Gd³⁺ ions can be toxic. The stability of this compound was assessed through several in vitro assays.
Experimental Protocol: Gadolinium Release in Human Serum
A representative protocol for assessing gadolinium release in human serum is as follows:
-
This compound and comparator GBCAs (e.g., gadodiamide, gadobutrol) are incubated in human serum at a concentration of 1 mmol/L.
-
The incubation is carried out at 37°C and a physiological pH of 7.4 for a period of up to 21 days.
-
Samples are taken at various time points.
-
The concentration of released Gd³⁺ is determined using a suitable analytical method, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).
-
The limit of quantification for Gd³⁺ is typically in the nanomolar range.
In a study, the observed Gd release from this compound after 21 days in human serum at 37°C was below the lower limit of quantification, similar to the highly stable macrocyclic agent gadobutrol. In contrast, the linear agent gadodiamide showed a significant Gd release of 13.5% over the same period.
Experimental Protocol: Zinc Transmetallation Assay
Transmetallation, the displacement of Gd³⁺ from its chelate by endogenous ions like zinc, is another measure of complex stability. A typical protocol involves:
-
Incubating the GBCA with a solution containing zinc ions at a concentration relevant to physiological conditions.
-
The reaction is monitored over time.
-
The amount of released Gd³⁺ is quantified.
This compound showed no Gd³⁺ release in the presence of zinc in the transmetallation assay, indicating high kinetic inertness.
Protein Binding
Experimental Protocol: In Vitro Protein Binding
The extent of protein binding can influence the relaxivity and pharmacokinetic profile of a contrast agent. A common method to assess this is:
-
Incubating this compound in rat and human plasma.
-
Using techniques like ultrafiltration or equilibrium dialysis to separate the protein-bound and unbound fractions of the agent.
-
Quantifying the gadolinium concentration in each fraction using ICP-MS.
This compound exhibited negligible protein binding in both rat and human plasma.
Preclinical Evaluation: In Vivo Studies
Pharmacokinetics
The pharmacokinetic profile of this compound, including its distribution, metabolism, and excretion, was evaluated in animal models.
Experimental Protocol: Pharmacokinetic Study in Rats
A representative protocol for a pharmacokinetic study in rats is as follows:
-
A single intravenous dose of this compound is administered to a cohort of rats.
-
Blood samples are collected at multiple time points post-injection.
-
Urine and feces are collected over a defined period (e.g., up to 7 days).
-
The concentration of gadolinium in plasma, urine, and feces is determined using ICP-MS.
-
Pharmacokinetic parameters such as elimination half-life, volume of distribution, and total clearance are calculated from the plasma concentration-time data.
Studies in rats demonstrated that this compound has a pharmacokinetic profile comparable to that of gadobutrol, characterized by rapid extracellular distribution and fast elimination via the kidneys in an unchanged form. In healthy male volunteers, the effective half-life of this compound in plasma was short, ranging from 1.4 to 1.7 hours across different dose groups. The volume of distribution at a steady state was approximately 0.2 L/kg.
A study in cynomolgus monkeys also showed a similar pharmacokinetic profile to established macrocyclic GBCAs, with rapid renal excretion and no evidence of metabolic degradation.
Efficacy in a Disease Model
The efficacy of this compound in enhancing MRI contrast was evaluated in a preclinical cancer model.
Experimental Protocol: Contrast-Enhanced MRI in a Rat Glioblastoma Model
A typical workflow for assessing the efficacy of a contrast agent in a rat glioblastoma model is as follows:
-
Tumor Implantation: Glioblastoma cells (e.g., GS9L cell line) are implanted into the brains of rats.
-
Tumor Growth: The tumors are allowed to grow for a specific period.
-
MRI Imaging:
-
Pre-contrast T1-weighted MR images are acquired.
-
This compound or a comparator agent (e.g., gadobutrol) is administered intravenously at a specific dose (e.g., 0.1 mmol Gd/kg body weight).
-
Post-contrast T1-weighted images are acquired at multiple time points after injection.
-
-
Image Analysis: The signal intensity in the tumor and surrounding healthy brain tissue is measured. The tumor-to-brain contrast is calculated to quantify the enhancement.
In a rat glioblastoma model, this compound demonstrated significantly improved contrast enhancement compared to gadobutrol at the same administered Gd dose.
Visualizations
Caption: Mechanism of action of this compound in MRI.
Caption: Preclinical development workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its potential as a next-generation MRI contrast agent. Its high relaxivity allows for effective contrast enhancement at a reduced gadolinium dose, a significant advantage in the context of current safety considerations. The comprehensive in vitro and in vivo studies have demonstrated its high stability, favorable pharmacokinetic profile, and superior efficacy in a preclinical disease model. These promising preclinical findings have paved the way for the clinical development of this compound, with the potential to improve the benefit-risk profile of contrast-enhanced MRI for patients.
References
Gadoquatrane: A Technical Overview of its Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Gadoquatrane (BAY 1747846) is a next-generation, extracellular, macrocyclic, gadolinium-based contrast agent (GBCA) currently under clinical development by Bayer.[1][2][3] It is characterized by a unique tetrameric structure that results in high stability and high relaxivity, allowing for a significantly lower dose of gadolinium to be administered to patients without compromising image quality.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of this compound based on currently available preclinical and clinical data.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been investigated in preclinical species and in human clinical trials. The data consistently demonstrate that this compound exhibits a pharmacokinetic profile similar to other established extracellular macrocyclic GBCAs, characterized by rapid distribution into the extracellular space and swift elimination primarily through the kidneys in an unchanged form.
Key Pharmacokinetic Parameters in Humans
Clinical studies in healthy adult volunteers, including Japanese and Chinese populations, have demonstrated a consistent and predictable pharmacokinetic profile.
| Parameter | Value | Population | Study Design |
| Effective Half-Life | 1.4–1.7 hours | Healthy Adults | Dose-escalation study (0.025 to 0.2 mmol Gd/kg) |
| 1.3–1.4 hours | Healthy Japanese and Chinese Men | Dose-escalation studies (0.01-0.1 mmol Gd/kg) | |
| Volume of Distribution (Vd) | ~0.2 L/kg | Healthy Adults | Dose-escalation study |
| 0.21–0.24 L/kg | Healthy Japanese and Chinese Men | Dose-escalation studies | |
| Total Plasma Clearance | ~0.1 L/h per kilogram | Healthy Adults | Dose-escalation study |
| Renal Clearance | ~0.1 L/h per kilogram | Healthy Adults | Dose-escalation study |
| Urinary Excretion | 82-95% of the administered dose | Healthy Japanese Men | Dose-escalation study |
| 96-99% of the administered dose | Healthy Chinese Men | Dose-escalation study |
Preclinical Pharmacokinetics in Cynomolgus Monkeys
Studies in female cynomolgus monkeys have further elucidated the pharmacokinetic properties of this compound, showing a three-phase plasma concentration decrease.
| Parameter | Value |
| Distribution Half-Life (α-phase) | ~3 minutes |
| Major Elimination Half-Life (β-phase) | ~60 minutes |
| Slow Terminal Elimination Half-Life (γ-phase) | ~25 hours |
| Effective Half-Life | ~1.0 hour |
| Total Plasma Clearance | 0.11 L/kg/h |
| Volume of Distribution | 0.17 L/kg |
| Urinary Excretion (24 hours) | 97% of the administered dose |
Biodistribution
Preclinical studies in cynomolgus monkeys have provided insights into the tissue distribution and retention of this compound. These studies indicate minimal retention in most organs and tissues.
Tissue Concentration of Gadolinium 5 Days Post-Administration in Cynomolgus Monkeys
| Tissue | Concentration |
| Kidney Cortex | 41 nmol Gd/g tissue |
| Skin | ~100 times lower than kidney cortex |
| Brain | ~1000 times lower than kidney cortex |
Notably, gadolinium concentrations in all tested tissues declined substantially between day 5 and day 58 post-injection. Furthermore, metabolic profiling has shown no evidence of in vivo degradation of this compound or the release of free gadolinium.
Experimental Protocols
The development of this compound has been supported by a robust clinical trial program, QUANTI, as well as preclinical and early-phase clinical studies.
QUANTI Clinical Development Program
The Phase III clinical development program, QUANTI, was designed to evaluate the efficacy and safety of this compound at a dose of 0.04 mmol Gd/kg body weight. This represents a 60% reduction in gadolinium compared to the standard dose of 0.1 mmol Gd/kg for other macrocyclic GBCAs.
Caption: Workflow of the QUANTI Phase III clinical development program for this compound.
Pharmacokinetic Study in Healthy Volunteers
The pharmacokinetic profile in humans was assessed in randomized, single-blind, placebo-controlled, dose-escalation studies.
Caption: General workflow for a pharmacokinetic study of this compound in healthy volunteers.
Methodological Details from a Study in Healthy Adults:
-
Participants: 49 healthy volunteers (mean age 35 ± 6.3 years; 24 female).
-
Design: Randomized (6:2), single-blind, placebo-controlled, dose-escalation study.
-
Dosing: Intravenous administration of this compound (0.025 to 0.2 mmol Gd/kg body weight) or placebo.
-
Sample Collection:
-
Blood (Plasma): Collected pre-dose and at numerous time points up to 72 hours post-administration.
-
Urine and Feces: Collected over 72 hours.
-
-
Analytical Method: High-performance liquid chromatography connected to inductively coupled plasma mass spectrometry or high-resolution mass spectroscopy was used for metabolite profiling.
Conclusion
This compound is a promising new gadolinium-based contrast agent with a pharmacokinetic and biodistribution profile that is comparable to existing macrocyclic GBCAs. Its key advantage lies in its high relaxivity, which allows for a substantial reduction in the administered gadolinium dose while maintaining diagnostic efficacy. The comprehensive clinical and preclinical data generated to date support its continued development and potential to improve the safety profile of contrast-enhanced MRI examinations. As of August 2025, a New Drug Application for this compound has been accepted for review by the U.S. Food and Drug Administration.
References
- 1. Bayer starts Phase III studies with novel contrast agent this compound [bayer.com]
- 2. Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 3. Bayer United States of America - Bayer Files for Approval of this compound in the U.S. [bayer2019tf.q4web.com]
- 4. radiologybusiness.com [radiologybusiness.com]
Gadoquatrane: A Technical Deep Dive into its Tetrameric Structure and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane is an investigational, next-generation gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) that has garnered significant attention due to its unique molecular design and promising clinical trial results.[1][2] Developed by Bayer, this macrocyclic GBCA features a distinct tetrameric structure, which confers high stability and exceptionally high relaxivity.[2][3] This technical guide provides an in-depth exploration of this compound's tetrameric structure, its physicochemical properties, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
The Tetrameric Structure: A Paradigm Shift in GBCA Design
At the core of this compound's innovation is its tetrameric structure, a significant departure from conventional monomeric GBCAs. The molecule consists of four macrocyclic gadolinium-chelate units linked together.[4] This unique architecture is designed to optimize key parameters that govern relaxivity, the measure of a contrast agent's effectiveness in enhancing the MRI signal.
The larger molecular size of the tetramer slows down its tumbling rate in solution. This increased rotational correlation time is a primary driver of its high efficacy, leading to a more efficient transfer of energy to surrounding water protons and, consequently, a stronger MRI signal.
Molecular Structure Visualization
Caption: Simplified diagram of this compound's tetrameric structure.
Physicochemical Properties and their Significance
The tetrameric structure of this compound results in a unique set of physicochemical properties that are advantageous for a contrast agent. These properties have been extensively characterized in preclinical studies.
| Property | Value | Significance | Reference |
| Molecular Weight | 2579 g/mol | The high molecular weight contributes to a slower rotational correlation time, a key factor in its high relaxivity. | |
| r1 Relaxivity (per Gd) in human plasma at 1.41 T, 37°C | 11.8 mM⁻¹s⁻¹ | More than double the relaxivity of established macrocyclic GBCAs, allowing for effective contrast enhancement at a lower gadolinium dose. | |
| r1 Relaxivity (per molecule) in human plasma at 1.41 T, 37°C | 47.2 mM⁻¹s⁻¹ | Demonstrates the high efficiency of the entire molecule in enhancing the MRI signal. | |
| r1 Relaxivity (per Gd) in human plasma at 3.0 T, 37°C | 10.5 mM⁻¹s⁻¹ | Maintains high relaxivity at higher clinical field strengths. | |
| Solubility in buffer (10 mM Tris-HCl, pH 7.4) | 1.43 mol Gd/L | High solubility is crucial for the formulation of a stable and injectable contrast agent. | |
| Hydrophilicity (logP in 1-butanol/water) | -4.32 | High hydrophilicity indicates good water solubility and is a desirable property for an extracellular fluid agent. | |
| Protein Binding | Negligible | Low protein binding ensures that the agent is freely distributed in the extracellular space and rapidly cleared from the body. |
Experimental Protocols: Preclinical Evaluation
Synthesis of this compound
The synthesis of this compound is described in patent WO2016193190A1. The general approach involves the multi-step synthesis of a complex macrocyclic ligand framework. This is typically achieved through a series of condensation reactions involving amines and carboxylic acids to construct the interconnected cyclen units. Following the formation of the tetrameric ligand, the final step involves the chelation of gadolinium (III) ions. Rigorous purification methods, such as chromatography and crystallization, are employed to ensure the high purity of the final product.
Relaxivity Measurements
The r1 relaxivity of this compound was determined in human plasma at both 1.41 T and 3.0 T.
Caption: Workflow for r1 relaxivity measurement.
Complex Stability Assessment
The stability of the this compound complex is a critical safety parameter, as the release of free Gd³⁺ ions can be toxic. Two key in vitro assays were performed to evaluate its stability.
1. Stability in Human Serum: this compound was incubated in human serum at 37°C and pH 7.4 for 21 days. The concentration of released Gd³⁺ was measured over time. The results showed that Gd³⁺ release was below the lower limit of quantification, indicating very high stability under physiological conditions.
2. Zinc Transmetallation Assay: This assay assesses the kinetic inertness of the complex by challenging it with a competing metal ion, zinc. This compound demonstrated no Gd³⁺ release in the presence of zinc, a performance on par with other highly stable macrocyclic GBCAs.
Preclinical MRI in a Rat Glioblastoma Model
The in vivo efficacy of this compound was evaluated in a rat model of glioblastoma (GS9L).
Caption: Experimental workflow for preclinical MRI in a rat glioblastoma model.
The results of this study demonstrated that this compound provided significantly improved contrast enhancement compared to gadobutrol at the same gadolinium dose.
The QUANTI Clinical Trial Program: A Landmark Investigation
The clinical development of this compound is anchored by the comprehensive Phase III QUANTI program, which includes three pivotal studies: QUANTI CNS, QUANTI OBR, and QUANTI Pediatric. A key feature of this program is the investigation of this compound at a gadolinium dose of 0.04 mmol/kg body weight, which is 60% lower than the standard dose of other macrocyclic GBCAs (0.1 mmol/kg).
QUANTI Clinical Trial Program Overview
| Study Name | NCT Identifier | Population | Investigated Body Regions | Key Objectives |
| QUANTI CNS | NCT05915702 | Adults with known or suspected CNS pathologies | Central Nervous System (Brain and Spine) | To evaluate the efficacy and safety of this compound for contrast-enhanced MRI of the CNS. |
| QUANTI OBR | NCT05915728 | Adults with known or suspected pathologies in various body regions | Other Body Regions (Head and neck, thorax, abdomen, pelvis, extremities) | To evaluate the efficacy and safety of this compound for contrast-enhanced MRI of non-CNS body regions. |
| QUANTI Pediatric | NCT05915026 | Children from birth to <18 years | All body regions | To assess the pharmacokinetics and safety of this compound in the pediatric population. |
The topline results from the QUANTI program have been positive, with this compound meeting the primary and main secondary endpoints in all studies. In the QUANTI CNS and QUANTI OBR studies, this compound demonstrated non-inferiority to the comparator GBCAs in terms of visualization and lesion detection, despite the significantly lower gadolinium dose. The QUANTI Pediatric study showed that the pharmacokinetic profile of this compound in children is similar to that in adults.
Significance and Future Directions
The unique tetrameric structure of this compound and its resulting high relaxivity represent a significant advancement in the field of MRI contrast agents. The ability to achieve excellent diagnostic imaging with a substantially lower dose of gadolinium has important implications for patient safety, particularly for individuals requiring multiple contrast-enhanced MRI examinations and for vulnerable populations such as children.
The positive outcomes of the QUANTI clinical trial program pave the way for regulatory submissions and the potential introduction of this compound into clinical practice. This innovative contrast agent holds the promise of enhancing diagnostic confidence while minimizing gadolinium exposure, thereby setting a new standard in contrast-enhanced MRI.
References
- 1. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrast enhancement in magnetic resonance imaging || Central nervous system pathology | Study 21181 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. WO2016193190A1 - New gadolinium chelate compounds for use in magnetic resonance imaging - Google Patents [patents.google.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
In-Vitro Stability of Gadoquatrane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane (BAY 1747846) is a novel tetrameric, macrocyclic gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2] Its unique structure, consisting of four macrocyclic Gd-GlyMe-DOTA cages, results in high relaxivity and a favorable safety profile, allowing for a significant reduction in the required gadolinium (Gd) dose compared to conventional GBCAs.[1][3][4] A critical aspect of its preclinical and clinical evaluation is the comprehensive assessment of its in-vitro stability. This ensures minimal release of potentially toxic free Gd³⁺ ions under physiological conditions. This technical guide provides a detailed overview of the in-vitro stability studies of the this compound molecule, summarizing key data and experimental methodologies.
Chemical Structure
This compound is a large, tetrameric molecule with a molecular weight of 2579 g/mol . Each molecule contains four gadolinium ions, each chelated within a macrocyclic GlyMe-DOTA cage. This structure is designed to confer high kinetic inertness and thermodynamic stability, preventing the dissociation of the Gd³⁺ ion from the ligand.
Quantitative Stability Data
The in-vitro stability of this compound has been rigorously assessed under various conditions, including physiological and stressed environments. The following tables summarize the key quantitative findings from these studies, comparing this compound to other commercially available GBCAs.
Table 1: Dissociation Half-Lives of GBCAs under Acidic Conditions (pH 1.2, 37°C)
| Contrast Agent | Dissociation Half-Life (Mean) | 95% Confidence Interval |
| This compound | 28.6 days | (28.1, 29.1) days |
| Gadopiclenol | 14.2 days | (13.8, 14.6) days |
| Gadoterate | 2.7 days | (2.6, 2.8) days |
| Gadobutrol | 14.1 hours | (13.1, 15.1) hours |
| Gadoteridol | 2.2 hours | (2.0, 2.4) hours |
Data sourced from studies assessing kinetic inertness in a strong acidic environment to compare the relative stability of different GBCAs.
Table 2: Gadolinium Release in Human Plasma (pH 7.4, 37°C) after 15 Days
| Contrast Agent | Released Gd³⁺ (% of Total Gd) | 95% Confidence Interval |
| This compound | Below Lower Limit of Quantification (LLOQ) | N/A |
| Gadoterate | Below Lower Limit of Quantification (LLOQ) | N/A |
| Gadobutrol | 0.12% | (0.11, 0.13)% |
| Gadopiclenol | 0.20% | (0.19, 0.21)% |
| Gadoteridol | 0.20% | (0.20, 0.21)% |
*LLOQ was 0.01% of total Gd.
Table 3: Gadolinium Release in Human Serum (pH 7.4, 37°C) after 21 Days
| Contrast Agent | Total Gd Release |
| This compound | Below Limit of Quantification (LLOQ) |
| Gadobutrol | Below Limit of Quantification (LLOQ) |
| Gadodiamide (Linear GBCA) | 13.5% |
*LLOQ was 0.1 nmol Gd/g.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following sections describe the key experimental protocols used to assess the in-vitro stability of this compound.
Kinetic Inertness Assessment under Acidic Conditions
This assay determines the dissociation rate of GBCAs under harsh, non-physiological acidic conditions to provide a comparative measure of their kinetic inertness.
Methodology:
-
Incubation: this compound and other GBCAs are incubated at equimolar Gd concentrations (e.g., 25 µmol/L) in a solution at pH 1.2 and a constant temperature of 37°C.
-
Quantification of Free Gd³⁺: At various time points, aliquots of the incubation mixture are taken. The concentration of released, free Gd³⁺ ions is determined using a complexometric assay with a colorimetric indicator, such as Arsenazo III.
-
Data Analysis: The percentage of released Gd³⁺ over time is plotted, and the data is fitted to a first-order kinetic model to calculate the dissociation half-life.
Stability Assessment in Human Plasma/Serum
This experiment evaluates the stability of this compound under conditions that mimic the physiological environment.
Methodology:
-
Incubation: this compound is incubated in human plasma or serum at a physiological pH of 7.4 and a temperature of 37°C for an extended period (e.g., 15 or 21 days).
-
Separation of Free Gd³⁺: After incubation, the free Gd³⁺ ions are separated from the intact GBCA complex. This is typically achieved using ion exchange chromatography.
-
Quantification of Free Gd³⁺: The amount of free Gd³⁺ in the eluate is quantified using a highly sensitive technique, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: The concentration of released Gd³⁺ is expressed as a percentage of the total initial Gd concentration.
Zinc Transmetallation Assay
Transmetallation assays assess the kinetic inertness of a GBCA by challenging it with a competing metal ion, such as zinc, which is physiologically relevant.
Methodology:
-
Incubation: this compound is incubated in the presence of a zinc solution.
-
Monitoring Gd³⁺ Release: The release of Gd³⁺ from the this compound complex is monitored over time. A lack of Gd³⁺ release indicates high stability against competing ions. This compound showed no Gd³⁺ release in this assay.
Metabolic Stability
The metabolic stability of this compound was assessed to ensure the molecule is not degraded by enzymes in the body, which could lead to the release of free gadolinium.
Methodology:
-
In-vitro Incubation: this compound was incubated with human and rat hepatocytes for up to 4 hours.
-
Analysis: Samples were analyzed to detect any metabolic degradation of the parent compound.
-
Results: No in-vitro uptake or metabolic degradation was observed. Furthermore, in-vivo studies in rats and cynomolgus monkeys showed high metabolic stability, with no formation of metabolites detected in urine samples.
Visualized Workflows and Pathways
To further elucidate the experimental processes and logical relationships in stability testing, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for in-vitro stability assessment of this compound.
Caption: Pathway for the quantification of released Gd³⁺ in human plasma.
Conclusion
The comprehensive in-vitro stability studies of this compound demonstrate its exceptional stability, particularly under physiological conditions. The data consistently show that this compound has a very high kinetic inertness, significantly greater than many other macrocyclic GBCAs, and a negligible potential for gadolinium release in human plasma and serum. This high stability is a key feature of its safety profile and supports its development as a next-generation MRI contrast agent that can be used at a substantially lower dose. The robust analytical methodologies employed in these studies provide a high degree of confidence in the stability of the this compound molecule.
References
Early-phase clinical trial results for Gadoquatrane
An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Gadoquatrane
Introduction
This compound (BAY1747846) is a next-generation, investigational gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). It features a unique tetrameric macrocyclic structure, which provides high stability and significantly higher relaxivity compared to conventional GBCAs.[1][2] This increased relaxivity is engineered to enable a substantial reduction in the administered gadolinium dose while maintaining or improving diagnostic image quality. This technical guide summarizes the key findings from the early-phase clinical development program of this compound, with a focus on its pharmacokinetics, safety, and efficacy, as presented in publicly available trial data.
Data Presentation: Quantitative Trial Results
The clinical development of this compound has progressed through multiple phases, providing key quantitative data on its behavior and performance.
Pharmacokinetic Profile
Early-phase studies in healthy volunteers have established a consistent pharmacokinetic (PK) profile for this compound, which is comparable to other established extracellular macrocyclic GBCAs.[2][3]
Table 1: Summary of Pharmacokinetic Parameters for this compound in Healthy Volunteers
| Parameter | Value | Population | Source |
|---|---|---|---|
| Effective Half-Life | 1.3 - 1.4 hours | Chinese & Japanese Men | [3] |
| 1.4 - 1.7 hours | Mostly White Adults | ||
| Volume of Distribution (steady state) | 0.21 - 0.24 L/kg | Chinese & Japanese Men | |
| ~0.2 L/kg | Mostly White Adults | ||
| Renal Elimination | Rapid | All Populations | |
| Urinary Recovery (Gadolinium) | 82% - 99% of administered dose | Chinese & Japanese Men | |
| Clearance (Total and Renal) | ~0.1 L/h per kilogram | Mostly White Adults |
| Metabolism | No evidence of in-vivo degradation or release of free Gadolinium | Healthy Adults | |
Safety and Tolerability
Across all early-phase trials, this compound has demonstrated a favorable safety profile.
Table 2: Summary of Safety Findings
| Finding | Details | Study Phase | Source |
|---|---|---|---|
| Adverse Events (AEs) | Few, mild, and transient AEs reported. No serious AEs occurred. | Phase I | |
| Safety Profile Comparison | Consistent with the known profile of other macrocyclic GBCAs. No new safety signals observed. | Phase III | |
| QT/QTc Interval Analysis | Exploratory modeling indicated no risk of clinically relevant QT/QTc prolongation (>10 ms). | Phase I |
| Pediatric Safety | The safety profile in pediatric patients (birth to <18 years) was consistent with that in adults. | Phase III | |
Efficacy and Dosing
Clinical studies have evaluated this compound at a significantly reduced gadolinium dose compared to the standard for other macrocyclic agents.
Table 3: Efficacy and Dosing Information
| Parameter | Details | Study Phase | Source |
|---|---|---|---|
| Investigated Dose | 0.04 mmol Gd/kg body weight. | Phase II & III | |
| Dose Reduction | Represents a 60% reduction compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs. | Phase II & III | |
| Phase II Outcome (CNS) | A 0.04 mmol Gd/kg dose of this compound showed similar efficacy to a 0.1 mmol Gd/kg dose of gadobutrol. | Phase II | |
| Phase III Primary Endpoints | Met. Demonstrated non-inferiority to comparator GBCAs (dosed at 0.1 mmol Gd/kg) for visualization parameters (contrast enhancement, delineation, morphology). | Phase III (QUANTI) | |
| Phase III Secondary Endpoints | Met. Achieved non-inferior diagnostic performance based on sensitivity and specificity for lesion detection. | Phase III (QUANTI) |
| Comparison to Unenhanced MRI | Demonstrated superiority based on visualization parameters. | Phase III (QUANTI) | |
Experimental Protocols
First-in-Human Dose-Escalation Study
-
Design: A prospective, randomized, single-blind, single-dose, placebo-controlled study conducted at a single center.
-
Participants: 49 healthy volunteers (mean age 35 years; 24 female).
-
Dosing Cohorts: Participants were randomly assigned (6:2) to receive either this compound or a placebo. Doses were escalated across cohorts, ranging from 0.025 to 0.2 mmol Gd/kg body weight.
-
Administration: For the initial cohorts, the agent was administered via a 5-minute infusion. For later cohorts, it was administered as an intravenous injection at 2 mL/s, followed by a saline flush.
-
Pharmacokinetic Analysis: Blood samples were collected at numerous time points up to 72 hours post-administration. Urine and feces were collected over the full 72-hour period to assess excretion.
-
Safety Monitoring: Included continuous monitoring for treatment-emergent adverse events, vital signs, and ECGs for QT/QTc analysis.
Phase III QUANTI Clinical Program
-
Design: The program consisted of two large, multinational, randomized, prospective, double-blind, crossover Phase III studies (QUANTI CNS and QUANTI OBR) in adults, and one pediatric study (QUANTI Pediatric). A total of 808 patients across 15 countries participated.
-
Objective: To evaluate the efficacy and safety of this compound (0.04 mmol Gd/kg) compared to both unenhanced MRI and other macrocyclic GBCAs (0.1 mmol Gd/kg).
-
Crossover Protocol (Adult Studies):
-
Patient Enrollment: Patients with known or suspected pathologies of the central nervous system (QUANTI CNS) or other body regions (QUANTI OBR) were enrolled.
-
Period 1: Participants underwent an initial MRI session. They were randomized to receive either this compound (0.04 mmol Gd/kg) or a standard macrocyclic GBCA (0.1 mmol Gd/kg).
-
Period 2: After a specified washout period, participants returned for a second MRI session and received the alternate contrast agent to the one they received in Period 1.
-
Image Evaluation: All MRI scans were evaluated by blinded, independent central readers who assessed key visualization and diagnostic parameters.
-
-
Safety and PK Assessments: Procedures included physical examinations, monitoring of vital signs, and collection of blood and urine samples to confirm the pharmacokinetic profile in patient populations.
Visualizations: Mechanisms and Workflows
Caption: Mechanism of Action for this compound in Contrast-Enhanced MRI.
Caption: Experimental Workflow of the Phase III QUANTI Crossover Studies.
Caption: Core Development Rationale for this compound.
References
- 1. Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macrocyclic Gadolinium-Based Contrast Agent this compound in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and tolerability of the novel tetrameric gadolinium-based MRI contrast agent this compound in healthy Chinese and Japanese men: Two randomized dose-escalation studies including concentration-QTc modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Gadoquatrane: A Technical Deep Dive into Low-Dose Gadolinium Imaging
For Researchers, Scientists, and Drug Development Professionals
Gadoquatrane is an investigational, next-generation gadolinium-based contrast agent (GBCA) poised to significantly impact the landscape of magnetic resonance imaging (MRI). Its unique molecular structure as a tetrameric, macrocyclic complex confers high stability and relaxivity, enabling a substantial reduction in the required gadolinium dose for effective contrast enhancement. This in-depth guide explores the core scientific principles, preclinical evidence, and clinical trial data underpinning the role of this compound in low-dose gadolinium imaging.
Physicochemical Properties and Molecular Structure
This compound (BAY 1747846) is a macrocyclic, tetrameric GBCA with a molecular weight of 2579 g/mol .[1] Its structure consists of four gadolinium (Gd³⁺) ions, each chelated within a macrocyclic cage, linked together. This tetrameric design is a key innovation, as it slows the molecular tumbling rate in solution. This slower tumbling aligns the molecule's motion more closely with the Larmor frequency of water protons in clinical MRI magnetic fields, thereby significantly enhancing the T1 relaxation effect.
Key physicochemical properties of this compound are summarized in the table below, comparing it with established macrocyclic GBCAs.
| Property | This compound | Gadobutrol | Gadoterate Meglumine |
| Molecular Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic | Monomeric, Macrocyclic |
| Molecular Weight ( g/mol ) | 2579 | 604.7 | 938.0 |
| r1 Relaxivity in Human Plasma (mM⁻¹s⁻¹ per Gd at 1.41 T, 37°C) | 11.8[2][3] | ~5.2 | ~4.1 |
| r1 Relaxivity in Human Plasma (mM⁻¹s⁻¹ per molecule at 1.41 T, 37°C) | 47.2[2] | ~5.2 | ~4.1 |
| Submitted Clinical Dose (mmol Gd/kg) | 0.04[3] | 0.1 | 0.1 |
| Hydrophilicity (logP) | -4.32 | - | - |
| Osmolality | Iso-osmolar to blood | Hyperosmolar | Hyperosmolar |
Mechanism of Action and High Relaxivity
The enhanced efficacy of this compound at lower doses is primarily attributed to its significantly higher r1 relaxivity. Relaxivity is a measure of a contrast agent's ability to increase the relaxation rate of water protons, leading to a brighter signal on T1-weighted MRI images. As the table above shows, this compound's r1 relaxivity per gadolinium ion is more than double that of established macrocyclic agents like Gadobutrol. On a per-molecule basis, this difference is even more pronounced, being approximately eightfold higher.
Preclinical Studies
In Vitro Stability and Safety
Preclinical assessments have demonstrated the very high kinetic inertness and stability of this compound. In acidic conditions, it exhibited the longest dissociation half-life among approved macrocyclic GBCAs. Furthermore, after 21 days at physiological pH in human serum, there was no detectable release of gadolinium ions. This high stability is a critical safety feature, minimizing the potential for gadolinium deposition in the body.
Animal Models: Glioblastoma Rat Model
The efficacy of this compound was evaluated in a rat glioblastoma model. The key objective was to compare the contrast enhancement achieved with this compound at a reduced dose to that of a standard dose of other GBCAs.
Experimental Protocol:
-
Animal Model: Rats with induced glioblastoma.
-
Imaging: MRI was performed to assess tumor contrast enhancement.
-
Contrast Agents and Dosing:
-
This compound was administered at a dose of 0.025 mmol Gd/kg.
-
Gadobutrol and Gadoterate meglumine were administered at a standard dose of 0.1 mmol Gd/kg.
-
-
Image Analysis: Quantitative analysis of tumor-to-brain contrast was conducted.
The results showed that this compound, at a 75% lower gadolinium dose, provided comparable contrast enhancement to Gadoterate meglumine.
Clinical Development: The QUANTI Program
The clinical development of this compound is centered around the pivotal Phase III QUANTI program, which includes two main studies: QUANTI CNS (Central Nervous System) and QUANTI OBR (Other Body Regions), as well as a pediatric study. Across all studies, this compound was investigated at a dose of 0.04 mmol Gd/kg body weight, a 60% reduction compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs.
QUANTI CNS Study
This study evaluated the efficacy and safety of this compound in adult patients with known or suspected pathologies of the central nervous system.
Experimental Protocol:
-
Patient Population: Adults with known or highly suspected CNS pathologies requiring contrast-enhanced MRI.
-
Study Design: A multinational, randomized, double-blind, crossover study.
-
Intervention:
-
This compound at 0.04 mmol Gd/kg.
-
Comparator macrocyclic GBCAs (e.g., Gadobutrol, Gadoteridol) at 0.1 mmol Gd/kg.
-
-
Primary Endpoints:
-
Non-inferiority of this compound to comparators in terms of visualization parameters (lesion enhancement, border delineation, and internal morphology).
-
Superiority of this compound-enhanced MRI compared to unenhanced MRI.
-
-
Imaging Protocol (Inferred from standardized brain tumor imaging protocols for clinical trials):
-
Pre-contrast sequences: T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR).
-
Post-contrast sequences: T1-weighted sequences acquired at specific time points after contrast injection.
-
The QUANTI CNS study successfully met its primary and main secondary endpoints, demonstrating non-inferiority to standard-dose comparators and superiority to unenhanced MRI.
QUANTI OBR Study
This study assessed the efficacy and safety of this compound in contrast-enhanced MRI of all other body regions.
Experimental Protocol:
-
Patient Population: Adults with known or suspected pathologies in various body regions (e.g., head and neck, thorax, abdomen, pelvis, extremities) requiring contrast-enhanced MRI.
-
Study Design: A multinational, randomized, double-blind, crossover study.
-
Intervention:
-
This compound at 0.04 mmol Gd/kg.
-
Comparator macrocyclic GBCAs at 0.1 mmol Gd/kg.
-
-
Primary Endpoints: Similar to the QUANTI CNS study, focusing on visualization and lesion detection.
-
Imaging Protocol (Inferred from standardized body imaging protocols for clinical trials):
-
Pre-contrast sequences: T1-weighted (in- and out-of-phase) and T2-weighted sequences.
-
Post-contrast sequences: Dynamic T1-weighted imaging in arterial, portal venous, and delayed phases.
-
The QUANTI OBR study also met its primary and main secondary endpoints.
Pharmacokinetics and Safety
Pharmacokinetic studies in healthy volunteers have shown that this compound has a profile similar to other extracellular macrocyclic GBCAs, characterized by rapid distribution into the extracellular space and fast elimination via the kidneys in an unchanged form. The safety profile of this compound in the QUANTI studies was found to be consistent with that of other macrocyclic GBCAs, with no new safety signals observed.
Conclusion and Future Directions
This compound represents a significant advancement in the field of gadolinium-based contrast agents. Its unique tetrameric structure and resulting high relaxivity allow for a substantial reduction in the gadolinium dose required for effective contrast-enhanced MRI, without compromising diagnostic efficacy. The positive results from the comprehensive QUANTI clinical trial program underscore its potential to become a valuable tool for radiologists, offering a lower-dose alternative for a wide range of clinical applications in both adult and pediatric populations. Further research will likely focus on exploring its utility in specific patient populations and advanced MRI applications.
References
- 1. Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Standardized brain tumor imaging protocols for clinical trials: current recommendations and tips for integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. braintumor.org [braintumor.org]
Methodological & Application
Gadoquatrane: Application Notes and Protocols for Contrast-Enhanced MRI of the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Gadoquatrane, an investigational macrocyclic, tetrameric gadolinium-based contrast agent (GBCA), for use in contrast-enhanced Magnetic Resonance Imaging (MRI) of the Central Nervous System (CNS). It includes a summary of its chemical properties, mechanism of action, preclinical data, and clinical trial findings, with a focus on detailed experimental protocols.
Introduction
This compound (BAY 1747846) is a next-generation GBCA designed to provide high relaxivity and stability, allowing for a significantly reduced dose of gadolinium compared to conventional agents without compromising diagnostic image quality.[1][2] Its unique tetrameric structure, consisting of four macrocyclic Gd-GlyMe-DOTA cages, results in a higher molecular weight (2579 g/mol ) and optimized rotational dynamics, leading to enhanced T1 relaxivity.[1][3] This allows for effective contrast enhancement at a lower gadolinium dose, a key consideration in medical imaging.[4]
Clinical development, notably the Phase III QUANTI CNS trial, has demonstrated that this compound at a dose of 0.04 mmol Gd/kg body weight provides non-inferior diagnostic efficacy compared to standard macrocyclic GBCAs at a 0.1 mmol Gd/kg dose for the visualization of CNS pathologies. Furthermore, it has shown superiority compared to unenhanced MRI.
Mechanism of Action & Signaling Pathway
Gadolinium-based contrast agents work by shortening the T1 relaxation time of water protons in their vicinity. When injected into the bloodstream, this compound accumulates in tissues with abnormal vascularity, such as tumors, inflammatory lesions, or areas of blood-brain barrier disruption. The gadolinium ions in this compound interact with surrounding water molecules, increasing their paramagnetic effect and thereby enhancing the signal on T1-weighted MR images. The high relaxivity of this compound means it is more efficient at this process, allowing for a lower concentration of gadolinium to achieve the desired contrast enhancement.
Quantitative Data
Physicochemical Properties
This compound exhibits high solubility and hydrophilicity, with negligible protein binding. Its formulation is iso-osmolar to blood, which is a favorable property for intravenous contrast agents.
| Property | This compound | Gadobutrol | Gadoterate meglumine |
| Molecular Weight ( g/mol ) | 2579 | 604.7 | 938.0 |
| Solubility (mol Gd/L in buffer) | 1.43 | >1.5 | ~1.3 |
| logP (1-butanol/water) | -4.32 | -3.7 | -4.1 |
| Viscosity (mPa·s at 37°C) | 1.22 | 2.0 | 2.6 |
| Osmolality (mosmol/kg) | 294 | 1170 | 1350 |
Data sourced from Lohrke et al. (2022).
Relaxivity Data
The r1-relaxivity of this compound is significantly higher than that of established macrocyclic GBCAs, which is the basis for its dose reduction.
| Agent | r1-relaxivity in Human Plasma (per Gd) [mM⁻¹·s⁻¹] |
| 1.41 T (60 MHz) | |
| This compound | 11.8 |
| Gadobutrol | 5.2 |
| Gadoterate meglumine | 3.6 |
Data sourced from Lohrke et al. (2022).
Experimental Protocols
Preclinical MRI in a Rat Glioblastoma Model
This protocol is based on the methodology described by Lohrke et al. (2022) for evaluating the in vivo efficacy of this compound.
Objective: To compare the contrast enhancement of this compound with other GBCAs in a rat model of glioblastoma.
Animal Model:
-
Female Fischer 344 rats.
-
Intracerebral implantation of 9L gliosarcoma cells.
Experimental Groups:
-
Cohort 1 (n=4): Crossover design with this compound (0.1 mmol Gd/kg) and Gadobutrol (0.1 mmol Gd/kg) administered randomly with a 60-minute interval.
-
Cohort 2 (n=6): Crossover design with this compound (0.025 mmol Gd/kg) and Gadoterate meglumine (0.1 mmol Gd/kg).
MRI Equipment and Parameters:
-
Scanner: 1.5 T clinical MRI scanner (e.g., Magnetom Avanto, Siemens).
-
Coil: Rat head coil.
-
Sequences:
-
T1-weighted spin-echo sequence pre- and post-contrast injection.
-
T2-weighted turbo spin-echo sequence for tumor localization.
-
Procedure:
-
Anesthetize the rats and position them in the MRI scanner.
-
Acquire pre-contrast T1- and T2-weighted images.
-
Administer the first contrast agent intravenously via a tail vein catheter.
-
Acquire post-contrast T1-weighted images at multiple time points (e.g., immediately after injection and at regular intervals).
-
After a 60-minute washout period (for Cohort 1), administer the second contrast agent and repeat post-contrast imaging. For Cohort 2, the second agent is administered on a separate day.
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and contralateral normal brain tissue to calculate the contrast-to-noise ratio (CNR).
Clinical Protocol: Phase III QUANTI CNS Study
This protocol is a summary of the design for the QUANTI CNS trial as described in public announcements and clinical trial registries.
Objective: To evaluate the efficacy and safety of this compound (0.04 mmol Gd/kg) for contrast-enhanced MRI in adults with known or suspected CNS pathology, compared to standard macrocyclic GBCAs (0.1 mmol Gd/kg).
Study Design:
-
Multicenter, randomized, double-blind, crossover study.
-
Each participant undergoes two MRI scans: one with this compound and one with a comparator GBCA (e.g., Gadobutrol, Gadoterate meglumine).
Inclusion Criteria:
-
Adults with known or suspected CNS pathology requiring contrast-enhanced MRI.
Exclusion Criteria:
-
Standard contraindications for MRI or GBCAs.
Procedure:
-
Obtain informed consent from the participant.
-
Perform a pre-contrast MRI of the CNS.
-
Administer either this compound (0.04 mmol Gd/kg) or the comparator GBCA (0.1 mmol Gd/kg) intravenously. The order is randomized.
-
Perform a post-contrast MRI of the CNS.
-
On a separate visit (within a specified timeframe), the participant receives the other contrast agent and undergoes a second MRI (pre- and post-contrast).
-
Two independent, blinded radiologists evaluate the images for the primary and secondary endpoints.
Endpoints:
-
Primary: Non-inferiority of this compound based on visualization parameters (contrast enhancement, lesion delineation, and morphology) compared to the comparator. Superiority of this compound-enhanced MRI compared to unenhanced MRI.
-
Secondary: Sensitivity and specificity for lesion detection.
-
Safety: Incidence of adverse events.
Safety and Tolerability
The safety profile of this compound observed in the QUANTI clinical program was generally consistent with that of other macrocyclic GBCAs. No new safety signals were identified. Preclinical studies demonstrated high complex stability with no detectable gadolinium release in human serum after 21 days at physiological pH.
Conclusion
This compound is a promising high-relaxivity, macrocyclic GBCA that has demonstrated comparable diagnostic efficacy to standard agents in CNS imaging at a 60% lower gadolinium dose in a Phase III clinical trial. Its favorable physicochemical properties and safety profile make it a significant development in the field of contrast-enhanced MRI. The protocols outlined in this document provide a framework for its application in both preclinical research and clinical settings.
References
- 1. businesswire.com [businesswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bayer United States of America - Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
- 4. Bayer reveals phase 3 data for improved MRI contrast agent | pharmaphorum [pharmaphorum.com]
Gadoquatrane for Dynamic Contrast-Enhanced MRI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane (BAY 1747846) is a next-generation, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1] Its unique molecular structure provides high stability and significantly higher relaxivity compared to conventional GBCAs.[2][3] This increased relaxivity allows for a substantial reduction in the required gadolinium dose, potentially enhancing the safety profile of contrast-enhanced MRI procedures.
Dynamic contrast-enhanced MRI (DCE-MRI) is a powerful technique for assessing tissue microvasculature and perfusion. This compound's properties make it a promising agent for DCE-MRI, offering the potential for improved lesion detection and characterization at a lower gadolinium dose. These application notes provide an overview of this compound and detailed protocols for its use in preclinical and clinical research settings for DCE-MRI.
Physicochemical and Pharmacokinetic Properties
This compound's distinct tetrameric structure, with four macrocyclic Gd-GlyMe-DOTA cages, results in a higher molecular weight and a slower molecular tumbling rate. This, in turn, leads to a significant increase in r1-relaxivity, which is the measure of a contrast agent's ability to enhance the T1 relaxation rate of water protons. The r1-relaxivity of this compound in human plasma is more than double that of established macrocyclic GBCAs.
The pharmacokinetic profile of this compound is characterized by rapid distribution into the extracellular space and fast elimination primarily through the kidneys in an unchanged form, similar to other macrocyclic GBCAs. It exhibits negligible protein binding and high hydrophilicity.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | 2579 g/mol | |
| r1-Relaxivity (per Gd) | 11.8 mM⁻¹·s⁻¹ | In human plasma at 1.41 T and 37°C. |
| r1-Relaxivity (per molecule) | 47.2 mM⁻¹·s⁻¹ | In human plasma at 1.41 T and 37°C. |
| Recommended Clinical Dose | 0.04 mmol Gd/kg body weight | This is a 60% reduction compared to standard GBCAs (0.1 mmol Gd/kg). |
| LogP | -4.32 | In 1-butanol/water, indicating high hydrophilicity. |
| Plasma Half-life (effective) | 1.3 - 1.7 hours | In healthy adults. |
| Volume of Distribution | 0.21 - 0.24 L/kg | In healthy adults. |
| Excretion | Primarily renal | 82-99% of the dose recovered in urine. |
Mechanism of Action
This compound, like other gadolinium-based contrast agents, works by shortening the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes throughout the extracellular space. In tissues with increased vascularity or a disrupted blood-brain barrier, this compound accumulates, leading to a significant increase in signal intensity on T1-weighted MR images. This enhanced signal provides a clearer distinction between healthy and pathological tissues.
Caption: Mechanism of action of this compound in contrast-enhanced MRI.
Experimental Protocols for DCE-MRI
The following are generalized protocols for preclinical and clinical DCE-MRI studies using this compound. Specific parameters may need to be optimized based on the scanner, species/patient population, and research question.
Preclinical DCE-MRI Protocol (Rodent Model, e.g., Glioblastoma)
This protocol is based on methodologies used in preclinical evaluations of GBCAs.
1. Animal Preparation:
-
Anesthetize the animal (e.g., isoflurane) and maintain body temperature.
-
Place a catheter in a tail vein for contrast agent administration.
-
Position the animal in the MRI scanner with appropriate respiratory and cardiac monitoring.
2. MRI Scanner and Coil:
-
Use a high-field MRI scanner (e.g., 7T or 9.4T) with a dedicated rodent head coil.
3. Imaging Sequences:
-
Pre-contrast:
-
T2-weighted anatomical scan to localize the tumor.
-
T1-weighted scan to establish a baseline signal.
-
-
Dynamic T1-weighted Scan:
-
Use a fast T1-weighted sequence (e.g., spoiled gradient-echo or fast spin-echo).
-
Temporal Resolution: < 10 seconds per dynamic scan.
-
Spatial Resolution: ~0.2 x 0.2 x 1.0 mm³.
-
Acquire 5-10 baseline scans before contrast injection.
-
4. This compound Administration:
-
Prepare a sterile solution of this compound.
-
Inject a bolus of this compound at a dose of 0.04 mmol Gd/kg body weight via the tail vein catheter.
-
Immediately start the dynamic T1-weighted acquisition simultaneously with the injection.
-
Continue dynamic scanning for at least 10-15 minutes post-injection.
5. Post-contrast Imaging:
-
Acquire high-resolution T1-weighted scans after the dynamic series to visualize late enhancement.
Clinical DCE-MRI Protocol (Human Subjects)
This protocol is based on the design of clinical trials investigating this compound.
1. Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications to MRI and GBCAs.
-
Place an intravenous catheter in an arm vein.
2. MRI Scanner and Coil:
-
Use a clinical MRI scanner (1.5T or 3T) with an appropriate receive coil for the body region of interest.
3. Imaging Sequences:
-
Pre-contrast:
-
Standard anatomical sequences (e.g., T1-weighted, T2-weighted, FLAIR for neuroimaging).
-
-
Dynamic T1-weighted Scan:
-
Utilize a 3D spoiled gradient-echo sequence (e.g., VIBE, LAVA, THRIVE).
-
Temporal Resolution: < 15 seconds per dynamic scan.
-
Acquire several baseline scans.
-
4. This compound Administration:
-
Administer this compound as a single intravenous injection at a dose of 0.04 mmol Gd/kg body weight.
-
The injection can be followed by a saline flush.
-
Start the dynamic scan acquisition concurrently with the contrast injection.
-
Continue dynamic scanning for 5-10 minutes.
5. Post-contrast Imaging:
-
Acquire standard post-contrast T1-weighted sequences in multiple planes.
Caption: Experimental workflow for a DCE-MRI study using this compound.
Data Analysis
DCE-MRI data analysis typically involves pharmacokinetic modeling to extract quantitative parameters that reflect tissue perfusion and permeability.
1. Region of Interest (ROI) Placement:
-
Draw ROIs on the enhancing tissue and a reference artery (for arterial input function, AIF).
2. Signal Intensity to Concentration Conversion:
-
Convert the T1-weighted signal intensity-time course to the concentration of this compound in the tissue. This requires knowledge of the pre-contrast T1 of the tissue and the r1-relaxivity of this compound.
3. Pharmacokinetic Modeling:
-
Apply a pharmacokinetic model, such as the Tofts model or the extended Tofts model, to the tissue concentration-time curve.
-
This will yield quantitative parameters like:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extracellular extravascular volume fraction): Represents the volume of the extracellular space per unit volume of tissue.
-
vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.
-
Safety and Tolerability
Clinical trials have shown that this compound is safe and well-tolerated at the proposed clinical dose. The adverse events reported were generally mild and transient, with no new safety concerns identified compared to other macrocyclic GBCAs. The lower gadolinium dose of this compound may contribute to an improved long-term safety profile, particularly concerning gadolinium retention in the body.
Conclusion
This compound represents a significant advancement in MRI contrast agents, offering high relaxivity and stability. Its use in DCE-MRI at a reduced gadolinium dose has the potential to provide robust diagnostic information while enhancing patient safety. The protocols outlined here provide a foundation for researchers to incorporate this compound into their DCE-MRI studies.
References
Gadoquatrane: Application Notes and Protocols for Oncology Imaging Research
For Researchers, Scientists, and Drug Development Professionals
Gadoquatrane (BAY 1747846) is a next-generation, macrocyclic, tetrameric, gadolinium-based contrast agent (GBCA) developed for enhanced magnetic resonance imaging (MRI).[1][2] Its high stability and high relaxivity allow for a substantial reduction in the administered gadolinium (Gd) dose while maintaining or even improving diagnostic image quality compared to conventional GBCAs.[2][3] These characteristics make this compound a promising agent for various applications in oncology imaging research, from preclinical tumor models to clinical trials in patients with diverse malignancies.
Principle of Action
This compound is an extracellular contrast agent.[4] When injected intravenously, it distributes within the extracellular space. The gadolinium ions in this compound interact with surrounding water molecules, increasing their paramagnetic properties. This interaction enhances the contrast between different tissues on MRI scans, allowing for clearer visualization of pathologies such as tumors. Its unique tetrameric structure contributes to its high relaxivity, meaning it is highly effective at enhancing the MRI signal at a lower gadolinium concentration.
Key Applications in Oncology Imaging Research
This compound is being investigated for a wide range of diagnostic applications in oncology, including:
-
Central Nervous System (CNS) Malignancies: Detecting and characterizing primary brain tumors (e.g., glioblastoma) and metastatic lesions.
-
Oncology of Other Body Regions: Imaging of cancers in the head and neck, thorax, abdomen, pelvis, and extremities.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Physicochemical and Relaxivity Properties of this compound
| Parameter | Value | Conditions | Reference |
| Structure | Macrocyclic, Tetrameric Gd Complex | - | |
| r1-Relaxivity (per Gd) | 11.8 mM⁻¹s⁻¹ | 1.41 T, 37°C, in human plasma | |
| 10.5 mM⁻¹s⁻¹ | 3.0 T, 37°C, in human plasma | ||
| r1-Relaxivity (per molecule) | 47.2 mM⁻¹s⁻¹ | 1.41 T, 37°C, in human plasma | |
| 41.9 mM⁻¹s⁻¹ | 3.0 T, 37°C, in human plasma | ||
| Solubility | 1.43 mol Gd/L | 10 mM Tris-HCl, pH 7.4 | |
| Hydrophilicity (logP) | -4.32 | 1-butanol/water | |
| Protein Binding | Negligible | In vitro (rat and human plasma) |
Table 2: Dosing in Preclinical and Clinical Studies
| Study Type | Subject | This compound Dose | Comparator Dose | Application | Reference |
| Preclinical | Rat Glioblastoma Model | 0.1 mmol Gd/kg | Gadobutrol: 0.1 mmol Gd/kg | Tumor-to-brain contrast enhancement | |
| Phase II Clinical Trial | Adult patients with CNS lesions | 0.04 mmol Gd/kg | Gadobutrol: 0.1 mmol Gd/kg | CNS lesion imaging | |
| Phase III Clinical Trials (QUANTI Program) | Adult and pediatric patients | 0.04 mmol Gd/kg | Macrocyclic GBCAs: 0.1 mmol Gd/kg | CNS and other body region imaging |
Experimental Protocols
Preclinical Evaluation in a Rat Glioblastoma Model
This protocol is based on the methodology described in preclinical studies of this compound.
Objective: To assess the in vivo efficacy of this compound for contrast enhancement in a rat glioblastoma model compared to a standard GBCA.
Materials:
-
This compound solution
-
Gadobutrol solution (as a comparator)
-
Saline solution
-
Han Wistar rats
-
GS9L glioblastoma cells
-
MRI scanner (e.g., 1.5T or 3T)
-
Anesthesia equipment
Procedure:
-
Tumor Implantation: Induce glioblastoma in rats by intracerebral implantation of GS9L cells. Allow tumors to grow to a suitable size for imaging.
-
Animal Preparation: Anesthetize the tumor-bearing rats. Place a catheter in a tail vein for contrast agent administration.
-
Pre-contrast MRI: Acquire T1-weighted MR images of the brain before contrast administration to establish a baseline.
-
Contrast Administration: Administer a single intravenous bolus injection of this compound at a dose of 0.1 mmol Gd/kg body weight. For the comparator group, administer Gadobutrol at the same dose.
-
Post-contrast MRI: Acquire a series of T1-weighted MR images at multiple time points post-injection to observe the dynamics of contrast enhancement.
-
Image Analysis: Quantitatively evaluate the tumor-to-brain contrast enhancement. Compare the signal intensity in the tumor region to that of the contralateral healthy brain tissue.
Expected Outcome: Significantly improved tumor-to-brain contrast enhancement with this compound compared to Gadobutrol at the same gadolinium dose.
Clinical Trial Protocol Outline (QUANTI Program)
This protocol outline is a generalized representation based on the publicly available information on the QUANTI Phase III clinical trial program.
Objective: To evaluate the efficacy and safety of this compound at a reduced dose (0.04 mmol Gd/kg) compared to standard macrocyclic GBCAs (0.1 mmol Gd/kg) for contrast-enhanced MRI in patients with known or suspected pathologies.
Study Design:
-
Multinational, randomized, double-blind, crossover studies (QUANTI CNS and QUANTI OBR).
-
Pediatric study to assess pharmacokinetics and safety (QUANTI Pediatric).
Inclusion Criteria (General):
-
Adults or children requiring a contrast-enhanced MRI for diagnostic purposes.
-
Patients with known or suspected CNS lesions (for QUANTI CNS) or pathologies in other body regions (for QUANTI OBR).
Procedure:
-
Patient Enrollment and Randomization: Enroll eligible patients and randomize them to a sequence of MRI examinations.
-
Unenhanced MRI: Perform an initial MRI scan without a contrast agent.
-
Contrast-Enhanced MRI:
-
Administer this compound at a dose of 0.04 mmol Gd/kg body weight.
-
In the comparator arm, administer a standard macrocyclic GBCA at a dose of 0.1 mmol Gd/kg body weight.
-
-
Image Acquisition: Acquire post-contrast MRI scans.
-
Image Evaluation (Blinded Read):
-
Two or more independent radiologists, blinded to the contrast agent used, will evaluate the images.
-
Primary Efficacy Endpoints: Assess visualization parameters such as contrast enhancement, lesion delineation, and lesion morphology.
-
Secondary Efficacy Endpoints: Evaluate sensitivity and specificity for lesion detection.
-
-
Safety Assessment: Monitor patients for any adverse events.
Outcome Measures:
-
Demonstrate non-inferiority of this compound to the comparator GBCAs in terms of visualization parameters.
-
Demonstrate superiority of this compound-enhanced MRI compared to unenhanced MRI.
-
Assess the safety profile of this compound.
Signaling Pathway and Mechanism of Action Visualization
This compound's mechanism of action is based on its influence on the magnetic properties of water protons, rather than a traditional biological signaling pathway. The following diagram illustrates this process.
References
- 1. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive results from Phase III study for Bayer - Diagnostic Imaging Europe (DI Europe) @ Diagnostic Imaging Europe (DI Europe) [dieurope.com]
Gadoquatrane: Application Notes and Protocols for Imaging Inflammatory and Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its unique molecular structure provides a significantly higher T1 relaxivity compared to conventional GBCAs, allowing for a substantial reduction in the administered gadolinium dose without compromising image quality.[1][4] Clinical trials have demonstrated the efficacy and safety of this compound at a dose of 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose for other macrocyclic GBCAs.
The pivotal Phase III QUANTI clinical development program, which included studies on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR) in both adult and pediatric populations, has shown positive topline results. While detailed results for specific inflammatory and infectious disease applications from the QUANTI OBR study are anticipated, the fundamental properties of this compound make it a promising tool for visualizing and characterizing inflammation and infection. This document provides detailed application notes and proposed protocols for the use of this compound in this context, based on its known characteristics and established methodologies for similar high-relaxivity contrast agents.
Principle of Action in Inflammatory and Infectious Imaging
Gadolinium-based contrast agents like this compound work by shortening the T1 relaxation time of water protons in their vicinity. In areas of inflammation and infection, there is typically increased vascular permeability and blood flow, leading to the accumulation of the contrast agent in the interstitial space. This accumulation results in a brighter signal on T1-weighted MR images, highlighting the affected tissues.
The high relaxivity of this compound enhances this effect, meaning that a lower concentration of the agent is required to produce a significant T1 shortening and, consequently, robust contrast enhancement. This is particularly advantageous for detecting subtle or early-stage inflammation and for patients requiring multiple contrast-enhanced scans, as it reduces overall gadolinium exposure.
Key Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of this compound's properties is essential for designing effective imaging protocols.
| Property | Value | Reference |
| Structure | Macrocyclic, Tetrameric | |
| T1 Relaxivity (in human plasma at 1.41 T, 37°C) | 11.8 mM⁻¹s⁻¹ per Gd | |
| Recommended Dose | 0.04 mmol Gd/kg body weight | |
| Protein Binding | Negligible | |
| Pharmacokinetics | Biphasic elimination, comparable to gadobutrol | |
| Excretion | Primarily renal |
Proposed Application: Imaging of Inflammatory Arthritis
Objective: To visualize and assess the extent of synovial inflammation (synovitis) in inflammatory arthritides such as rheumatoid arthritis.
Rationale: The high relaxivity of this compound is expected to provide excellent delineation of inflamed synovial tissue, even at a reduced gadolinium dose. This can aid in early diagnosis, monitoring disease activity, and evaluating treatment response.
Proposed Preclinical Imaging Protocol (Animal Model of Arthritis, e.g., Collagen-Induced Arthritis in Rodents)
| Parameter | Specification |
| Animal Model | Collagen-induced arthritis (CIA) in rats or mice |
| MRI System | High-field small-animal MRI scanner (e.g., 7T) |
| Coil | Appropriate volume or surface coil for the joint of interest |
| Contrast Agent | This compound |
| Dose | 0.04 mmol/kg body weight |
| Administration | Intravenous (e.g., tail vein) bolus injection |
| Imaging Sequences | Pre-contrast: T1-weighted spin-echo (SE) or gradient-echo (GRE), T2-weighted fat-suppressed (FS) SE or turbo spin-echo (TSE) Post-contrast: T1-weighted FS SE or GRE, acquired dynamically for the first 5-10 minutes, followed by static high-resolution T1-weighted FS images at 10-15 minutes post-injection. |
| Image Analysis | - Qualitative assessment of synovial enhancement. - Quantitative analysis: Measurement of the rate and degree of signal intensity enhancement in regions of interest (ROIs) placed on the synovium. Calculation of parameters such as the maximum enhancement and the initial rate of enhancement. |
Proposed Clinical Imaging Protocol (Human Subjects)
| Parameter | Specification |
| MRI System | 1.5T or 3T clinical MRI scanner |
| Coil | Dedicated extremity coil for the joint of interest (e.g., wrist, knee) |
| Contrast Agent | This compound |
| Dose | 0.04 mmol/kg body weight |
| Administration | Intravenous bolus injection followed by a saline flush |
| Imaging Sequences | Pre-contrast: Coronal and axial T1-weighted SE or GRE, Coronal and axial T2-weighted FS TSE Post-contrast: Axial and coronal T1-weighted FS SE or GRE, acquired 5-10 minutes after contrast administration. Dynamic contrast-enhanced (DCE)-MRI with a T1-weighted GRE sequence can be performed for quantitative assessment of synovial inflammation. |
| Image Analysis | - Scoring of synovitis using established systems (e.g., OMERACT RAMRIS). - Quantitative analysis of DCE-MRI data to derive parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction). |
Proposed Application: Imaging of Myocarditis
Objective: To detect and characterize myocardial inflammation in patients with suspected myocarditis.
Rationale: Contrast-enhanced MRI is a cornerstone in the diagnosis of myocarditis, based on the Lake Louise Criteria. The high relaxivity of this compound could enhance the detection of myocardial hyperemia (early gadolinium enhancement) and myocardial necrosis/fibrosis (late gadolinium enhancement) at a lower dose.
Proposed Clinical Imaging Protocol (Human Subjects)
| Parameter | Specification |
| MRI System | 1.5T or 3T clinical MRI scanner |
| Coil | Phased-array cardiac coil |
| Contrast Agent | This compound |
| Dose | 0.04 mmol/kg body weight |
| Administration | Intravenous bolus injection |
| Imaging Sequences | Pre-contrast: Cine imaging (SSFP), T2-weighted imaging (e.g., STIR or T2-mapping), T1-mapping Early Gadolinium Enhancement (EGE): T1-weighted imaging within the first 1-3 minutes post-contrast to assess for myocardial hyperemia. Late Gadolinium Enhancement (LGE): T1-weighted inversion recovery or phase-sensitive inversion recovery sequences acquired 10-15 minutes post-contrast to detect myocardial necrosis and fibrosis. |
| Image Analysis | - Qualitative assessment of EGE and LGE patterns. - Quantitative analysis of T1 and T2 maps. - Calculation of the extent of LGE as a percentage of myocardial mass. |
Proposed Application: Imaging of Infectious Diseases
Objective: To localize and characterize deep-seated infections, such as abscesses or osteomyelitis.
Rationale: The accumulation of this compound in areas of infection-induced inflammation and vascular permeability can help in the precise localization of the infectious focus and in differentiating it from surrounding healthy tissue.
Proposed Preclinical Imaging Protocol (Animal Model of Infection, e.g., Thigh Abscess Model)
| Parameter | Specification |
| Animal Model | Bacterial (e.g., S. aureus) induced thigh abscess in rodents |
| MRI System | High-field small-animal MRI scanner (e.g., 7T) |
| Coil | Appropriate volume or surface coil |
| Contrast Agent | This compound |
| Dose | 0.04 mmol/kg body weight |
| Administration | Intravenous (e.g., tail vein) bolus injection |
| Imaging Sequences | Pre-contrast: T1-weighted SE or GRE, T2-weighted FS TSE Post-contrast: T1-weighted FS SE or GRE, acquired at 5-10 minutes post-injection. |
| Image Analysis | - Qualitative assessment of rim enhancement around the abscess cavity. - Measurement of the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the enhancing rim. |
Proposed Clinical Imaging Protocol (Human Subjects)
| Parameter | Specification |
| MRI System | 1.5T or 3T clinical MRI scanner |
| Coil | Appropriate body or surface coil for the region of interest |
| Contrast Agent | This compound |
| Dose | 0.04 mmol/kg body weight |
| Administration | Intravenous bolus injection |
| Imaging Sequences | Pre-contrast: T1-weighted SE or GRE, T2-weighted FS TSE, Diffusion-weighted imaging (DWI) Post-contrast: T1-weighted FS SE or GRE in at least two orthogonal planes. |
| Image Analysis | - Identification of characteristic enhancement patterns (e.g., rim enhancement for abscesses). - Correlation with DWI findings to increase diagnostic confidence. |
Visualizations
References
- 1. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bayer initiates Phase III studies with investigational contrast agent this compound - BioSpace [biospace.com]
- 3. bayer.com [bayer.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Gadoquatrane Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane is a next-generation, high-relaxivity, macrocyclic, tetrameric, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1][2] Its unique molecular structure provides high stability and a significantly higher r1-relaxivity compared to conventional GBCAs.[3][4] This property allows for effective contrast enhancement at a substantially lower gadolinium dose, a key consideration in patient safety.[5] Preclinical studies have demonstrated its potential for improved lesion visualization in various animal models.
These application notes provide detailed protocols for assessing the efficacy of this compound in a preclinical setting, specifically using a rat model of glioblastoma, a common application for evaluating MRI contrast agents targeting the central nervous system.
Mechanism of Action
This compound, like other gadolinium-based contrast agents, functions by shortening the longitudinal relaxation time (T1) of water protons in its vicinity. The paramagnetic gadolinium (Gd³⁺) ion in the this compound molecule has unpaired electrons that create a fluctuating magnetic field. This field enhances the rate at which the surrounding water protons return to their equilibrium state after being excited by the MRI's radiofrequency pulses. The result is a brighter signal on T1-weighted MR images in tissues where this compound has accumulated, such as in tumors with a compromised blood-brain barrier.
Experimental Protocols
The following protocols are designed for a comparative efficacy study of this compound in a rat glioblastoma model.
I. Animal Model Preparation: Orthotopic Glioblastoma Rat Model
-
Cell Culture:
-
Culture a suitable glioblastoma cell line (e.g., GS9L) under standard conditions (DMEM, 10% FBS, 1% penicillin-streptomycin) at 37°C and 5% CO₂.
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁵ cells/µL.
-
-
Animal Subjects:
-
Use adult male or female immunodeficient rats (e.g., NIH-RNU) weighing 200-250g.
-
Acclimatize animals for at least one week before any experimental procedures.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Intracranial Cell Implantation:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Secure the animal in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Slowly inject 5 µL of the cell suspension (5 x 10⁵ cells) into the striatum at a depth of 4.5 mm from the dura using a Hamilton syringe.
-
Withdraw the needle slowly, and close the incision.
-
Administer postoperative analgesics as per veterinary guidelines.
-
Allow tumors to grow for approximately 10-14 days before imaging.
-
II. This compound Administration and MRI Acquisition
-
Animal Preparation for MRI:
-
Anesthetize the tumor-bearing rat with isoflurane (1.5-2% in oxygen).
-
Place a catheter in the tail vein for contrast agent administration.
-
Position the animal on the MRI scanner bed with its head secured in a stereotactic holder to minimize motion artifacts.
-
Monitor the animal's respiration and body temperature throughout the imaging session.
-
-
Contrast Agent Administration:
-
Prepare sterile solutions of this compound and a comparator agent (e.g., Gadobutrol) at the desired concentrations.
-
Administer a bolus injection of this compound at a dose of 0.04 mmol Gd/kg body weight via the tail vein catheter.
-
For comparative studies, a standard dose of the comparator agent (e.g., 0.1 mmol Gd/kg for Gadobutrol) should be used in a separate imaging session or a different cohort of animals.
-
-
MRI Acquisition Protocol:
-
Perform imaging on a 1.5T or higher field strength preclinical MRI scanner.
-
Pre-contrast Imaging:
-
Acquire T2-weighted images (e.g., Turbo Spin Echo) to localize the tumor.
-
Acquire pre-contrast T1-weighted images (e.g., Spin Echo or Gradient Echo) of the tumor region.
-
-
Post-contrast Imaging:
-
Immediately after contrast agent injection, acquire a series of dynamic T1-weighted images for a specified duration (e.g., every minute for 10 minutes) to assess the dynamic contrast enhancement.
-
Acquire static T1-weighted images at a peak enhancement time point (e.g., 5-10 minutes post-injection).
-
Suggested MRI Parameters (to be optimized for the specific scanner):
-
T2-weighted Turbo Spin Echo (TSE): TR/TE = 3000/80 ms, slice thickness = 1-2 mm, matrix = 256x256.
-
T1-weighted Spin Echo (SE): TR/TE = 500/15 ms, slice thickness = 1-2 mm, matrix = 256x256.
-
III. Data Analysis
-
Image Analysis:
-
Transfer DICOM images to a suitable analysis software (e.g., ImageJ, OsiriX).
-
Draw regions of interest (ROIs) around the tumor and in a contralateral healthy brain region on the T1-weighted images.
-
Measure the mean signal intensity (SI) within each ROI for both pre- and post-contrast images.
-
-
Quantitative Metrics:
-
Signal-to-Noise Ratio (SNR): Calculate as the mean SI of the tissue divided by the standard deviation of the background noise.
-
Contrast-to-Noise Ratio (CNR): Calculate as (SI_tumor - SI_healthy_tissue) / SD_noise.
-
Percentage of Signal Enhancement (%SE): Calculate as [(SI_post - SI_pre) / SI_pre] x 100.
-
Data Presentation
Table 1: Physicochemical and Relaxivity Properties of this compound
| Parameter | This compound | Gadobutrol (Comparator) |
| Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic |
| r1-relaxivity (in human plasma at 1.41 T, 37°C) | 11.8 mM⁻¹s⁻¹ (per Gd) | ~5.2 mM⁻¹s⁻¹ |
| Molecular Relaxivity (per molecule) | 47.2 mM⁻¹s⁻¹ | ~5.2 mM⁻¹s⁻¹ |
| Protein Binding | Negligible | Negligible |
Data compiled from preclinical studies.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | This compound (0.1 mmol Gd/kg) | Gadobutrol (0.1 mmol Gd/kg) |
| Plasma Elimination Half-life (t½) | Comparable to Gadobutrol | ~1.5 hours |
| Distribution | Extracellular | Extracellular |
| Elimination Route | Renal | Renal |
| Metabolism | Unchanged | Unchanged |
Pharmacokinetic profiles of this compound and Gadobutrol are reported to be very similar.
Table 3: Comparative Efficacy in a Rat Glioblastoma Model
| Parameter | This compound (0.1 mmol Gd/kg) | Gadobutrol (0.1 mmol Gd/kg) |
| Tumor-to-Brain Contrast-to-Noise Ratio (CNR) | Significantly higher | Standard |
Note: A this compound dose of 0.025 mmol Gd/kg achieved similar contrast enhancement to 0.1 mmol Gd/kg of gadoterate meglumine. A dose of 0.04 mmol Gd/kg of this compound showed similar efficacy to 0.1 mmol Gd/kg of Gadobutrol in clinical studies.
Conclusion
This compound demonstrates significant potential as a high-efficacy MRI contrast agent, enabling a reduction in the administered gadolinium dose without compromising diagnostic image quality. The provided protocols offer a framework for researchers to conduct preclinical evaluations of this compound's efficacy in relevant animal models. The enhanced relaxivity and favorable pharmacokinetic profile of this compound position it as a promising advancement in the field of contrast-enhanced MRI.
References
Application Notes and Protocols for Gadoquatrane-Enhanced Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane (BAY 1747846) is a next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1][2] Its unique tetrameric structure contributes to high stability and significantly higher relaxivity compared to conventional GBCAs.[1][2][3] This property allows for a substantial reduction in the required gadolinium dose, minimizing patient exposure without compromising diagnostic image quality.
These application notes provide an overview of this compound and detailed protocols for its use in preclinical and clinical research settings. The recommended imaging parameters are intended as a starting point and should be optimized for specific applications and imaging hardware.
Mechanism of Action
This compound is a T1-shortening contrast agent. When introduced into the body, the gadolinium ions in this compound interact with surrounding water protons. This interaction accelerates the longitudinal relaxation time (T1) of these protons, leading to a stronger signal on T1-weighted MR images. The result is an enhanced contrast between tissues with different perfusion and vascularity, improving the visualization of anatomical structures and pathological processes.
The key innovation of this compound lies in its high relaxivity, which is more than double that of established GBCAs. This heightened efficiency in T1 shortening is the basis for its use at a lower clinical dose.
Key Properties of this compound
A summary of the essential properties of this compound is presented in the table below.
| Property | Value | Reference |
| Structure | Tetrameric, Macrocyclic | |
| Mechanism of Action | T1 Relaxation Enhancement | |
| r1-Relaxivity (in human plasma, 1.41 T, 37°C) | 11.8 mM⁻¹s⁻¹ per Gd | |
| r1-Relaxivity (in human plasma, 3.0 T, 37°C) | 10.5 mM⁻¹s⁻¹ per Gd | |
| Recommended Dose | 0.04 mmol Gd/kg body weight | |
| Administration Route | Intravenous (IV) injection | |
| Distribution | Extracellular | |
| Elimination | Renal |
Recommended Imaging Protocols
Due to its high relaxivity, standard T1-weighted sequences can be adapted for use with this compound. The following tables provide recommended starting parameters for common applications. These should be considered as guidelines and may require optimization based on the scanner (e.g., 1.5T or 3.0T), coil, and specific research question.
Central Nervous System (CNS) Imaging
Application: Detection and characterization of brain and spinal cord pathologies, such as tumors and inflammatory conditions.
| Parameter | 1.5T | 3.0T |
| Sequence Type | T1-weighted Spin Echo (SE) or Gradient Echo (GRE) (e.g., MPRAGE, LAVA, VIBE) | T1-weighted Spin Echo (SE) or Gradient Echo (GRE) (e.g., MPRAGE, LAVA, VIBE) |
| Repetition Time (TR) | 400 - 600 ms (SE); Variable (GRE) | 500 - 750 ms (SE); Variable (GRE) |
| Echo Time (TE) | Minimum | Minimum |
| Flip Angle | 90° (SE); 8° - 12° (GRE) | 90° (SE); 8° - 12° (GRE) |
| Inversion Time (TI) | 800 - 950 ms (for inversion recovery sequences) | 900 - 1100 ms (for inversion recovery sequences) |
| Matrix Size | 256 x 256 or higher | 320 x 320 or higher |
| Field of View (FOV) | 22 - 24 cm | 22 - 24 cm |
| Slice Thickness | 1 - 5 mm | 1 - 3 mm |
Body Imaging (Abdomen, Pelvis, Thorax)
Application: Assessment of organs, soft tissues, and vascular structures.
| Parameter | 1.5T | 3.0T |
| Sequence Type | T1-weighted Gradient Echo (GRE) with fat suppression (e.g., LAVA, VIBE, THRIVE) | T1-weighted Gradient Echo (GRE) with fat suppression (e.g., LAVA, VIBE, THRIVE) |
| Repetition Time (TR) | < 10 ms | < 8 ms |
| Echo Time (TE) | < 4 ms | < 3 ms |
| Flip Angle | 10° - 15° | 10° - 15° |
| Matrix Size | 192 x 256 or higher | 256 x 320 or higher |
| Field of View (FOV) | 32 - 40 cm | 32 - 40 cm |
| Slice Thickness | 3 - 6 mm | 2 - 5 mm |
Magnetic Resonance Angiography (MRA)
Application: Visualization of blood vessels.
| Parameter | 1.5T | 3.0T |
| Sequence Type | 3D T1-weighted Gradient Echo (GRE) (e.g., TRICKS, TWIST) | 3D T1-weighted Gradient Echo (GRE) (e.g., TRICKS, TWIST) |
| Repetition Time (TR) | < 5 ms | < 4 ms |
| Echo Time (TE) | Minimum | Minimum |
| Flip Angle | 20° - 40° | 20° - 30° |
| Matrix Size | 256 x 256 or higher | 320 x 320 or higher |
| Field of View (FOV) | Dependent on anatomy | Dependent on anatomy |
| Voxel Size | Isotropic, 1 - 1.5 mm | Isotropic, < 1.2 mm |
Experimental Workflow
The following diagram outlines a typical experimental workflow for a this compound-enhanced MRI study.
Caption: Experimental workflow for this compound-enhanced MRI.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the properties of this compound and its clinical application.
Caption: Logical flow from molecular properties to clinical application of this compound.
Conclusion
This compound represents a significant advancement in contrast-enhanced MRI, offering the potential for high-quality imaging at a substantially reduced gadolinium dose. The protocols and information provided herein are intended to serve as a guide for researchers and clinicians in the application of this novel contrast agent. Further optimization of imaging parameters is encouraged to fully leverage the unique properties of this compound for specific research and diagnostic needs.
References
Application Notes and Protocols for Post-Processing of Gadoquatrane-Enhanced MRI Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the post-processing of Magnetic Resonance Imaging (MRI) data acquired using Gadoquatrane, a next-generation, high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA). This compound's unique properties allow for a significantly reduced gadolinium dose while maintaining high-quality diagnostic images, necessitating specific considerations in data analysis.
Introduction to this compound
This compound is an investigational extracellular macrocyclic contrast agent characterized by a distinct tetrameric structure, leading to high stability and high relaxivity.[1] This high relaxivity is a key feature, enabling effective contrast enhancement at a lower gadolinium dose compared to conventional GBCAs.[2][3] Clinical trials, such as the QUANTI program, have demonstrated the efficacy and safety of this compound at a dose of 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs.[4] The agent has shown positive results in Phase III trials for a broad range of indications, including imaging of the central nervous system (CNS) and other body regions in both adult and pediatric populations. A New Drug Application (NDA) for this compound has been accepted for review by the U.S. Food and Drug Administration (FDA).
The primary mechanism of action for this compound, like other GBCAs, is the shortening of the T1 relaxation time of water protons in its vicinity, leading to an enhanced signal on T1-weighted MR images. Its high relaxivity means it is more efficient at this process, providing comparable or improved image quality at a reduced dose.
Key Physicochemical and Pharmacokinetic Properties
A thorough understanding of this compound's properties is essential for optimizing post-processing techniques.
| Property | Value/Characteristic | Significance for Post-Processing |
| Molecular Structure | Tetrameric, macrocyclic | High stability, reducing the risk of gadolinium release. |
| Relaxivity (r1) | High (e.g., 11.8 mM⁻¹s⁻¹ per Gd in human plasma at 1.41 T) | Enables effective contrast enhancement at a lower administered dose. This may influence the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in post-processing calculations. |
| Recommended Dose | 0.04 mmol Gd/kg body weight | 60% lower gadolinium dose compared to standard GBCAs. Post-processing algorithms may need to be optimized for lower signal changes. |
| Pharmacokinetics | Comparable to other macrocyclic GBCAs (e.g., gadobutrol) | Rapid distribution in the extracellular space and renal excretion. This is important for dynamic contrast-enhanced (DCE) MRI modeling. |
| Protein Binding | Negligible | Simplifies pharmacokinetic modeling as binding to plasma proteins does not need to be accounted for. |
Post-Processing Techniques and Protocols
The following protocols are designed to guide researchers in the analysis of this compound-enhanced MRI data.
Basic Image Processing and Visualization
This initial step is crucial for qualitative assessment and preparation for quantitative analysis.
Protocol 1: Standard Image Pre-processing
-
Data Import and Conversion: Import DICOM data from the MRI scanner. Convert to a suitable format for analysis (e.g., NIfTI) using tools like dcm2niix.
-
Image Registration: If multiple sequences or time points are acquired, perform rigid or non-rigid registration to correct for patient motion. This is particularly critical for dynamic studies.
-
Noise Reduction: Apply a non-local means or similar denoising filter if the images have low SNR, which might be a consideration with lower-dose acquisitions.
-
Intensity Normalization: Normalize image intensities to a reference tissue to standardize signal values across different scans and patients.
Quantitative Analysis: Contrast Enhancement Metrics
These metrics provide objective measures of tissue enhancement.
Protocol 2: Calculation of Contrast-to-Noise Ratio (CNR)
-
Region of Interest (ROI) Definition: Manually or semi-automatically draw ROIs on the enhancing tissue of interest (e.g., a tumor) and a reference background tissue (e.g., healthy white matter in neuroimaging).
-
Signal Intensity Measurement: Calculate the mean signal intensity within the tumor ROI (SI_tumor) and the background ROI (SI_background) on the post-contrast T1-weighted images.
-
Noise Measurement: Measure the standard deviation of the signal in a region of air outside the patient (SD_noise).
-
CNR Calculation: Use the following formula: CNR = (SI_tumor - SI_background) / SD_noise
A preclinical study on this compound in a rat glioblastoma model utilized a similar methodology to quantify tumor-to-brain contrast.
Advanced Quantitative Analysis: Dynamic Contrast-Enhanced (DCE) MRI
DCE-MRI provides insights into tissue perfusion and permeability. This compound's properties make it suitable for this application.
Protocol 3: Pharmacokinetic Modeling of DCE-MRI Data
-
T1 Mapping: Acquire T1 maps before contrast administration to determine the baseline T1 relaxation time of the tissue.
-
Dynamic T1-weighted Imaging: Acquire a series of T1-weighted images before, during, and after the bolus injection of this compound.
-
Arterial Input Function (AIF) Determination: Define an ROI in a major artery supplying the tissue of interest to measure the time-concentration curve of the contrast agent in the blood.
-
Pharmacokinetic Model Selection: Choose an appropriate model, such as the Tofts model or the extended Tofts model, to fit the tissue concentration-time curve.
-
Parameter Map Generation: Generate quantitative parameter maps, including:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.
-
Given this compound's high relaxivity, careful consideration of the relationship between signal intensity and contrast agent concentration is necessary, especially at higher concentrations where T1 shortening effects may saturate.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Mechanism of Action of this compound
Caption: Mechanism of this compound in MRI.
Post-Processing Workflow for this compound MRI Data
Caption: this compound MRI data post-processing workflow.
Logical Relationship for Dose Reduction with High Relaxivity
Caption: Rationale for dose reduction with this compound.
Considerations for Low-Dose Imaging
The reduced dose of this compound may present unique challenges and opportunities in post-processing. While this compound's high relaxivity is designed to compensate for the lower gadolinium concentration, researchers should be mindful of potential impacts on SNR. Advanced post-processing techniques, such as those employing artificial intelligence and deep learning, are emerging as powerful tools to enhance low-dose contrast-enhanced MRI, potentially by synthesizing images that are equivalent to full-dose acquisitions.
Conclusion
This compound represents a significant advancement in MRI contrast agents, offering the potential for safer imaging through a substantial reduction in gadolinium dose without compromising diagnostic quality. The post-processing techniques outlined in these application notes provide a framework for researchers to effectively analyze and interpret data acquired with this novel contrast agent. As with any new technology, it is anticipated that post-processing strategies will continue to evolve to fully leverage the unique properties of this compound.
References
- 1. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macrocyclic Gadolinium-Based Contrast Agent this compound in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auntminnie.com [auntminnie.com]
- 3. radu.appliedradiology.org [radu.appliedradiology.org]
- 4. An NMR relaxometry approach for quantitative investigation of the transchelation of gadolinium ions from GBCAs to a competing macromolecular chelator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gadoquatrane for Enhanced Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane (BAY 1747846) is a novel tetrameric, macrocyclic, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1][2][3][4] Its unique molecular structure results in high r1-relaxivity and exceptional stability, allowing for a significant reduction in the required gadolinium dose compared to conventional GBCAs.[5] This document provides detailed application notes and protocols for the use of this compound in both high-field and low-field MRI systems, summarizing key performance data and experimental methodologies.
The trend in clinical MRI is moving towards higher magnetic field strengths (3T and above) to achieve higher signal-to-noise ratio (SNR) and improved spatial resolution. However, the relaxivity of some GBCAs, and thus their effectiveness, can be field-dependent. Conversely, there is a renewed interest in low-field MRI systems (below 1T) due to their lower cost and potential for point-of-care applications. Understanding the performance of a contrast agent across different field strengths is therefore crucial. This compound has been shown to maintain high r1-relaxivity across a clinically relevant range of magnetic field strengths.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Structure | Tetrameric, macrocyclic Gd complex | |
| Inner Sphere Water Molecules (q) | 1 per Gd | |
| Solubility (in 10 mM Tris-HCl, pH 7.4) | 1.43 mol Gd/L | |
| Hydrophilicity (logP in 1-butanol/water) | -4.32 | |
| Protein Binding | Negligible |
Relaxivity of this compound in Human Plasma (37°C, pH 7.4)
| Magnetic Field Strength (Tesla) | r1-relaxivity per Gd (mM⁻¹s⁻¹) | r1-relaxivity per molecule (mM⁻¹s⁻¹) | Reference |
| 0.47 T | > 2-fold higher than established GBCAs | Not specified | |
| 1.41 T | 11.8 | 47.2 | |
| 1.5 T | Not directly specified, but preclinical studies performed | Not specified | |
| 3.0 T | 10.5 | 41.9 | |
| up to 4.7 T | > 2-fold higher than gadobutrol | Not specified |
Comparative Performance in Preclinical Models
A preclinical study in a rat glioblastoma model at 1.5T demonstrated the superior performance of this compound compared to other GBCAs.
| Comparison | Dose | Outcome | Reference |
| This compound vs. Gadobutrol | 0.1 mmol Gd/kg body weight (same Gd dose) | Significantly improved contrast enhancement | |
| This compound vs. Gadoterate meglumine | 0.025 mmol Gd/kg vs. 0.1 mmol Gd/kg | Similar contrast enhancement with a 75% lower Gd dose for this compound |
Experimental Protocols
Protocol 1: In Vitro Relaxivity Measurement
This protocol outlines the steps to determine the r1-relaxivity of this compound at different magnetic field strengths.
Objective: To measure the longitudinal relaxivity (r1) of this compound in a solution (e.g., water or human plasma) at various magnetic field strengths.
Materials:
-
This compound
-
Solvent (e.g., purified water, human plasma)
-
MRI system with variable field strength capabilities or access to multiple scanners with different field strengths
-
Inversion recovery pulse sequence
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for precise Gd concentration determination.
Procedure:
-
Sample Preparation: Prepare a series of this compound solutions at different concentrations (e.g., 0.25, 0.5, and 0.75 mmol Gd/L) in the desired solvent.
-
Concentration Verification: Accurately determine the gadolinium concentration in each sample using ICP-OES or ICP-MS.
-
MRI Acquisition:
-
Place the samples in the MRI scanner.
-
Acquire T1 relaxation times for each sample using an inversion recovery pulse sequence at the desired magnetic field strength(s) (e.g., 0.5T, 1.5T, 3T).
-
-
Data Analysis:
-
Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.
-
Plot the relaxation rates (R1) against the corresponding gadolinium concentrations.
-
The r1-relaxivity is the slope of the resulting linear regression line.
-
Protocol 2: In Vivo Imaging in a Rodent Tumor Model
This protocol describes a general workflow for evaluating the contrast enhancement of this compound in a preclinical tumor model.
Objective: To assess the in vivo efficacy of this compound for tumor contrast enhancement in a rat glioblastoma model at a specific magnetic field strength (e.g., 1.5T).
Materials:
-
Animal model (e.g., rats with induced glioblastoma)
-
This compound solution for injection
-
Comparator GBCA (e.g., gadobutrol, gadoterate meglumine)
-
MRI scanner (e.g., 1.5T clinical scanner) with a suitable animal coil (e.g., rat head coil).
-
Anesthesia equipment
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Secure the head in the coil.
-
Pre-contrast Imaging: Acquire baseline T1-weighted MR images of the tumor region before contrast agent administration.
-
Contrast Administration: Administer a single intravenous injection of this compound at a specified dose (e.g., 0.025 or 0.1 mmol Gd/kg body weight). In comparative studies, other animals would receive the comparator agent.
-
Post-contrast Imaging: Acquire a series of T1-weighted MR images at multiple time points after injection (e.g., immediately after, and at regular intervals) to assess the dynamics of contrast enhancement.
-
Image Analysis:
-
Define regions of interest (ROIs) in the tumor and in healthy brain tissue.
-
Measure the signal intensity in these ROIs on both pre- and post-contrast images.
-
Calculate the contrast enhancement or contrast-to-noise ratio (CNR) to quantify the effect of the contrast agent.
-
Visualizations
Caption: Mechanism of this compound contrast enhancement in MRI.
References
- 1. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|High-Relaxivity MRI Contrast Agent [benchchem.com]
Troubleshooting & Optimization
Optimizing Gadoquatrane injection timing for maximal enhancement
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Gadoquatrane injection timing for maximal enhancement in preclinical and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it different from other gadolinium-based contrast agents (GBCAs)?
This compound is a novel, investigational extracellular macrocyclic GBCA.[1][2] Its key differentiator is a unique tetrameric structure that provides high stability and high relaxivity.[2] This allows for a significantly lower dose of gadolinium to be used in contrast-enhanced MRI studies while achieving comparable or superior image enhancement compared to standard GBCAs.[1][3] The recommended dose in ongoing Phase III clinical trials is 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose for many other GBCAs.
Q2: What is the pharmacokinetic profile of this compound?
This compound exhibits a pharmacokinetic profile similar to other established macrocyclic GBCAs. It is characterized by rapid distribution into the extracellular space and fast elimination through the kidneys. The plasma elimination half-life is short, approximately 1.4 to 1.7 hours.
Q3: What is the recommended injection-to-scan window for this compound?
The optimal injection-to-scan window can vary depending on the tissue of interest and the specific imaging protocol. Preclinical studies have shown that for multiphase liver MRI, imaging can be performed immediately after injection. For steady-state head-and-neck MRI, imaging has been successfully performed in a window of 2 to 32 minutes after injection. For central nervous system (CNS) applications, while direct data on this compound is emerging, studies with other GBCAs suggest that maximal enhancement for brain tumors is typically achieved 5-7 minutes post-injection.
Q4: How does the signal enhancement of this compound relate to its dose?
Preclinical and clinical studies have demonstrated a linear relationship between the this compound dose and the relative signal enhancement (RSE). This indicates that as the dose increases within the tested range, the signal enhancement increases proportionally.
Troubleshooting Guide
Issue 1: Suboptimal or Weak Enhancement
-
Possible Cause 1: Incorrect Injection Timing.
-
Solution: Review your imaging protocol. For dynamic-phase imaging of highly vascularized tissues, ensure scanning commences immediately after or during the injection. For applications requiring tissue accumulation, consider a delay of several minutes. For brain imaging, an optimal window is often 5-7 minutes post-injection.
-
-
Possible Cause 2: Inadequate Dose.
-
Solution: Verify that the dose calculation is correct based on the subject's body weight. The clinically investigated dose for efficacy is 0.04 mmol Gd/kg. Ensure accurate measurement and complete intravenous administration.
-
-
Possible Cause 3: Physiological Factors.
-
Solution: Factors such as poor cardiac output or compromised renal function can affect the distribution and clearance of the contrast agent. Consider these factors when interpreting results and ensure they are noted in your experimental records.
-
Issue 2: Inconsistent Enhancement Across a Study Cohort
-
Possible Cause 1: Variability in Injection Protocol.
-
Solution: Standardize the injection rate and the subsequent saline flush across all subjects. Minor variations can alter the bolus dynamics and affect early-phase enhancement.
-
-
Possible Cause 2: Differences in Scan Timing.
-
Solution: Implement a strict, standardized delay between injection and the start of the imaging sequence for all subjects in the cohort to ensure comparability.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Plasma Half-Life | 1.4 - 1.7 hours | |
| Elimination Route | Primarily Renal | |
| Distribution | Rapidly into extracellular space | |
| Volume of Distribution | ~0.2 L/kg |
Table 2: Investigated Dosing and Comparative Enhancement
| Contrast Agent | Investigated Dose (mmol Gd/kg) | Comparative Enhancement | Reference |
| This compound | 0.04 | Similar or better than standard GBCAs at 0.1 mmol Gd/kg | |
| Standard Macrocyclic GBCAs | 0.1 | Standard for comparison |
Experimental Protocols
Protocol 1: Preclinical Dose-Response Study in a Porcine Model
This protocol is based on a study investigating the dose-response relationship of this compound.
-
Animal Model: Healthy pigs.
-
Contrast Agents & Doses:
-
This compound: 0.01, 0.03, and 0.06 mmol Gd/kg body weight.
-
Comparators (Gadobutrol, Gadoterate meglumine): 0.1 mmol Gd/kg body weight.
-
-
Administration: Intravenous injection.
-
Imaging Protocol:
-
Scanner: 1.5T MRI scanner.
-
Multiphase Liver MRI: Performed immediately after contrast injection using a VIBE sequence.
-
Steady-State Head-and-Neck MRI: Performed using alternating spin-echo and FLASH sequences from 2 to 32 minutes after injection.
-
-
Image Analysis:
-
Calculation of relative signal enhancement (RSE) based on the change in signal intensity from baseline.
-
Linear regression analysis to determine the relationship between RSE and this compound dose.
-
Visualizations
Caption: Experimental workflow for this compound administration and imaging.
Caption: Decision tree for troubleshooting suboptimal this compound enhancement.
References
Mitigating potential artifacts in Gadoquatrane-enhanced scans
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential artifacts in Gadoquatrane-enhanced MRI scans. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate common artifacts that may be observed in this compound-enhanced MRI scans.
Issue 1: Suspected Motion Artifacts
Motion during image acquisition is a frequent source of artifacts in MRI, which can manifest as ghosting, blurring, or misregistration of anatomical structures.[1][2]
Question: My this compound-enhanced images appear blurry or have ghost-like replicas of anatomical structures. How can I resolve this?
Answer:
This is likely due to patient or physiological motion (e.g., breathing, cardiac pulsation) during the scan.[2] While this compound itself does not cause motion artifacts, its high signal enhancement can make these artifacts more conspicuous.
Troubleshooting Steps:
-
Patient Comfort and Communication: Ensure the subject is comfortable and well-informed about the importance of remaining still during the scan.
-
Immobilization: Use appropriate padding and restraints to minimize voluntary and involuntary movements.
-
Physiological Gating/Triggering:
-
Respiratory Gating: Synchronize image acquisition with the respiratory cycle to minimize artifacts from breathing.[2]
-
Cardiac Gating: Use ECG gating for cardiac imaging to reduce artifacts from heart motion.
-
-
Sequence Optimization:
-
Fast Imaging Sequences: Employ faster sequences to reduce the acquisition time for each image.
-
Radial k-space Acquisition: Consider using radial or PROPELLER/BLADE k-space sampling techniques, which are inherently less sensitive to motion.[2]
-
Increase Signal Averages (NEX/NSA): Increasing the number of signal averages can reduce random motion artifacts but will increase scan time.
-
-
Post-processing: Motion correction algorithms can be applied after the scan to retrospectively correct for motion, though this is not always a substitute for high-quality initial data.
Issue 2: Inhomogeneous or Unexpected Signal Intensity
Variations in signal intensity across the image that do not correspond to anatomical differences can be a sign of artifacts related to the contrast agent's concentration or the magnetic field.
Question: I am observing areas of unexpectedly high or low signal intensity in my this compound-enhanced scans, particularly in regions of high contrast concentration. What could be the cause and how can I fix it?
Answer:
This may be related to T2* shortening effects at high concentrations of this compound or magnetic field inhomogeneities. Gadolinium-based contrast agents shorten both T1 and T2 relaxation times. At very high concentrations, the T2 shortening effect can dominate, leading to a paradoxical signal loss.
Troubleshooting Steps:
-
Injection Protocol:
-
Controlled Injection Rate: Ensure a smooth and controlled injection rate to avoid a highly concentrated bolus of this compound.
-
Saline Flush: Follow the this compound injection with a saline flush to ensure the contrast agent is cleared from the injection line and evenly distributed.
-
-
Pulse Sequence Selection:
-
Spin-Echo Sequences: Spin-echo (SE) and fast spin-echo (FSE) sequences are less susceptible to magnetic field inhomogeneities and T2* effects compared to gradient-echo (GRE) sequences.
-
Shorter Echo Time (TE): If using a GRE sequence, select the shortest possible TE to minimize signal loss due to T2* dephasing.
-
-
Field Strength Considerations: Be aware that susceptibility artifacts can be more pronounced at higher magnetic field strengths.
-
Shimming: Ensure proper shimming of the magnetic field before the scan to improve homogeneity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other gadolinium-based contrast agents (GBCAs)?
A1: this compound is a novel, extracellular, macrocyclic, gadolinium-based contrast agent with a unique tetrameric structure. This structure provides high stability and high relaxivity, which allows for effective contrast enhancement at a lower gadolinium dose (0.04 mmol Gd/kg body weight) compared to standard macrocyclic GBCAs (typically 0.1 mmol Gd/kg body weight).
Q2: What are the key physicochemical properties of this compound?
A2: this compound is characterized by its high solubility, high hydrophilicity, and negligible protein binding. Its high molecular weight due to the tetrameric structure contributes to its high relaxivity.
Q3: Can the high relaxivity of this compound lead to specific artifacts?
A3: While this compound's high relaxivity is advantageous for achieving high contrast at a low dose, it can potentially lead to more pronounced T1 shortening. This is generally beneficial for image contrast, but in areas of very high concentration, it could theoretically contribute to non-linear signal enhancement or, in extreme cases, signal loss if not paired with appropriate imaging parameters. Following recommended injection protocols and pulse sequence parameters is crucial.
Q4: Are there specific MRI scanner requirements for using this compound?
A4: this compound is designed for use with standard clinical MRI scanners. However, to fully leverage its high relaxivity and low dose, optimization of imaging protocols may be beneficial. This includes careful selection of pulse sequences (e.g., T1-weighted sequences) and their parameters (e.g., TR, TE, flip angle).
Q5: What is the recommended injection protocol for this compound in preclinical studies?
A5: Based on preclinical studies, this compound has been administered as an intravenous bolus injection. In a rat glioblastoma model, a dose of 0.1 mmol Gd/kg body weight was used for comparison with other agents, while a lower dose of 0.025 mmol Gd/kg was also evaluated. The recommended clinical dose is 0.04 mmol Gd/kg body weight. A subsequent saline flush is recommended to ensure complete delivery of the contrast agent.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 2579 g/mol | |
| Relaxivity (r1) in human plasma (1.41 T, 37°C) | 11.8 mM⁻¹s⁻¹ per Gd | |
| Relaxivity (r1) in human plasma (3.0 T, 37°C) | 10.5 mM⁻¹s⁻¹ per Gd | |
| Solubility in buffer (10 mM Tris-HCl, pH 7.4) | 1.43 mol Gd/L | |
| Partition Coefficient (logP) | -4.32 | |
| Protein Binding | Negligible |
Table 2: Comparative Relaxivity of this compound and Gadobutrol
| Magnetic Field Strength | This compound r1 Relaxivity (per Gd) in human plasma | Gadobutrol r1 Relaxivity (per Gd) in human plasma |
| 0.47 T (20 MHz) | ~2-fold higher than Gadobutrol | - |
| 1.41 T | 11.8 mM⁻¹s⁻¹ | - |
| 3.0 T | 10.5 mM⁻¹s⁻¹ | - |
| 4.7 T (200 MHz) | ~2-fold higher than Gadobutrol | - |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound
-
Objective: To determine the complex stability of this compound under physiological conditions.
-
Methodology:
-
Prepare a solution of this compound in human serum at a final concentration of 0.1 mmol Gd/L.
-
To prevent microbial growth, add sodium azide (NaN₃) to a final concentration of 2 mmol/L.
-
Incubate the samples in covered vials at 37°C under a 5% CO₂ atmosphere to maintain physiological pH.
-
At specified time points (e.g., daily for 21 days), draw aliquots from the samples.
-
Quantify the amount of released Gd³⁺ ions using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Compare the Gd³⁺ release from this compound with that of other GBCAs (e.g., a linear agent like gadodiamide and another macrocyclic agent like gadobutrol) under the same conditions.
-
Protocol 2: Preclinical MRI Evaluation in a Rat Glioblastoma Model
-
Objective: To assess the in vivo contrast enhancement properties of this compound.
-
Methodology:
-
Use a rat model with an established glioblastoma (e.g., GS9L).
-
Perform baseline (pre-contrast) T1-weighted MRI of the tumor region using a clinical 1.5 T scanner equipped with a rat head coil.
-
Administer this compound intravenously at a specified dose (e.g., 0.025 mmol Gd/kg or 0.1 mmol Gd/kg).
-
Acquire post-contrast T1-weighted images at multiple time points after injection to evaluate the enhancement kinetics.
-
For comparison, the same animal can receive a standard GBCA (e.g., gadobutrol or gadoterate meglumine) at a standard dose (e.g., 0.1 mmol Gd/kg) in a crossover design, with a sufficient washout period between administrations.
-
Quantify the signal enhancement in the tumor and surrounding healthy brain tissue to determine the contrast-to-noise ratio and tumor-to-brain contrast.
-
Visualizations
Caption: Mechanism of action of this compound for MRI signal enhancement.
References
Gadoquatrane stability in solution and handling procedures
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Gadoquatrane.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for use in magnetic resonance imaging (MRI).[1][2][3] It is designed to have high stability and high relaxivity, allowing for a lower gadolinium dose compared to some other GBCAs.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is typically stored at room temperature in the continental US, but this may vary in other locations. For specific storage recommendations, it is crucial to refer to the Certificate of Analysis provided with the product.
Q3: How is this compound administered in clinical studies?
A3: In clinical trials, this compound is administered as a single intravenous injection. The dosage is often calculated based on the patient's body weight, with studies using a dose of 0.04 mmol Gd/kg.
Q4: How stable is this compound in solution under physiological conditions?
A4: this compound demonstrates very high complex stability under physiological conditions (pH 7.4, 37°C). In human serum, the release of gadolinium (Gd) from the complex was below the lower limit of quantification after 21 days. No release of Gd³⁺ ions was observed in human plasma at pH 7.4.
Q5: How does the stability of this compound compare to other GBCAs?
A5: this compound exhibits higher kinetic inertness towards the release of Gd³⁺ ions in a strong acidic environment (pH 1.2) compared to other approved macrocyclic GBCAs. In human plasma at pH 7.4, its stability is similar to gadoterate and higher than gadoteridol, gadobutrol, and gadopiclenol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | - Improper solvent used for reconstitution.- pH of the solution is outside the optimal range.- Supersaturation of the solution. | - Ensure this compound is dissolved in a suitable buffered solution as specified in the product documentation. This compound has high solubility in a 10 mM Tris-HCl buffer at pH 7.4.- Verify the pH of the solution. This compound is designed for high stability at physiological pH.- Avoid preparing solutions at concentrations exceeding its solubility limit (1.43 mol Gd/L in 10 mM Tris-HCl, pH 7.4). |
| Unexpected MRI Signal Enhancement | - Incorrect dosage or concentration.- Issues with the imaging protocol. | - Double-check all calculations for dosage and dilution. The relaxivity of this compound is a key factor in its imaging properties.- Ensure the MRI parameters are optimized for a high-relaxivity contrast agent. |
| Evidence of Free Gadolinium | - Exposure to harsh, non-physiological conditions (e.g., very low pH).- Prolonged storage under inappropriate conditions. | - Review the experimental protocol to ensure conditions remain within the recommended physiological range (pH 7.4, 37°C).- Always adhere to the recommended storage conditions and shelf-life specified in the product documentation. |
Quantitative Data Summary
The stability of this compound has been quantitatively assessed and compared to other GBCAs.
Table 1: Dissociation Half-Lives of GBCAs at pH 1.2 and 37°C
| Contrast Agent | Dissociation Half-Life (Mean) | 95% Confidence Interval |
| This compound | 28.6 days | (28.1, 29.1) days |
| Gadopiclenol | 14.2 days | (13.8, 14.6) days |
| Gadoterate | 2.7 days | (2.6, 2.8) days |
| Gadobutrol | 14.1 hours | (13.1, 15.1) hours |
| Gadoteridol | 2.2 hours | (2.0, 2.4) hours |
Data sourced from a study assessing kinetic inertness in a strong acidic environment.
Table 2: Gd³⁺ Ion Release in Human Plasma (pH 7.4, 37°C) after 15 Days
| Contrast Agent | Released Gd³⁺ (% of Total Gd) |
| This compound | Below LLOQ |
| Gadoterate | Below LLOQ |
| Gadobutrol | 0.12% |
| Gadopiclenol | 0.20% |
| Gadoteridol | 0.20% |
*LLOQ (Lower Limit of Quantification) = 0.01% of total Gd.
Experimental Protocols
Protocol 1: Assessment of Complex Stability at Physiological Conditions
This protocol is based on the methodology used to determine the complex stability of this compound in human serum.
-
Preparation: Spike human serum with this compound to a final concentration of 0.025 mmol/L.
-
Incubation: Store the spiked serum in covered vials in an incubator at 37°C under a 5% CO₂ atmosphere to maintain a physiological pH of 7.4.
-
Sampling: Remove aliquots for analysis at specified time points (e.g., day 0, 2, 7, 14, and 21).
-
Analysis of Gd Release:
-
Use ion exchange chromatography to separate the intact Gd complex from any released Gd³⁺ ions.
-
Quantify the amount of released Gd using Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).
-
Plot the percentage of released Gd relative to the total intact Gd complex over the incubation time.
-
Protocol 2: Determination of Kinetic Inertness at Acidic pH
This protocol follows the procedure for assessing Gd release at pH 1.2.
-
Solution Preparation: Dilute and acidify the contrast agent (this compound or comparator) with hydrochloric acid (HCl) to achieve a final concentration of 25 μM Gd at pH 1.2.
-
Incubation: Keep the acidic solutions tightly closed at 37°C.
-
Colorimetric Assay:
-
At various time points (e.g., 1h, 2h, up to 35 days), mix an aliquot of the solution with an Arsenazo III solution.
-
After a 15-minute incubation at room temperature, measure the absorbance at 654 nm using a spectrophotometer.
-
-
Quantification:
-
Calibrate the assay using standard solutions of GdCl₃.
-
Measure the total Gd concentration in all samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
-
Calculate the concentration of free Gd³⁺ ions over time to determine the dissociation rate.
-
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiologybusiness.com [radiologybusiness.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
Technical Support Center: Gadoquatrane Clearance and Renal Function
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of patient renal function on the clearance of Gadoquatrane.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of elimination for this compound?
A1: this compound is almost exclusively eliminated from the body via the renal route through glomerular filtration.[1][2][3][4][5] Studies in both animals and humans have shown that the vast majority of the administered dose is recovered in the urine. Fecal excretion is negligible, accounting for less than 0.1% of the dose.
Q2: How does impaired renal function affect the clearance of this compound?
A2: Impaired renal function leads to a decrease in the clearance of this compound from plasma. The total body weight-normalized clearance is reduced as the severity of renal impairment increases. Consequently, exposure to the drug, as measured by the area under the plasma concentration-time curve (AUC), is higher in individuals with renal impairment compared to those with normal renal function.
Q3: Is dose adjustment of this compound required for patients with renal impairment?
A3: Despite the decreased clearance in patients with impaired renal function, current findings suggest that no dose adjustment for this compound is warranted for patients with any degree of renal impairment. This is based on its overall safety profile and pharmacokinetic properties, which are similar to other established macrocyclic gadolinium-based contrast agents (GBCAs).
Q4: What is the plasma half-life of this compound in individuals with normal and impaired renal function?
A4: In individuals with normal renal function, this compound has a short effective plasma half-life of approximately 1.4 to 1.7 hours. In patients with moderate renal impairment, the mean effective plasma half-life is longer, at around 4.1 hours.
Q5: Is this compound metabolized in the body?
A5: No, this compound is not metabolized in the body. It is excreted in its unchanged form. Metabolite profiling in plasma and urine has shown almost exclusively unchanged this compound, with no signs of degradation or release of free gadolinium.
Q6: Is this compound dialyzable?
A6: Yes, in vitro experiments have demonstrated that the kinetic dialysis profile of this compound is essentially the same as that of gadobutrol, another GBCA, indicating it can be removed by dialysis. For patients on hemodialysis, more than 95% of a GBCA is typically cleared after three dialysis sessions.
Troubleshooting Guide
Issue: Higher than expected plasma concentrations of this compound in a subject.
Possible Cause: The subject may have undiagnosed renal impairment.
Resolution:
-
Review the subject's medical history for any indications of kidney disease.
-
Assess the subject's estimated glomerular filtration rate (eGFR) to determine their level of renal function.
-
While dose adjustment is not currently recommended, be aware that decreased renal function will lead to slower clearance.
Issue: Concerns about gadolinium retention.
Background: Delayed clearance of GBCAs in patients with severely reduced renal function can increase the risk of gadolinium dissociation from its chelating agent and subsequent tissue deposition. This has been associated with nephrogenic systemic fibrosis (NSF), a rare but serious condition, particularly with older, less stable linear GBCAs.
Resolution:
-
This compound is a macrocyclic GBCA, which is considered more stable than linear agents.
-
While trace amounts of gadolinium can be excreted for an extended period post-injection, the vast majority is cleared rapidly, even in patients with impaired renal function. In one study, approximately 90% of the injected dose was recovered in the urine of all cohorts within the first 24 hours.
-
For patients with end-stage renal disease, hemodialysis can be effective in removing the contrast agent from the body.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Relation to Renal Function
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
| Total Body Weight-Normalized Clearance (CL/BW) | Baseline | 21% lower than normal | 42% lower than normal |
| Area Under the Curve (AUC) | Baseline | 26% higher than normal | 73% higher than normal |
| Mean Effective Plasma Half-life (t½) | 1.4 - 1.7 hours | Not specified | 4.1 hours |
Table 2: Urinary Excretion of this compound
| Time Post-Injection | Percentage of Dose Recovered in Urine (Average) |
| 24 hours | ~90% (in all cohorts, including impaired renal function) |
| 7 days | 92% - 97% (in all cohorts) |
| 6 months | <0.0001% (median recovery in 24-hour urine) |
Experimental Protocols
Protocol 1: Determination of this compound Pharmacokinetics in Patients with Renal Impairment
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in individuals with varying degrees of renal function.
-
Study Design: An open-label, non-randomized, single-dose study with parallel cohorts: (i) mild renal impairment, (ii) moderate renal impairment, and (iii) matching controls with normal renal function.
-
Methodology:
-
Each participant receives a single intravenous bolus injection of this compound (e.g., 0.025 mmol/kg body weight).
-
Collect blood and urine samples at predefined time points over a period of up to 6 months.
-
Determine gadolinium concentrations in plasma and urine using inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life from the plasma concentration-time data.
-
-
Data Analysis: Use non-compartmental or population pharmacokinetic modeling to analyze the data and assess the relationship between renal function (eGFR) and this compound clearance.
Protocol 2: In Vitro Dialyzability of this compound
-
Objective: To assess the dialyzability of this compound.
-
Methodology:
-
An in vitro dialysis setup is used to simulate hemodialysis.
-
The kinetic dialysis profile of this compound is compared to that of a well-characterized dialyzable GBCA like gadobutrol.
-
The clearance of the agents across the dialysis membrane is measured over time.
-
Visualizations
References
- 1. Pharmacokinetics, Safety, and Dialyzability of this compound in Patients With Impaired Renal Function: A Comprehensive Investigation Using Clinical Trial Data, Modeling and Simulation, and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macrocyclic Gadolinium-Based Contrast Agent this compound in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Excretion, and Organ Distribution of the Novel Gadolinium-Based MRI Contrast Agent this compound in Female Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Gadoquatrane Dosing in Compromised Renal Function: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of Gadoquatrane in subjects with compromised renal function. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is dose adjustment of this compound required for patients with renal impairment?
A1: No, a dose adjustment for this compound is not warranted for patients with any degree of renal impairment.[1] Clinical studies have demonstrated that while the clearance of this compound from plasma decreases with increasing severity of renal impairment, effective elimination still occurs even in individuals with markedly impaired renal function.[1]
Q2: What is the pharmacokinetic profile of this compound in patients with renal impairment?
A2: this compound exhibits the typical pharmacokinetic profile of a macrocyclic gadolinium-based contrast agent (GBCA).[1] Following intravenous injection, gadolinium plasma concentrations decline rapidly across all patient cohorts, with the rate of decline being dependent on renal function.[2] As the degree of renal impairment increases, the total and renal clearance of this compound decrease, leading to increased exposure (as measured by the area under the concentration-time curve).[2] However, the maximum plasma concentration and volume of distribution remain similar across all levels of renal function.
Q3: How is this compound eliminated from the body in patients with renal impairment?
A3: this compound is eliminated almost exclusively via the renal route. In a study involving participants with mild to moderate renal impairment, approximately 90% of the injected dose was recovered in the urine within the first 24 hours. After 7 days, urinary recovery was nearly complete, averaging between 92% and 97% of the administered dose. Even in patients with moderate renal impairment, the mean effective plasma half-life is short, at 4.1 hours. Trace amounts of gadolinium may continue to be excreted up to 6 months post-injection, irrespective of renal function.
Q4: What are the safety considerations for using this compound in patients with compromised renal function?
A4: Clinical trials of this compound in patients with mild to moderate renal impairment have not revealed any relevant safety findings. The safety profile of this compound is consistent with that of other established macrocyclic GBCAs. This compound is a macrocyclic GBCA, which is considered to be of low risk for the development of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with some GBCAs in patients with severe renal dysfunction.
Q5: Is this compound dialyzable?
A5: Yes, in vitro experiments have shown that the kinetic dialysis profile of this compound is essentially the same as that of gadobutrol, another macrocyclic GBCA that is known to be dialyzable.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Patients with Varying Renal Function
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
| Total Clearance (CL/BW) | Higher | 21% lower than normal | 42% lower than normal |
| Mean Effective Plasma Half-life | Not specified | Not specified | 4.1 hours |
| Urinary Recovery (24 hours) | ~90% of injected dose | ~90% of injected dose | ~90% of injected dose |
| Urinary Recovery (7 days) | 92-97% of injected dose | 92-97% of injected dose | 92-97% of injected dose |
| Maximum Plasma Concentration | Similar across all cohorts | Similar across all cohorts | Similar across all cohorts |
| Volume of Distribution | Similar across all cohorts | Similar across all cohorts | Similar across all cohorts |
Data derived from a study where participants received a single IV bolus injection of this compound (0.025 mmol/kg body weight, corresponding to 0.1 mmol Gd/kg).
Experimental Protocols
Key Experiment: Pharmacokinetics, Safety, and Dialyzability of this compound in Patients with Impaired Renal Function
-
Study Design: This was an open-label, nonrandomized, single-dose study involving three parallel cohorts: (i) participants with mild renal impairment, (ii) participants with moderate renal impairment, and (iii) a matching control group with normal renal function. A total of 24 participants were enrolled.
-
Dosing: Each participant received a single intravenous bolus injection of this compound at a dose of 0.025 mmol/kg body weight (equivalent to 0.1 mmol Gd/kg).
-
Sample Collection: Plasma and urine samples were collected over a period of 6 months to assess safety and pharmacokinetics.
-
Analytical Method: Gadolinium concentrations in plasma and urine were quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Pharmacokinetic parameters were determined through noncompartmental analysis. Modeling and simulation were employed to predict the pharmacokinetic profile in patients with severe renal impairment.
-
Dialyzability Assessment: In vitro experiments were conducted to evaluate the dialyzability of this compound.
Mandatory Visualization
Caption: this compound Dosing Workflow for Renal Impairment.
References
Gadoquatrane Technical Support Center: Minimizing Gadolinium Deposition
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance on strategies to minimize gadolinium deposition when using the investigational contrast agent, Gadoquatrane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other gadolinium-based contrast agents (GBCAs)?
A1: this compound is an investigational, next-generation gadolinium-based contrast agent for use in magnetic resonance imaging (MRI).[1][2][3] It has a unique tetrameric, macrocyclic structure.[1][2] This structure provides high stability and high relaxivity, which is the measure of a contrast agent's effectiveness in enhancing the MRI signal. The high relaxivity allows this compound to be effective at a lower gadolinium dose compared to other GBCAs.
Q2: What is gadolinium deposition and why is it a concern?
A2: Gadolinium deposition refers to the retention of small amounts of gadolinium in the body, including the brain, bones, and other organs, following the administration of GBCAs. While the clinical significance of this deposition is still under investigation, concerns have been raised about potential long-term health effects. The risk of deposition is significantly higher with older, linear GBCAs compared to the more stable macrocyclic agents. In patients with severe kidney dysfunction, gadolinium exposure has been linked to a rare but serious condition called nephrogenic systemic fibrosis (NSF).
Q3: What is the primary strategy to minimize gadolinium deposition with this compound?
A3: The primary strategy is dose reduction . This compound is designed to be effective at a gadolinium dose of 0.04 mmol Gd/kg body weight. This represents a 60% reduction compared to the standard 0.1 mmol Gd/kg dose used for many other macrocyclic GBCAs. Using a substantially lower amount of gadolinium for a diagnostically effective MRI directly reduces the total gadolinium exposure and, consequently, the potential for deposition.
Q4: How does the molecular structure of this compound contribute to minimizing deposition risk?
A4: this compound's macrocyclic structure provides high kinetic stability. Macrocyclic agents encage the gadolinium ion more tightly than linear agents, making them less likely to release free, toxic gadolinium ions into the body, which is a key factor in deposition. Preclinical studies have demonstrated this compound's high stability, with no measurable gadolinium release observed in human plasma and higher kinetic inertness compared to several other approved macrocyclic GBCAs.
Troubleshooting and Experimental Guidance
Issue 1: Concern about gadolinium retention in a longitudinal study requiring multiple contrast administrations.
Guidance: For studies requiring repeated contrast-enhanced MRI, minimizing cumulative gadolinium exposure is critical.
-
Utilize the Lowest Effective Dose: Strictly adhere to the recommended 0.04 mmol Gd/kg dose for this compound. Phase III clinical trial data have shown this dose is effective for diagnostic imaging across various applications.
-
Patient Screening: Assess renal function of subjects prior to administration, as impaired renal function is a primary risk factor for gadolinium retention and NSF.
-
Justify Each Scan: Ensure every contrast-enhanced scan is scientifically justified to avoid unnecessary exposure.
Issue 2: Selecting the appropriate GBCA for a preclinical study focused on a sensitive patient population (e.g., renal impairment models).
Guidance: The choice of a GBCA is critical in sensitive models.
-
Prioritize High Stability: this compound's high kinetic inertness, demonstrated in preclinical studies, makes it a strong candidate. In vitro studies show it has the highest kinetic inertness in acidic environments compared to all other approved macrocyclic GBCAs.
-
Review Comparative Data: Preclinical data showed that after 21 days in human serum, gadolinium release from this compound was below the limit of quantification, similar to other highly stable macrocyclics and superior to linear agents.
-
Consider Pharmacokinetics: this compound exhibits a pharmacokinetic profile comparable to other established macrocyclic agents, with fast renal elimination.
Data Presentation: this compound vs. Other GBCAs
Table 1: Dosage and Structural Comparison
| Feature | This compound | Standard Macrocyclic GBCAs (e.g., Gadobutrol) | Linear GBCAs (Group I) |
| Structure | Tetrameric Macrocyclic | Monomeric Macrocyclic | Linear |
| Standard Dose | 0.04 mmol Gd/kg | 0.1 mmol Gd/kg | 0.1 mmol Gd/kg |
| Gd Dose Reduction | 60% vs. Standard GBCAs | N/A | N/A |
| Relative Stability | Very High | High | Lower |
| Deposition Risk | Minimized by design (low dose, high stability) | Low | High |
Table 2: Preclinical Stability Data Summary
| Assay | This compound | Gadobutrol (Macrocyclic) | Gadodiamide (Linear) |
| Gd Release in Human Serum (21 days) | Below Limit of Quantification | Below Limit of Quantification | 13.5% |
| Zinc Transmetallation (Gd³⁺ Release) | No Release Observed | Not specified in this study | Not specified in this study |
| Kinetic Inertness (Acidic Conditions) | Highest among tested macrocyclics | Lower than this compound | N/A |
Experimental Protocols & Visualizations
Protocol: Quantification of Gadolinium in Tissue Samples
This protocol describes a standard method for measuring gadolinium content in biological tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.
Objective: To accurately quantify the amount of gadolinium retained in tissue samples following the administration of a GBCA.
Methodology:
-
Sample Collection: Harvest tissue samples (e.g., liver, kidney, brain, bone) from the study subjects. Record the wet weight of each sample.
-
Sample Digestion (Microwave Acid Digestion):
-
Place a known weight of tissue (typically 0.1-0.5 g) into a clean, acid-washed microwave digestion vessel.
-
Add a sufficient volume of high-purity nitric acid (e.g., 5-10 mL).
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature and pressure according to a validated program to ensure complete tissue digestion. The goal is a clear, particle-free solution.
-
-
Dilution:
-
After cooling, carefully open the digestion vessels in a fume hood.
-
Dilute the digested sample solution with deionized water to a final volume that brings the expected gadolinium concentration into the linear range of the ICP-MS. A 2% nitric acid matrix is common.
-
-
ICP-MS Analysis:
-
Calibration: Prepare a series of calibration standards of known gadolinium concentrations using a certified gadolinium standard solution. The matrix of the standards should match the sample matrix (e.g., 2% nitric acid).
-
Instrument Setup: Aspirate the samples into the ICP-MS. The instrument will ionize the sample in a high-temperature plasma and then separate and count the ions based on their mass-to-charge ratio. Monitor the isotopes for gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
Quantification: Generate a calibration curve from the standards. The concentration of gadolinium in the experimental samples is determined by comparing their signal intensity to this curve.
-
-
Data Reporting:
-
Calculate the final gadolinium concentration in the original tissue, typically reported as nanograms of Gd per gram of tissue (ng/g) or micromoles of Gd per kilogram of tissue (μmol/kg).
-
Diagrams and Workflows
Caption: Logical workflow for minimizing gadolinium deposition risk in research.
Caption: Experimental workflow for comparative analysis of gadolinium deposition.
Caption: Key properties of this compound leading to minimized deposition risk.
References
Managing adverse reactions in preclinical studies of Gadoquatrane
Welcome to the technical support center for Gadoquatrane, a next-generation, high-relaxivity, macrocyclic gadolinium-based contrast agent (GBCA). This resource is designed to assist researchers, scientists, and drug development professionals in managing and troubleshooting potential adverse reactions during preclinical studies. This compound's unique tetrameric structure and high stability are designed for an enhanced safety profile.[1][2] However, as with any investigational compound, careful monitoring and management of adverse events are crucial.
This guide provides a comprehensive overview of potential adverse reactions based on the class of gadolinium-based contrast agents and offers structured advice for their management in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected safety profile of this compound in preclinical studies?
A1: this compound is a macrocyclic, tetrameric GBCA with high stability and relaxivity.[1][2] Preclinical data indicate that it is well-tolerated and has a favorable safety profile, characterized by fast extracellular distribution and rapid elimination via the kidneys in an unchanged form.[1] Its high stability is designed to minimize the release of free gadolinium ions.
Q2: What are the most common types of adverse reactions observed with GBCAs in preclinical animal studies?
A2: Generally, for GBCAs, observed adverse reactions in preclinical studies are dose-dependent and can include changes in physiological parameters. In anesthetized animals, mild to moderate changes in heart rate, blood pressure, and respiratory rate have been reported. At very high, repeated doses, a common finding for this class of compounds is the vacuolization of renal tubular epithelium, which is often reversible and not associated with impaired kidney function.
Q3: Has this compound shown any specific adverse reactions in its preclinical evaluation?
A3: Published preclinical studies on this compound emphasize its high tolerability and safety margins. While specific adverse event reports from these studies are not detailed in the available literature, the overall assessment points towards a safety profile that is comparable or superior to other established macrocyclic GBCAs.
Q4: What should I do if I observe an unexpected adverse reaction in my animal model?
A4: In the event of an unexpected adverse reaction, the immediate priority is the welfare of the animal. Cease administration of this compound and provide appropriate supportive care based on the observed clinical signs. It is crucial to document the event in detail, including the dose, administration route, species, and a full description of the clinical signs. This information is vital for understanding the context of the reaction.
Troubleshooting Guide for Adverse Reactions
This guide provides a systematic approach to identifying and managing potential adverse reactions during preclinical studies with this compound.
| Observed Sign/Symptom | Potential Cause (based on GBCA class effects) | Recommended Immediate Actions | Follow-up and Investigation |
| Changes in Cardiovascular Parameters (e.g., altered heart rate, blood pressure) | Anaphylactoid-like reaction, direct cardiovascular effect (more common with ionic agents) | 1. Stop the infusion immediately.2. Monitor vital signs continuously.3. Provide supportive care as per veterinary guidance (e.g., fluid therapy for hypotension). | 1. Review the animal's baseline health status.2. Analyze the formulation and dose of this compound administered.3. Consider electrocardiogram (ECG) monitoring in subsequent studies. |
| Respiratory Distress (e.g., changes in respiratory rate, labored breathing) | Potential hypersensitivity-type reaction, bronchospasm. | 1. Ensure a patent airway.2. Provide oxygen supplementation.3. Administer supportive care as directed by a veterinarian. | 1. Evaluate for signs of anaphylaxis.2. Review the animal's history for pre-existing respiratory conditions.3. Consider reducing the infusion rate in future experiments. |
| Injection Site Reactions (e.g., swelling, erythema, pain) | Local intolerance, extravasation. | 1. Stop the injection.2. Assess the site for signs of extravasation.3. Apply a cold compress if extravasation is suspected. | 1. Review the injection technique and catheter placement.2. Evaluate the formulation for any potential irritants.3. Monitor the site for resolution of the reaction. |
| Renal Effects (e.g., changes in urine output, elevated serum creatinine/BUN) | High-dose or repeated-dose effect (e.g., tubular vacuolization). | 1. Ensure the animal is well-hydrated.2. Monitor renal function parameters.3. Consult with a veterinarian for supportive care. | 1. Review the dosing regimen and frequency.2. Consider histopathological examination of the kidneys at study termination.3. Compare findings with established data on GBCA-related renal effects. |
| General Clinical Signs (e.g., lethargy, changes in behavior, vomiting) | Systemic reaction, species-specific sensitivity. | 1. Provide supportive care based on clinical signs.2. Monitor the animal closely for progression of symptoms. | 1. Document all observed signs and their duration.2. Review the literature for species-specific reactions to contrast agents.3. Consider dose-response studies to establish a no-observed-adverse-effect level (NOAEL). |
Experimental Protocols
Protocol 1: Monitoring of Physiological Parameters
Objective: To detect and quantify acute physiological changes following this compound administration.
Methodology:
-
Animal Model: Select the appropriate animal model (e.g., rat, dog) as per the study design.
-
Instrumentation: Anesthetize the animal and instrument for continuous monitoring of:
-
Heart Rate (HR) via ECG.
-
Blood Pressure (BP) via an arterial catheter.
-
Respiratory Rate (RR) via a respiratory monitor.
-
Body Temperature.
-
-
Baseline Measurement: Record baseline physiological parameters for at least 30 minutes prior to this compound administration.
-
Administration: Administer this compound intravenously at the desired dose and infusion rate.
-
Post-Administration Monitoring: Continuously record all physiological parameters for at least 60 minutes post-administration.
-
Data Analysis: Compare post-administration values to baseline values to identify any significant changes. A change of >20% from baseline is often considered a moderate reaction.
Protocol 2: Assessment of Renal Tolerance
Objective: To evaluate the impact of single or repeated doses of this compound on renal function and structure.
Methodology:
-
Animal Model and Dosing: Utilize a relevant rodent or non-rodent species. Administer this compound at multiple dose levels, including a high dose that exceeds the intended clinical exposure. For repeated-dose studies, administer daily for a specified duration (e.g., 28 days).
-
Clinical Monitoring:
-
Perform daily clinical observations.
-
Monitor body weight and food/water consumption.
-
-
Renal Function Tests:
-
Collect urine at baseline and at selected time points for urinalysis (e.g., volume, specific gravity, protein, glucose, ketones, sediment).
-
Collect blood at baseline and at termination for serum chemistry analysis of blood urea nitrogen (BUN) and creatinine.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Collect the kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the kidney sections for any pathological changes, with a focus on the renal tubules for signs of vacuolization.
-
Visualizations
Caption: Workflow for monitoring acute physiological reactions.
Caption: Decision-making process for managing adverse events.
References
Improving signal-to-noise ratio in Gadoquatrane imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Gadoquatrane-enhanced magnetic resonance imaging (MRI) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from other gadolinium-based contrast agents (GBCAs)?
A1: this compound is a next-generation, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA).[1][2] Its primary distinction is its significantly higher relaxivity, which is the measure of a contrast agent's ability to enhance the relaxation rate of water protons in its vicinity.[3] The r1-relaxivity of this compound in human plasma is more than twice that of established macrocyclic GBCAs per gadolinium (Gd) ion and approximately eight times higher per molecule.[1][3] This high relaxivity is the key to its imaging performance.
Q2: What is the recommended dose for this compound to achieve an optimal signal-to-noise ratio (SNR)?
A2: Clinical studies have established that this compound provides comparable efficacy and signal enhancement at a dose of 0.04 mmol Gd/kg body weight . This represents a 60% reduction in the amount of gadolinium administered compared to the standard 0.1 mmol Gd/kg dose used for conventional macrocyclic GBCAs.
Q3: How does this compound achieve comparable or superior SNR at a significantly lower dose?
A3: The high SNR at a lower dose is a direct result of this compound's high r1-relaxivity. Signal enhancement in T1-weighted MRI is proportional to the product of the contrast agent's concentration and its relaxivity. Because this compound's relaxivity is substantially higher, a lower concentration (dose) is required to produce the same level of signal enhancement and, consequently, a comparable SNR and contrast-to-noise ratio (CNR) as standard GBCAs. Studies have shown a linear relationship between the administered this compound dose and the resulting relative signal enhancement.
Q4: Besides incorrect dosing, what are the primary factors that can negatively impact SNR in this compound imaging?
A4: While this compound is designed for high performance, suboptimal image quality can still arise from common experimental variables. Key factors include:
-
Patient Motion: Movement during image acquisition is a frequent cause of artifacts that degrade SNR.
-
Suboptimal MRI Pulse Sequence: Using incorrect imaging parameters, particularly repetition time (TR) and echo time (TE) in T1-weighted sequences, can fail to maximize the contrast effect.
-
Improper Coil Selection and Placement: The radiofrequency (RF) coil used to detect the MR signal must be appropriate for the anatomy being imaged and positioned correctly to ensure maximum signal reception.
-
Incorrect Image Timing: Acquiring images outside the optimal window following contrast injection can lead to weaker than expected enhancement, particularly in dynamic contrast-enhanced (DCE) MRI.
Q5: How is the contrast-to-noise ratio (CNR) typically calculated in preclinical evaluations of this compound?
A5: In preclinical studies, such as those involving animal models, CNR is a key metric for quantifying image quality. A common method involves placing regions of interest (ROIs) on the target tissue (e.g., a tumor), adjacent healthy tissue, and a region outside the subject (i.e., in the air) to measure noise. The CNR is then calculated using the following formula:
CNR = (SItarget - SIhealthy_tissue) / SIair
Where:
-
SItarget is the signal intensity within the region of interest of the target lesion.
-
SIhealthy_tissue is the signal intensity of the surrounding normal tissue.
-
SIair is the signal intensity of a region of interest placed in the air, representing the standard deviation of the noise.
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)
This guide addresses the specific issue of lower-than-expected SNR or CNR in this compound-enhanced imaging.
Issue: Observed SNR or CNR is below expected levels.
Possible Cause 1: Incorrect Dose Administration this compound's efficacy is dose-dependent. An incorrect dose, either too low or improperly calculated based on body weight, will result in suboptimal enhancement.
-
Solution:
-
Verify Dose Calculation: Ensure the administered dose is precisely 0.04 mmol of gadolinium per kg of body weight .
-
Confirm Concentration: Double-check the concentration of the this compound solution to ensure accurate volume for injection.
-
Review Injection Protocol: Ensure the full dose was administered intravenously without extravasation.
-
Possible Cause 2: Suboptimal MRI Pulse Sequence Parameters The high relaxivity of this compound is best leveraged with optimized T1-weighted (T1W) sequences. Non-optimized parameters can suppress the signal enhancement.
-
Solution:
-
Select T1-Weighted Sequences: Prioritize the use of T1W sequences like Spin Echo (SE) or Gradient Echo (GRE) (e.g., 3D Turbo Spin Echo).
-
Optimize TR and TE: Adjust the Repetition Time (TR) and Echo Time (TE) to maximize the T1 contrast. A short TR and short TE are generally recommended for T1 weighting.
-
Consult Scanner Protocols: Refer to manufacturer-recommended protocols for contrast-enhanced imaging and adjust as needed for the specific research question.
-
Possible Cause 3: Image Artifacts from Patient Motion Motion artifacts are a common source of image degradation and can significantly lower perceived SNR and CNR.
-
Solution:
-
Immobilization: Use appropriate pads and restraints to comfortably secure the subject and minimize voluntary and involuntary motion.
-
Subject Communication: For human studies, clearly instruct the patient to remain as still as possible.
-
Fast Imaging Techniques: Employ faster imaging sequences where possible to reduce the acquisition time window during which motion can occur.
-
Possible Cause 4: Improper RF Coil Selection or Placement The quality of the received signal is fundamentally dependent on the RF coil.
-
Solution:
-
Use Appropriate Coil: Select a coil designed for the specific body part being imaged (e.g., head coil, surface coil). A dedicated rat head coil was used in successful preclinical studies.
-
Ensure Proximity: Place the coil as close to the region of interest as possible to maximize signal reception.
-
Check Coil Integrity: Verify that the coil is functioning correctly and is properly connected to the scanner.
-
Quantitative Data and Experimental Protocols
Data Tables
Table 1: Comparative Properties of this compound vs. Standard Macrocyclic GBCAs
| Property | This compound | Gadobutrol (Example mGBCA) |
|---|---|---|
| Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic |
| r1-relaxivity (in human plasma) | > 2x higher per Gd ion | Standard |
| Standard Clinical Dose (Gd) | 0.04 mmol/kg | 0.1 mmol/kg |
| Key Advantage | High relaxivity enables significant Gd dose reduction | Well-established safety and efficacy profile |
Table 2: Dose Comparison for Comparable Diagnostic Efficacy
| Contrast Agent | Standard Dose (mmol Gd/kg) | Dose Reduction vs. Standard |
|---|---|---|
| This compound | 0.04 | 60% |
| Gadobutrol | 0.1 | N/A |
| Gadoterate Meglumine | 0.1 | N/A |
Experimental Protocol Example
Protocol: CNR Measurement in a Preclinical Rat Glioblastoma Model
This protocol is based on the methodology described in preclinical evaluations of this compound.
-
Subject Preparation:
-
Anesthetize the rat subject using a mixture of isoflurane (2.25%), oxygen (0.5 L/min), and nitrous oxide (1 L/min).
-
Position the subject within the MRI scanner, securing the head in a dedicated rat head coil.
-
-
Baseline Imaging:
-
Perform a standard localizer scan in sagittal, coronal, and axial planes.
-
Acquire a pre-contrast 3D T1-weighted scan covering the cerebrum. Example parameters: 3D turbo spin echo, TR 500 ms, TE 19 ms, 32 x 80 mm field of view, 12 slices at 1 mm thickness.
-
-
Contrast Administration:
-
Administer this compound via intravenous injection at the desired dose (e.g., 0.025 mmol Gd/kg or 0.1 mmol Gd/kg for dose-comparison studies).
-
-
Post-Contrast Imaging:
-
Immediately following injection, begin acquiring post-contrast T1-weighted scans using the identical parameters as the baseline scan.
-
Continue acquiring scans at specified time points (e.g., 5 minutes post-injection) for kinetic analysis.
-
-
Data Analysis:
-
On the MR scanner console or using separate analysis software, manually draw Regions of Interest (ROIs).
-
Place one ROI around the tumor (SItumor).
-
Place a second ROI in the surrounding, normal-appearing brain tissue (SIbrain).
-
Place a third ROI in a region of air outside the subject to estimate the noise level (SIair).
-
Calculate the Contrast-to-Noise Ratio (CNR) using the formula: CNR = (SItumor - SIbrain) / SIair .
-
Visualizations
Caption: this compound's high relaxivity enhances signal, enabling high SNR at a lower dose.
Caption: A logical workflow for troubleshooting and resolving low SNR issues.
Caption: Standard workflow for preclinical evaluation of contrast-to-noise ratio (CNR).
References
Calibration and quality control for Gadoquatrane MRI studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibration, quality control, and troubleshooting for MRI studies involving Gadoquatrane.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a next-generation, tetrameric, macrocyclic, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1][2] Its key features include high stability and significantly higher relaxivity compared to conventional GBCAs.[3][4] This allows for a reduced gadolinium dose of 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose of other macrocyclic agents, without compromising image quality.[5] Preclinical and clinical studies have demonstrated its favorable safety profile and pharmacokinetic properties, characterized by rapid distribution and renal excretion.
2. What are the recommended storage and handling conditions for this compound in a research setting?
For optimal stability, this compound should be stored at room temperature, as recommended in its Certificate of Analysis. It is crucial to protect it from light and freezing. In a laboratory setting, it is imperative to maintain good housekeeping, clearly label all containers with the compound's name and any hazard warnings, and keep an up-to-date inventory.
3. How should this compound waste be disposed of?
This compound waste should be managed as hazardous chemical waste. It is essential to adhere to your institution's and local regulations for hazardous waste disposal. Never dispose of this compound or its containers in the regular trash or via the sewer system. Collect all waste in appropriately labeled, sturdy, and chemically resistant containers. The first rinse of any container that held this compound must also be collected and disposed of as hazardous waste.
4. Can this compound be used in preclinical studies with small animals?
Yes, this compound has been successfully used in preclinical studies involving animal models, such as rats and pigs. These studies have demonstrated its efficacy in enhancing MRI signals in various tissues at a reduced gadolinium dose.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during MRI studies with this compound.
Issue 1: Unexpectedly High or Low Signal Enhancement
-
Possible Cause: Incorrect dosage calculation.
-
Solution: Double-check the calculated dose based on the subject's body weight and the recommended 0.04 mmol Gd/kg. Ensure accurate measurement of the volume to be injected.
-
-
Possible Cause: Inaccurate timing of image acquisition post-injection.
-
Solution: this compound exhibits rapid distribution. Optimize the timing of your scan sequences to capture the peak enhancement in the region of interest. This may require preliminary experiments to determine the optimal imaging window for your specific application.
-
-
Possible Cause: Issues with the injection procedure.
-
Solution: Ensure a patent intravenous line and a consistent injection rate. A slow or interrupted injection can lead to a dispersed bolus and lower peak enhancement.
-
Issue 2: Presence of Image Artifacts
-
Possible Cause: Motion artifacts.
-
Solution: Ensure the subject is adequately immobilized. For preclinical studies, use appropriate anesthesia and monitoring. Breathing artifacts can be minimized using breath-holding sequences or respiratory gating.
-
-
Possible Cause: Susceptibility artifacts.
-
Solution: While this compound is a macrocyclic agent with high stability, high concentrations can still induce susceptibility artifacts, especially near air-tissue interfaces. Consider using spin-echo sequences, which are less sensitive to these effects.
-
-
Possible Cause: Zipper artifacts.
-
Solution: These are often caused by external radiofrequency noise. Ensure the MRI room shielding is intact (e.g., the door is properly closed).
-
Experimental Protocols
Protocol 1: Phantom Preparation for Relaxivity Measurement
This protocol describes the preparation of a phantom to measure the T1 and T2 relaxivity of this compound.
Materials:
-
This compound stock solution of known concentration
-
Deionized water or phosphate-buffered saline (PBS)
-
A set of MRI-compatible tubes or vials
-
Phantom holder
Procedure:
-
Prepare a series of dilutions of the this compound stock solution to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mmol Gd/L).
-
Include a tube with only the diluent (water or PBS) as a control (0 mmol Gd/L).
-
Carefully fill the MRI-compatible tubes with the different this compound concentrations, ensuring no air bubbles are present.
-
Seal the tubes and arrange them in the phantom holder.
-
Place the phantom in the MRI scanner for imaging.
Protocol 2: In Vitro Stability Assessment
This protocol outlines a method to assess the in vitro stability of this compound in a simulated physiological environment.
Materials:
-
This compound solution
-
Human plasma or serum
-
Incubator at 37°C
-
Ion exchange chromatography system coupled with inductively coupled plasma mass spectrometry (ICP-MS)
Procedure:
-
Prepare a solution of this compound in human plasma at a known concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours, and up to 15-21 days), take an aliquot of the solution.
-
Analyze the aliquots using ion exchange chromatography coupled with ICP-MS to separate and quantify any released Gd³⁺ ions.
-
The stability is determined by the amount of free gadolinium detected over time. Preclinical studies have shown no significant release of Gd³⁺ from this compound under physiological conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Structure | Tetrameric, Macrocyclic | |
| Relaxivity (r1) in human plasma at 1.41 T | 11.8 mM⁻¹s⁻¹ per Gd | |
| Recommended Dose | 0.04 mmol Gd/kg body weight | |
| Stability | High kinetic inertness | |
| Protein Binding | Negligible | |
| Elimination | Primarily renal |
Table 2: Comparison of this compound with Standard Macrocyclic GBCAs
| Feature | This compound | Standard Macrocyclic GBCAs | Reference |
| Gadolinium Dose | 0.04 mmol Gd/kg | 0.1 mmol Gd/kg | |
| Relaxivity (r1) | High | Standard | |
| Molecular Structure | Tetrameric | Monomeric | |
| Image Quality | Non-inferior or improved | Standard |
Visualizations
Caption: Experimental workflow for a typical this compound-enhanced MRI study.
Caption: Logical troubleshooting workflow for common issues in this compound MRI.
References
- 1. researchgate.net [researchgate.net]
- 2. Bayer starts Phase III studies with novel contrast agent this compound [bayer.com]
- 3. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bayer United States of America - Bayer initiates Phase III studies with investigational contrast agent this compound [bayer2019tf.q4web.com]
- 5. This compound New Drug Application Accepted for Review by U.S. FDA | Bayer United States [bayer.com]
Validation & Comparative
Gadoquatrane vs. Gadobutrol: A Comparative Guide for Brain Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of gadoquatrane and gadobutrol, two macrocyclic gadolinium-based contrast agents (GBCAs), in the context of brain tumor imaging. The information presented is based on available preclinical and clinical trial data.
Executive Summary
This compound is a novel tetrameric macrocyclic GBCA designed for high relaxivity, allowing for a significantly lower gadolinium dose compared to conventional agents like gadobutrol. Recent Phase III clinical trial data from the QUANTI CNS study have demonstrated the non-inferiority of this compound at a 60% reduced gadolinium dose (0.04 mmol/kg) compared to the standard dose of gadobutrol (0.1 mmol/kg) for the visualization and detection of central nervous system (CNS) pathologies, including brain tumors.[1][2][3][4][5] Preclinical studies in animal models of glioblastoma have also indicated superior contrast enhancement with this compound at equivalent doses to gadobutrol.
Physicochemical Properties and Relaxivity
This compound's unique tetrameric structure results in a significantly higher T1 relaxivity compared to the monomeric structure of gadobutrol. This higher relaxivity is the primary driver behind its efficacy at a lower gadolinium dose.
| Property | This compound | Gadobutrol | Reference |
| Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic | |
| T1 Relaxivity (in human plasma at 1.5 T, 37°C) | 11.8 L/(mmol·s) | ~5.2 L/(mmol·s) | |
| T1 Relaxivity (in human plasma at 3.0 T, 37°C) | 10.5 L/(mmol·s) | Not explicitly stated, but generally shows slight dependence on field strength | |
| Standard Concentration | 0.3 mmol Gd/mL (investigational) | 1.0 mmol/mL |
Preclinical Efficacy in a Brain Tumor Model
A preclinical study in a rat glioblastoma model provided quantitative data on the comparative efficacy of this compound and gadobutrol.
| Parameter | This compound (0.1 mmol/kg) | Gadobutrol (0.1 mmol/kg) | Outcome | Reference |
| Contrast Enhancement | Significantly Improved | Standard | This compound showed superior enhancement at the same dose. | |
| Tumor-to-Brain Contrast | Significantly Improved | Standard | This compound provided better differentiation of tumor tissue. |
Clinical Efficacy: The QUANTI CNS Trial
The QUANTI CNS trial was a pivotal Phase III, multicenter, randomized, double-blind, crossover study that compared the efficacy and safety of this compound at a dose of 0.04 mmol Gd/kg with approved macrocyclic GBCAs (including gadobutrol) at a dose of 0.1 mmol Gd/kg in patients with known or suspected CNS pathologies.
Topline Results:
-
Non-inferiority: this compound was found to be non-inferior to the comparators for the primary endpoints of lesion visualization (contrast enhancement, border delineation, internal morphology).
-
Lesion Detection: this compound demonstrated non-inferior diagnostic performance based on sensitivity and specificity for the detection or exclusion of lesions.
-
Superiority to Unenhanced MRI: this compound showed superiority in visualization parameters compared to MRI without a contrast agent.
Quantitative Data (Awaiting Full Publication):
While the full quantitative data from the QUANTI CNS trial have not yet been published, the topline results of non-inferiority suggest that key imaging metrics for this compound at a 60% lower dose are comparable to those of gadobutrol at its standard dose. The table below indicates the expected findings.
| Parameter | This compound (0.04 mmol/kg) | Gadobutrol (0.1 mmol/kg) | Expected Outcome from QUANTI CNS |
| Mean Lesion Enhancement Score | Data Pending Publication | Data Pending Publication | Non-inferior |
| Mean Lesion Border Delineation Score | Data Pending Publication | Data Pending Publication | Non-inferior |
| Mean Lesion Internal Morphology Score | Data Pending Publication | Data Pending Publication | Non-inferior |
| Sensitivity for Lesion Detection | Data Pending Publication | Data Pending Publication | Non-inferior |
| Specificity for Lesion Detection | Data Pending Publication | Data Pending Publication | Non-inferior |
Experimental Protocols
Preclinical Glioblastoma Model (Rat)
-
Animal Model: Rats with induced glioblastoma (GS9L cell line).
-
Imaging: MRI was performed before and after the intravenous administration of the contrast agents.
-
Contrast Agents and Dosing: this compound and gadobutrol were administered at a dose of 0.1 mmol Gd/kg body weight.
-
Image Analysis: Quantitative evaluation of tumor-to-brain contrast was performed.
QUANTI CNS Phase III Clinical Trial
-
Study Design: A multicenter, randomized, prospective, double-blind, crossover study.
-
Participants: Adults with known or suspected pathology of the central nervous system, including brain tumors.
-
Interventions:
-
This compound at a dose of 0.04 mmol Gd/kg body weight.
-
Approved macrocyclic GBCAs (including gadobutrol) at a dose of 0.1 mmol Gd/kg body weight.
-
-
Imaging: Participants underwent two MRI scans, one with each contrast agent, with a washout period in between.
-
Primary Endpoints:
-
Overall lesion visualization and characterization.
-
-
Secondary Endpoints:
-
Lesion border delineation, internal morphology, and degree of contrast enhancement.
-
Diagnostic confidence.
-
Safety and tolerability.
-
Representative MRI Brain Tumor Imaging Protocol (Based on Standard Clinical Practice):
The following represents a typical MRI protocol for brain tumor imaging, which would be consistent with the type of sequences used in the QUANTI CNS trial.
| Sequence | Weighting | Plane | Key Parameters (Typical) | Purpose |
| 3D T1-weighted Gradient Echo (e.g., MPRAGE, BRAVO) | T1 | Sagittal (isotropic) | TR: 1800-2400 ms, TE: 2-4 ms, TI: 900 ms, Flip Angle: 8-12°, Voxel size: ~1mm isotropic | Pre- and post-contrast anatomical imaging, assessment of contrast enhancement. |
| 2D T2-weighted Turbo Spin Echo | T2 | Axial | TR: 4000-6000 ms, TE: 80-100 ms, Slice thickness: 4-5 mm | Evaluation of edema, tumor extent, and relationship to surrounding structures. |
| 2D T2-weighted FLAIR | T2/FLAIR | Axial | TR: 8000-11000 ms, TE: 100-140 ms, TI: 2200-2600 ms, Slice thickness: 4-5 mm | Superior visualization of peritumoral edema and non-enhancing tumor components. |
| Diffusion-Weighted Imaging (DWI) | Diffusion | Axial | b-values: 0, 1000 s/mm², ADC map calculation | Assessment of tumor cellularity and differentiation from other pathologies (e.g., abscess). |
Visualizations
Caption: Key structural and property differences between this compound and gadobutrol leading to comparable efficacy at different doses.
Caption: Crossover design of the QUANTI CNS Phase III clinical trial.
References
- 1. Bayer United States of America - Late-breaking data from QUANTI CNS (Central Nervous System) presented at ECR 2025: [bayer2019tf.q4web.com]
- 2. Bayer's MRI contrast agent this compound succeeds in Phase III trials [synapse.patsnap.com]
- 3. Bayer’s this compound Excels in Phase III Trials - Medthority [medthority.com]
- 4. Positive results from Phase III study for Bayer's investigational contrast agent this compound [bayer.com]
- 5. Bayer United States of America - Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
A Comparative Analysis of Gadoquatrane and Other Macrocyclic GBCAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Gadoquatrane, a novel gadolinium-based contrast agent (GBCA), with other established macrocyclic GBCAs, namely Gadobutrol, Gadoteridol, and Gadoterate meglumine. This analysis is supported by a review of preclinical and clinical experimental data, focusing on key performance indicators such as relaxivity and stability.
This compound is a next-generation, high-relaxivity, tetrameric macrocyclic GBCA currently in clinical development.[1] Its unique molecular structure is designed to provide comparable or superior diagnostic efficacy at a significantly lower gadolinium dose compared to conventional macrocyclic agents, addressing the ongoing concerns about gadolinium retention in the body.[2][3] This guide provides a detailed comparative overview to aid in the evaluation of this novel contrast agent.
Physicochemical Properties and Structure
This compound is a tetrameric molecule, meaning it contains four gadolinium ions, each chelated by a macrocyclic ligand.[4] This larger molecular size is a key factor in its high relaxivity.[5] In contrast, Gadobutrol, Gadoteridol, and Gadoterate meglumine are all monomeric macrocyclic GBCAs, containing a single gadolinium ion per molecule.
Below are the chemical structures of this compound and the comparator macrocyclic GBCAs, visualized using Graphviz.
Comparative Data on Relaxivity
Relaxivity (r1) is a measure of a GBCA's efficiency in enhancing the signal in an MRI scan. A higher relaxivity allows for a lower dose of gadolinium to achieve the desired contrast enhancement. Preclinical studies have demonstrated that this compound has a significantly higher r1 relaxivity compared to other macrocyclic GBCAs.
| GBCA | r1 Relaxivity in Human Plasma (L mmol⁻¹ s⁻¹) | Magnetic Field Strength (T) |
| This compound | 11.8 | 1.41 |
| 10.5 | 3.0 | |
| Gadobutrol | 4.78 - 5.2 | 1.5 |
| 4.97 - 5.0 | 3.0 | |
| Gadoteridol | 3.80 - 4.3 | 1.5 |
| 3.28 - 3.7 | 3.0 | |
| Gadoterate meglumine | 3.32 - 3.6 | 1.5 |
| 3.00 - 3.5 | 3.0 |
Comparative Data on Stability
The stability of a GBCA is crucial for its safety profile, as it determines the likelihood of gadolinium ion (Gd³⁺) release in the body. Stability is characterized by two main parameters: thermodynamic stability (log Ktherm) and kinetic stability (dissociation half-life). Macrocyclic GBCAs are known for their high stability due to the pre-organized cage-like structure of the ligand that encapsulates the gadolinium ion.
A recent preclinical study directly compared the kinetic stability of this compound with other macrocyclic GBCAs under acidic conditions, demonstrating its superior kinetic inertness.
| GBCA | Thermodynamic Stability (log Ktherm) | Kinetic Stability (Dissociation Half-life at pH 1.2) | Gd³⁺ Release in Human Plasma (15 days) |
| This compound | Not explicitly reported, but expected to be high | 28.6 days | Below Limit of Quantification |
| Gadobutrol | 22.46 | 14.1 hours | 0.12% |
| Gadoteridol | 17.2 | 2.2 hours | 0.20% |
| Gadoterate meglumine | 25.6 | 2.7 days | Below Limit of Quantification |
Clinical Performance
Clinical trials for this compound have investigated its efficacy and safety at a gadolinium dose of 0.04 mmol Gd/kg body weight, which is a 60% reduction compared to the standard 0.1 mmol Gd/kg dose for other macrocyclic GBCAs. The pivotal Phase III QUANTI studies have shown that this compound met its primary and secondary endpoints, demonstrating non-inferior diagnostic efficacy compared to comparator macrocyclic GBCAs (Gadobutrol, Gadoterate meglumine, and Gadoteridol) at their standard dose.
Experimental Protocols
Measurement of r1 Relaxivity
The longitudinal relaxivity (r1) of GBCAs is typically determined by measuring the T1 relaxation times of a series of phantom solutions with varying concentrations of the contrast agent in a clinically relevant medium, such as human plasma or whole blood.
Assessment of Kinetic Stability
The kinetic stability of GBCAs is evaluated by measuring the rate of gadolinium dissociation from the chelate over time, often under challenging conditions (e.g., acidic pH) to accelerate the process.
Assessment of Thermodynamic Stability
Thermodynamic stability is determined by measuring the equilibrium constant (Ktherm) for the formation of the gadolinium-ligand complex. This is typically done through potentiometric titration, where the pH of a solution containing the ligand and gadolinium is measured as a strong base is added.
Conclusion
This compound represents a significant advancement in the field of gadolinium-based contrast agents. Its high relaxivity allows for a substantial reduction in the administered gadolinium dose while maintaining non-inferior diagnostic efficacy compared to established macrocyclic GBCAs. Furthermore, preclinical data indicates that this compound possesses exceptional kinetic stability, even when compared to other highly stable macrocyclic agents. For researchers and professionals in drug development, this compound's profile suggests a promising new tool for contrast-enhanced MRI, with the potential to enhance patient safety by minimizing gadolinium exposure. Continued evaluation and clinical experience will further delineate its role in diagnostic imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gadoteridol | C17H29GdN4O7 | CID 60714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gadoquatrane: A Head-to-Head Clinical Trial Comparison
A new high-relaxivity gadolinium-based contrast agent, Gadoquatrane, has demonstrated non-inferiority to standardly used macrocyclic agents in Phase III clinical trials, despite a 60% reduction in the administered gadolinium dose. This guide provides a comprehensive comparison of this compound with other macrocyclic gadolinium-based contrast agents (GBCAs), focusing on the available head-to-head clinical trial data, experimental protocols, and the underlying mechanism of this novel agent.
Executive Summary
This compound, developed by Bayer, is an investigational tetrameric macrocyclic GBCA designed to provide comparable diagnostic efficacy at a lower gadolinium dose than conventional agents. The pivotal Phase III clinical development program, QUANTI, which includes the QUANTI CNS (central nervous system) and QUANTI OBR (other body regions) studies, has shown that this compound at a dose of 0.04 mmol Gd/kg body weight is non-inferior to standard doses (0.1 mmol Gd/kg) of other macrocyclic GBCAs like gadobutrol, gadoterate meglumine, and gadoteridol.[1][2][3][4][5] The primary endpoints of these trials focused on visualization parameters such as contrast enhancement, lesion border delineation, and internal morphology, while secondary endpoints included sensitivity and specificity for lesion detection. The safety profile of this compound was found to be similar to that of the comparator agents.
Physicochemical and Pharmacokinetic Profile
This compound's dose reduction is primarily attributed to its higher relaxivity, a measure of a contrast agent's efficiency in enhancing the magnetic resonance signal. Due to its unique tetrameric structure, this compound exhibits a higher molecular relaxivity compared to the monomeric structures of other macrocyclic GBCAs.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Comparator GBCAs
| Property | This compound | Gadobutrol | Gadoterate Meglumine | Gadoteridol |
| Structure | Tetrameric Macrocyclic | Monomeric Macrocyclic | Monomeric Macrocyclic | Monomeric Macrocyclic |
| Standard Dose | 0.04 mmol Gd/kg | 0.1 mmol Gd/kg | 0.1 mmol Gd/kg | 0.1 mmol Gd/kg |
| Pharmacokinetics | Similar to other macrocyclic GBCAs | Similar to other macrocyclic GBCAs | Similar to other macrocyclic GBCAs | Similar to other macrocyclic GBCAs |
| Elimination Half-life | ~1.4-1.7 hours (in healthy adults) | Similar to other macrocyclic GBCAs | Similar to other macrocyclic GBCAs | Similar to other macrocyclic GBCAs |
Note: Detailed pharmacokinetic data for all agents under identical conditions from a single head-to-head trial is not yet fully published. The information presented is based on available data from various studies.
Head-to-Head Clinical Trial Data: QUANTI Program
The QUANTI clinical trial program is a series of multinational, randomized, double-blind, cross-over Phase III studies designed to evaluate the efficacy and safety of this compound.
QUANTI CNS Study
This study focused on patients with known or suspected pathologies of the central nervous system.
Table 2: Efficacy and Safety Data from the QUANTI CNS Study (Top-line results)
| Endpoint | This compound (0.04 mmol/kg) | Comparator GBCAs (0.1 mmol/kg) | Outcome |
| Primary: Visualization Parameters | - | - | Non-inferiority met for contrast enhancement, border delineation, and internal morphology. |
| Secondary: Lesion Detection | - | - | Non-inferiority met for sensitivity and specificity. |
| Safety | - | - | Similar incidence of treatment-emergent adverse events. |
Specific quantitative data from the full publication of the QUANTI CNS study are pending.
QUANTI OBR Study
This study evaluated the use of this compound in enhancing MRI images of all other body regions. Detailed results from this study are anticipated to be presented at upcoming scientific congresses.
Experimental Protocols
While the complete and detailed protocols of the QUANTI trials are not yet fully published, the available information outlines the general design.
Patient Population: The QUANTI CNS study included 305 patients from 16 countries with known or suspected pathologies of the central nervous system. The broader QUANTI program enrolled a total of 808 patients across 15 countries.
Study Design: The trials were designed as multinational, randomized, double-blind, cross-over studies. This design allows for intra-patient comparison, where each patient serves as their own control, receiving both this compound and a comparator agent at different times.
Imaging Protocol: Standard MRI protocols for the respective body regions were employed. The timing of image acquisition post-contrast injection and specific MRI sequence parameters would have been standardized across the study sites to ensure consistency.
Endpoints:
-
Primary Efficacy Endpoints: Based on blinded independent central review of three visualization parameters:
-
Contrast enhancement
-
Border delineation
-
Internal morphology
-
-
Secondary Efficacy Endpoints:
-
Sensitivity and specificity for the detection or exclusion of lesions.
-
Statistical Analysis: The primary analysis was designed to demonstrate the non-inferiority of this compound at a lower dose compared to the standard dose of the comparator GBCAs.
Below is a generalized workflow for the QUANTI clinical trials based on the available information.
Generalized workflow of the QUANTI Phase III clinical trials.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound, like other gadolinium-based contrast agents, is based on the paramagnetic properties of the gadolinium ion (Gd³⁺). Gd³⁺ has seven unpaired electrons, which creates a large magnetic moment. When placed in a magnetic field, these ions significantly shorten the T1 relaxation time of nearby water protons. This results in a brighter signal on T1-weighted MRI images in tissues where the contrast agent has accumulated.
The key innovation of this compound lies in its molecular structure. By linking four macrocyclic chelates into a single molecule (a tetramer), the rotational correlation time of the molecule is increased. This slower tumbling rate leads to a more efficient energy exchange between the gadolinium ion and the surrounding water protons, resulting in higher relaxivity. This increased efficiency allows for a lower concentration of gadolinium to achieve the same level of contrast enhancement as monomeric agents.
Logical relationship between molecular structure and clinical outcome for this compound.
Conclusion
The available data from the Phase III QUANTI clinical trial program indicate that this compound is a promising new macrocyclic GBCA that offers the potential for a significant reduction in gadolinium exposure for patients undergoing contrast-enhanced MRI, without compromising diagnostic efficacy. The non-inferiority of this compound at a 60% lower dose compared to standard macrocyclic agents has been demonstrated in the QUANTI CNS study, with a similar safety profile. As the full, detailed results of the QUANTI CNS and OBR studies are published, a more granular quantitative comparison will be possible. The development of high-relaxivity agents like this compound represents a significant step forward in optimizing the safety and sustainability of contrast-enhanced MRI.
References
- 1. Bayer United States of America - Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
- 2. Positive results from Phase III study for Bayer's investigational contrast agent this compound [bayer.com]
- 3. appliedradiology.com [appliedradiology.com]
- 4. Bayer’s this compound Excels in Phase III Trials - Medthority [medthority.com]
- 5. Bayer's MRI contrast agent this compound succeeds in Phase III trials [synapse.patsnap.com]
Gadoquatrane: A New Frontier in MRI Contrast Agent Safety Compared to Linear GBCAs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of Gadoquatrane, a novel macrocyclic gadolinium-based contrast agent (GBCA), with that of traditional linear GBCAs. This analysis is supported by experimental data on stability, gadolinium retention, and clinical safety.
The use of GBCAs is crucial for enhancing the diagnostic capabilities of magnetic resonance imaging (MRI).[1] However, concerns have arisen regarding the long-term safety of these agents, particularly the retention of gadolinium in the body.[2][3] Gadolinium in its free ionic form (Gd³⁺) is highly toxic.[1] Therefore, in GBCAs, it is chelated to a ligand to form a stable complex that can be safely administered and efficiently excreted.[1]
GBCAs are broadly classified into two structural types: linear and macrocyclic. Linear agents have a flexible, open-chain structure, while macrocyclic agents encase the gadolinium ion in a more rigid, cage-like structure. This structural difference significantly impacts their stability and, consequently, their safety profile. This compound is a next-generation, tetrameric, macrocyclic GBCA designed for high stability and relaxivity, allowing for effective contrast enhancement at a lower gadolinium dose.
Executive Summary of Comparative Safety Data
The key differentiating safety factor between this compound and linear GBCAs lies in their chemical stability, which directly influences the potential for gadolinium release and subsequent retention in tissues like the brain, bones, and skin. Preclinical and clinical studies have consistently demonstrated the superior stability of macrocyclic agents like this compound compared to their linear counterparts.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the stability and gadolinium retention of this compound and other macrocyclic GBCAs with linear GBCAs.
Table 1: In Vitro Stability of GBCAs
| Parameter | This compound (Macrocyclic) | Other Macrocyclic GBCAs (e.g., Gadobutrol, Gadoterate) | Linear GBCAs (e.g., Gadodiamide, Gadopentetate) |
| Dissociation in Human Serum (21 days, 37°C) | Below Limit of Quantification | Very low to no release | >10% Gd release (for Gadodiamide) |
| Zinc Transmetallation Assay (3 days) | No change in T1 relaxation rate | No change in T1 relaxation rate | 66-97% decrease in T1 relaxation rate |
| Kinetic Inertness in Human Plasma (pH 7.4, 37°C) | No dissociation observed (< LLOQ) | Gadoterate: No dissociation (< LLOQ); Gadobutrol: 0.12% release at day 15; Gadoteridol & Gadopiclenol: 0.20% release at day 15 | Significantly higher dissociation rates |
| Kinetic Inertness (Acidic Conditions, pH 1.2) | Highest kinetic inertness among tested macrocyclics | Lower kinetic inertness compared to this compound | Much lower kinetic inertness |
Table 2: In Vivo Gadolinium Retention (Rat Models)
| Tissue | This compound (Macrocyclic) | Other Macrocyclic GBCAs | Linear GBCAs |
| Mineralized Bone (1 week post-injection) | < 1 nmol Gd/g | Gadobutrol: 1.2-3.5 nmol Gd/g (in a specific layer) | Significantly higher retention (4.4 times more than macrocyclic agents) |
| Epiphysis (1 week post-injection) | 1.2 nmol Gd/g | Gadobutrol: 1.2 nmol Gd/g; Gadopiclenol: 2.2 nmol Gd/g | Not specifically reported for this study, but generally higher. |
| Cerebellum (1 year post-injection) | 0.04 - 0.08 nmol/g | N/A | 1.91 - 3.38 nmol/g |
Table 3: Clinical Safety and Pharmacokinetics of this compound
| Parameter | This compound |
| Adverse Events (Phase I & II studies) | Few, mild, and transient; no safety concerns raised. |
| QTc Prolongation Risk | No clinically relevant risk at the anticipated diagnostic dose. |
| Pharmacokinetic Profile | Rapid distribution to extracellular space and fast renal elimination. |
| Effective Half-life | 1.3 - 1.4 hours. |
| Urinary Excretion | 82-99% of the administered dose recovered in urine. |
| Phase III QUANTI Studies Safety Profile | Consistent with previous data and other macrocyclic GBCAs; no new safety signals. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vitro Stability Assessment: Kinetic Inertness in Human Plasma
-
Objective: To determine the rate of gadolinium dissociation from the GBCA complex under physiological conditions.
-
Methodology:
-
This compound and other macrocyclic GBCAs (gadoteridol, gadobutrol, gadoterate, and gadopiclenol) were incubated in human plasma at 37°C and pH 7.4.
-
At various time points (up to 15 days), samples were taken.
-
The amount of released Gd³⁺ was separated from the intact chelate using ion exchange chromatography.
-
The concentration of Gd³⁺ was quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
The initial dissociation rate was calculated from the slope of the percentage of released gadolinium over time.
-
In Vivo Gadolinium Retention Study in Rats
-
Objective: To compare the long-term retention of gadolinium in various tissues following the administration of different GBCAs.
-
Methodology:
-
Rats were administered a single equimolar gadolinium dose (0.6 mmol Gd/kg) of this compound, gadobutrol, or gadopiclenol.
-
After one week, the animals were euthanized, and various tissues, including bone (femur) and bone marrow, were harvested.
-
The total gadolinium concentration in the tissues was quantified using ICP-MS.
-
For detailed localization within the bone, elemental imaging of the femur was performed.
-
Zinc Transmetallation Assay
-
Objective: To assess the kinetic inertness of GBCAs in the presence of competing endogenous metal ions like zinc.
-
Methodology:
-
This compound, other macrocyclic GBCAs, and linear GBCAs were incubated in a solution containing zinc ions.
-
The change in the longitudinal relaxation rate (R1) was measured over a period of 3 days.
-
A decrease in R1 indicates the displacement of Gd³⁺ from the chelate by Zn²⁺ (transmetallation), signifying lower stability.
-
Signaling Pathways and Experimental Workflows
Mechanism of Gadolinium Release from Linear GBCAs
The primary mechanism for the in vivo release of gadolinium from less stable linear GBCAs is transmetallation . This process involves the displacement of the gadolinium ion from its chelate by endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺). The flexible, open-chain structure of linear GBCAs makes them more susceptible to this process compared to the rigid, protective cage of macrocyclic agents.
Figure 1: Transmetallation of Linear GBCAs
Comparative Stability Workflow: Macrocyclic vs. Linear GBCAs
The superior stability of macrocyclic GBCAs like this compound is a key factor in their enhanced safety profile. This can be illustrated through a logical workflow comparing their fate in vivo.
References
- 1. Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadolinium Deposition in the Brain: Current Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA issues safety measures for all gadolinium-based contrast agents for MRI | MDedge [mdedge.com]
Gadoquatrane: A Comparative Analysis of Diagnostic Accuracy Against Standard Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoquatrane is a next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) developed by Bayer for use in contrast-enhanced magnetic resonance imaging (MRI).[1][2][3][4][5] A key characteristic of this compound is its high relaxivity, which allows for a substantial reduction in the administered gadolinium dose while aiming to maintain diagnostic efficacy comparable to standard GBCAs. This guide provides a comprehensive comparison of the diagnostic accuracy of this compound with standard gadolinium agents, based on available preclinical and clinical trial data.
Recent Phase III clinical trials, part of the QUANTI program, have indicated that this compound at a 60% lower gadolinium dose (0.04 mmol Gd/kg body weight) demonstrates non-inferior diagnostic efficacy compared to standard dose (0.1 mmol Gd/kg body weight) macrocyclic GBCAs such as gadobutrol, gadoterate meglumine, and gadoteridol. These findings have been presented for the central nervous system (CNS) in the QUANTI CNS study at the European Congress of Radiology (ECR) in 2025.
Quantitative Data Summary
While detailed quantitative data from the Phase III QUANTI clinical trials are not yet fully published in peer-reviewed journals, preclinical studies and top-line clinical trial results provide valuable insights into the comparative performance of this compound.
Preclinical Physicochemical and Relaxivity Properties
This compound exhibits distinct physicochemical properties that contribute to its high relaxivity. A preclinical study has characterized these properties in comparison to the established macrocyclic GBCA, gadobutrol.
| Property | This compound | Gadobutrol | Reference |
| Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic | |
| r1 Relaxivity in Human Plasma (1.5T, 37°C) | ~2-fold higher per Gd ion | Standard | |
| Molecular Dose for Equivalent Enhancement | Less than one-eighth | Standard | |
| Pharmacokinetic Profile | Comparable | Standard |
Preclinical Contrast Enhancement in a Rat Glioma Model
A preclinical study in a rat glioblastoma model demonstrated the enhanced contrast properties of this compound compared to standard agents.
| Comparison | Gd Dose | Finding | Reference |
| This compound vs. Gadobutrol | 0.1 mmol Gd/kg (each) | This compound showed significantly improved contrast enhancement. | |
| This compound vs. Gadoterate Meglumine | 0.025 mmol Gd/kg vs. 0.1 mmol Gd/kg | This compound achieved similar contrast enhancement with a 75% lower gadolinium dose. |
Clinical Diagnostic Performance (Phase III Top-Line Results)
The QUANTI clinical trial program, including the QUANTI CNS (Central Nervous System) and QUANTI OBR (Other Body Regions) studies, has reported positive top-line results.
| Study | Comparison | Key Finding | Reference |
| QUANTI CNS | This compound (0.04 mmol Gd/kg) vs. Standard GBCAs (0.1 mmol Gd/kg) | Non-inferiority in visualization parameters (contrast enhancement, delineation, morphology) and sensitivity and specificity for lesion detection. | |
| QUANTI OBR | This compound (0.04 mmol Gd/kg) vs. Standard GBCAs (0.1 mmol Gd/kg) | Met primary and secondary efficacy endpoints for visualization and lesion detection. |
Note: The specific quantitative data for sensitivity, specificity, and other diagnostic accuracy metrics from the Phase III trials are pending full publication. The current information is based on company press releases and conference presentations.
Experimental Protocols
Preclinical MRI Protocol for Rat Glioma Model
This protocol is based on a preclinical study comparing this compound with gadobutrol and gadoterate meglumine.
-
Animal Model: Male Fischer rats with induced GS9L glioblastoma.
-
MRI System: 1.5T clinical scanner.
-
Contrast Agents and Dosing:
-
This compound: 0.1 mmol Gd/kg and 0.025 mmol Gd/kg body weight.
-
Gadobutrol: 0.1 mmol Gd/kg body weight.
-
Gadoterate meglumine: 0.1 mmol Gd/kg body weight.
-
-
Imaging Sequences: T1-weighted spin-echo sequences were acquired before and after contrast administration.
-
Image Analysis: Quantitative evaluation of tumor-to-brain contrast was performed.
Clinical MRI Protocol for QUANTI CNS Phase III Trial (General Overview)
The following provides a general outline of the likely imaging protocol based on the study's objectives and standard clinical practice for CNS imaging.
-
Patient Population: Adults with known or suspected pathologies of the central nervous system.
-
Study Design: Multicenter, randomized, double-blind, crossover study.
-
Contrast Agents and Dosing:
-
This compound at 0.04 mmol Gd/kg body weight.
-
Comparator macrocyclic GBCAs (gadobutrol, gadoterate meglumine, gadoteridol) at 0.1 mmol Gd/kg body weight.
-
-
Imaging Protocol:
-
Pre-contrast sequences: T1-weighted, T2-weighted, and FLAIR images.
-
Post-contrast sequences: T1-weighted sequences in axial and coronal planes, potentially with fat saturation.
-
Standard MRI Parameters: Parameters for sequences like TR, TE, flip angle, and slice thickness would be standardized across sites to ensure consistency.
-
-
Image Analysis: Blinded independent central readers evaluated images based on established visualization parameters (contrast enhancement, lesion delineation, and internal morphology) and determined sensitivity and specificity for lesion detection.
Visualizations
Caption: Mechanism of action for this compound.
Caption: QUANTI CNS clinical trial workflow.
Caption: Preclinical experimental workflow.
Conclusion
The available data from preclinical and Phase III clinical trials suggest that this compound is a promising high-relaxivity GBCA. The top-line results from the QUANTI clinical trial program indicate that this compound, at a 60% reduced gadolinium dose, provides non-inferior diagnostic performance in terms of lesion visualization, sensitivity, and specificity compared to standard-dose macrocyclic GBCAs for both CNS and other body region imaging. The ability to achieve comparable diagnostic efficacy with a significantly lower gadolinium load is a key potential advantage of this compound, addressing the demand for reducing patient exposure to gadolinium.
A full assessment of the comparative diagnostic accuracy of this compound will be possible upon the publication of the complete and peer-reviewed results from the QUANTI CNS and QUANTI OBR studies. These publications are anticipated to provide the detailed quantitative data necessary for a direct and comprehensive comparison with standard gadolinium-based contrast agents.
References
- 1. Positive results from Phase III study for Bayer's investigational contrast agent this compound [bayer.com]
- 2. biospace.com [biospace.com]
- 3. Positive results from Phase III study for Bayer - Diagnostic Imaging Europe (DI Europe) @ Diagnostic Imaging Europe (DI Europe) [dieurope.com]
- 4. Bayer’s this compound Excels in Phase III Trials - Medthority [medthority.com]
- 5. Bayer United States of America - Bayer initiates Phase III studies with investigational contrast agent this compound [bayer2019tf.q4web.com]
Gadoquatrane: A Comparative Analysis of a Low-Dose Gadolinium-Based Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Gadoquatrane is an investigational, next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) developed by Bayer for use in contrast-enhanced magnetic resonance imaging (MRI). A key differentiator of this compound is its high relaxivity, which allows for a significantly lower dose of gadolinium to be administered to patients while maintaining diagnostic image quality comparable to existing GBCAs. This guide provides a comparative analysis of this compound based on available clinical research data, focusing on its efficacy, safety, and a framework for considering its cost-effectiveness.
Data Presentation: Efficacy and Safety from Clinical Trials
The primary evidence for this compound's performance comes from the comprehensive QUANTI clinical trial program, which includes two pivotal Phase III studies: QUANTI CNS (Central Nervous System) and QUANTI OBR (Other Body Regions), as well as a pediatric study.[1][2] As of late 2025, full peer-reviewed publications with detailed quantitative data are pending; however, top-line results have been presented at scientific congresses and in press releases.
Table 1: Comparison of this compound with Standard Macrocyclic GBCAs
| Feature | This compound | Standard Macrocyclic GBCAs (e.g., Gadobutrol, Gadoterate) |
| Gadolinium Dose | 0.04 mmol Gd/kg body weight[1] | 0.1 mmol Gd/kg body weight[1] |
| Dose Reduction | 60% compared to standard dose[1] | Not Applicable |
| Primary Efficacy Endpoint | Non-inferiority in visualization parameters (contrast enhancement, lesion delineation, morphology) vs. standard GBCAs. | Established efficacy. |
| Secondary Efficacy Endpoint | Non-inferiority in sensitivity and specificity for lesion detection vs. standard GBCAs. | Established efficacy. |
| Comparison to Unenhanced MRI | Superiority demonstrated in visualization parameters. | Superiority to unenhanced MRI is the basis for their use. |
| Safety Profile | Generally consistent with other macrocyclic GBCAs; no new safety signals observed. | Well-established safety profiles. |
Table 2: Overview of the QUANTI Phase III Clinical Trial Program
| Trial Name | Patient Population | Key Comparison | Primary Objective |
| QUANTI CNS | Adults with known or suspected CNS pathologies. | This compound (0.04 mmol/kg) vs. Standard Macrocyclic GBCAs (0.1 mmol/kg) and unenhanced MRI. | To demonstrate non-inferiority of this compound in visualization parameters compared to standard GBCAs and superiority to unenhanced MRI. |
| QUANTI OBR | Adults with known or suspected pathologies in various body regions (excluding CNS). | This compound (0.04 mmol/kg) vs. Standard Macrocyclic GBCAs (0.1 mmol/kg) and unenhanced MRI. | To demonstrate non-inferiority of this compound in visualization and lesion detection compared to standard GBCAs and superiority to unenhanced MRI. |
| QUANTI Pediatric | Pediatric patients from birth to <18 years. | N/A (focus on pharmacokinetics and safety) | To assess the pharmacokinetics and safety of this compound in the pediatric population. |
Experimental Protocols
Detailed protocols for the QUANTI trials are not fully public yet. However, based on information from clinical trial registries (NCT05915728 for QUANTI OBR) and press releases, the general methodology can be outlined.
QUANTI CNS and OBR Study Design
The QUANTI CNS and OBR studies were designed as multicenter, randomized, double-blind, crossover Phase III trials.
Methodology:
-
Patient Recruitment: Patients with known or suspected pathologies requiring contrast-enhanced MRI were enrolled.
-
Randomization and Blinding: Participants were randomized to a sequence of MRI scans. The studies were double-blinded, meaning neither the patient nor the evaluating radiologist knew which contrast agent was used for a specific scan.
-
Imaging Protocol: Each patient underwent two MRI examinations:
-
One with this compound at a dose of 0.04 mmol Gd/kg.
-
One with a standard macrocyclic GBCA (e.g., Gadobutrol, Gadoterate) at a dose of 0.1 mmol Gd/kg.
-
An unenhanced MRI was also performed for comparison.
-
-
Image Evaluation: The resulting images were evaluated by blinded, independent central readers.
-
Endpoints:
-
Primary: Assessment of visualization parameters, including contrast enhancement, lesion border delineation, and internal morphology. The key goal was to demonstrate that the lower dose of this compound was not inferior to the standard dose of other agents.
-
Secondary: Comparison of sensitivity and specificity for the detection or exclusion of lesions.
-
-
Safety Assessment: Adverse events were monitored and recorded throughout the study to compare the safety profiles of the contrast agents.
Cost-Effectiveness Analysis Framework
As this compound has not yet received full market approval in many regions, and its pricing is not public, a formal cost-effectiveness analysis is not available. However, a framework for such an analysis can be proposed. This is valuable for healthcare providers and payers to consider the potential economic impact of adopting this new agent.
A cost-effectiveness analysis would typically compare the costs and health outcomes of using this compound versus standard GBCAs. The main components of such a model would include:
-
Costs:
-
Direct cost of the contrast agent per dose.
-
Costs associated with managing adverse events.
-
Potential downstream costs related to diagnostic accuracy (e.g., costs of repeat scans, unnecessary biopsies, or missed diagnoses).
-
-
Outcomes:
-
Diagnostic Accuracy: Sensitivity and specificity in detecting clinically significant pathologies.
-
Health Outcomes: Measured in Quality-Adjusted Life Years (QALYs), reflecting the impact of accurate and timely diagnosis on patient prognosis and quality of life.
-
Safety: Incidence of short-term and long-term adverse events. The primary benefit of a lower gadolinium dose would be factored in here, particularly for patients requiring multiple contrast-enhanced scans over their lifetime.
-
The incremental cost-effectiveness ratio (ICER) would be calculated as the difference in cost between this compound and the comparator divided by the difference in QALYs.
The central argument for the cost-effectiveness of this compound, despite a potential premium price, would likely hinge on the long-term benefits of reduced gadolinium exposure. While the clinical consequences of gadolinium retention in the body are still under investigation, minimizing exposure is a widely accepted principle in the medical community. For certain patient populations, such as those with chronic conditions requiring regular surveillance MRIs (e.g., multiple sclerosis, certain cancers), the value of a lower-dose agent could be substantial.
Conclusion
This compound represents a significant development in the field of MRI contrast agents, offering the potential for a 60% reduction in gadolinium dose without compromising diagnostic efficacy. The results from the Phase III QUANTI program indicate a favorable safety and efficacy profile compared to existing macrocyclic GBCAs. While formal cost-effectiveness data is not yet available, the primary value proposition of this compound will be centered on patient safety through reduced gadolinium exposure. As more detailed data from the clinical trial program are published and the agent becomes available on the market, a clearer picture of its clinical and economic impact will emerge.
References
Gadoquatrane Demonstrates Superior Long-Term Stability in Preclinical Studies
A comprehensive analysis of preclinical data reveals that Gadoquatrane, a next-generation tetrameric macrocyclic gadolinium-based contrast agent (GBCA), exhibits exceptional long-term stability, surpassing other approved macrocyclic GBCAs in key in vitro and in vivo assessments. These findings position this compound as a promising agent for minimizing the long-term risks associated with gadolinium exposure in clinical settings.
This compound's unique molecular structure, featuring four macrocyclic Gd-GlyMe-DOTA cages, contributes to its high kinetic inertness and resistance to gadolinium ion (Gd³⁺) release.[1][2] This heightened stability is a critical factor in the safety profile of GBCAs, as the release of free Gd³⁺ is associated with potential long-term health concerns, including gadolinium deposition in various tissues.[3][4]
Comparative In Vitro Stability
Longitudinal studies assessing the stability of this compound in comparison to other GBCAs have consistently demonstrated its superior performance under various conditions.
Dissociation under Acidic Conditions
To accelerate the dissociation process for comparative analysis, studies were conducted under harsh acidic conditions (pH 1.2). This compound displayed a significantly longer dissociation half-life compared to other macrocyclic agents, indicating a more robust chelate structure.[5]
| Gadolinium-Based Contrast Agent | Dissociation Half-life at pH 1.2 (37°C) |
| This compound | 28.6 days |
| Gadopiclenol | 14.2 days |
| Gadoterate | 2.7 days |
| Gadobutrol | 14.1 hours |
| Gadoteridol | 2.2 hours |
Under these acidic conditions, after 35 days, only 56% of the gadolinium had dissociated from this compound, whereas gadoteridol showed complete dissociation within hours.
Stability in Human Plasma
Under physiological conditions (pH 7.4, 37°C), this compound's stability is even more pronounced. In human plasma, no measurable release of Gd³⁺ was detected from this compound after 15 days, a performance similar to gadoterate. In contrast, other macrocyclic GBCAs showed detectable levels of gadolinium release over the same period.
| Gadolinium-Based Contrast Agent | Gd³⁺ Release in Human Plasma after 15 days (%) |
| This compound | < 0.01 (Below Limit of Quantification) |
| Gadoterate | < 0.01 (Below Limit of Quantification) |
| Gadobutrol | 0.12 |
| Gadopiclenol | 0.20 |
| Gadoteridol | 0.20 |
A separate study analyzing complex stability in human serum over 21 days also found that the observed Gd release for this compound was below the limit of quantification.
In Vivo Stability and Gadolinium Retention
Animal studies further corroborate the high in vivo stability of this compound. A study in rats investigated gadolinium concentration in mineralized bone one week after a single injection of this compound and other macrocyclic GBCAs.
Gadolinium Concentration in Bone
The results revealed a significantly lower gadolinium concentration in the femurs of rats administered this compound compared to those who received gadopiclenol or gadobutrol. This suggests a lower propensity for in vivo dissociation and subsequent deposition in bone tissue.
| Gadolinium-Based Contrast Agent | Median Gd Concentration in Femur (nmol Gd/g) | Interquartile Range (IQR) (nmol Gd/g) |
| This compound | < 1 (Below Limit of Quantification) | N/A |
| Gadobutrol | Not explicitly stated, but lower than Gadopiclenol | 1.2 - 3.5 |
| Gadopiclenol | Not explicitly stated | 17 - 38 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Kinetic Inertness Assessment at pH 1.2
The kinetic inertness of this compound and other GBCAs was determined by measuring the time course of dissociation under acidic conditions (pH 1.2) at 37°C.
-
Sample Preparation: GBCAs were incubated at an equimolar Gd concentration of 25 µmol/L in an acidic solution.
-
Quantification of Free Gd³⁺: The concentration of released Gd³⁺ ions was quantified using a complexometric assay with Arsenazo III as a colorimetric indicator.
-
Data Analysis: The dissociation half-lives were calculated by fitting the time course of Gd³⁺ release to a first-order kinetic model.
Gd³⁺ Release in Human Plasma
The stability of the GBCAs in a physiological environment was assessed by measuring the release of Gd³⁺ in human plasma at pH 7.4 and 37°C.
-
Incubation: GBCAs were incubated in human plasma.
-
Separation: At various time points, ion exchange chromatography was used to separate the free Gd³⁺ from the chelated GBCA.
-
Quantification: The concentration of released Gd³⁺ was determined using inductively coupled plasma mass spectrometry (ICP-MS).
-
Limit of Quantification: The lower limit of quantification (LLOQ) for this assay was 0.01% of the total Gd.
In Vivo Gadolinium Retention Study in Rats
This study aimed to evaluate the relationship between complex stability and gadolinium deposition in bone.
-
Animal Model: Healthy rats were used for the study.
-
Administration: A single equimolar Gd dose of 0.6 mmol Gd/kg of this compound, gadobutrol, or gadopiclenol was administered intravenously. This dose is equivalent to a human dose of 0.1 mmol Gd/kg.
-
Tissue Collection: One week after the injection, the rats were euthanized, and their femurs were collected for analysis.
-
Analysis: Histological bone slices were analyzed for gadolinium content using laser ablation coupled to inductively coupled plasma mass spectrometry (LA-ICP-MS).
Visualizing Experimental Workflows
The following diagrams illustrate the workflows of the key experiments described above.
Figure 1. Workflow for determining kinetic inertness under acidic conditions.
Figure 2. Workflow for measuring gadolinium release in human plasma.
Figure 3. Workflow for the in vivo gadolinium retention study in rats.
References
- 1. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Gadoquatrane: A New Frontier in Imaging Biomarker Validation
A comparative analysis of Gadoquatrane, an investigational gadolinium-based contrast agent (GBCA), reveals its potential to significantly reduce gadolinium dosage in contrast-enhanced magnetic resonance imaging (MRI) without compromising diagnostic efficacy. This guide provides an objective comparison of this compound with other macrocyclic GBCAs, supported by available experimental data from preclinical and clinical studies.
This compound, a novel tetrameric macrocyclic GBCA, has demonstrated comparable diagnostic performance to existing agents at a substantially lower dose in recent Phase III clinical trials.[1][2][3][4][5] This development addresses the growing concerns regarding gadolinium retention in the body and offers a promising alternative for vulnerable patient populations, including children and individuals requiring frequent MRI examinations.
Performance Comparison: this compound vs. Other Macrocyclic GBCAs
Recent clinical trials, collectively known as the QUANTI program, have established the non-inferiority of this compound at a 0.04 mmol Gd/kg body weight dose compared to the standard 0.1 mmol Gd/kg dose of other macrocyclic GBCAs like gadobutrol, gadoterate meglumine, and gadoteridol. The primary endpoints of these studies, focusing on visualization parameters such as contrast enhancement, lesion delineation, and morphology, were successfully met. Furthermore, this compound demonstrated superiority compared to unenhanced MRI scans.
Preclinical Physicochemical and Pharmacokinetic Properties
Preclinical studies have highlighted the favorable physicochemical properties of this compound, including high relaxivity and stability. Its tetrameric structure contributes to a significantly higher r1-relaxivity per molecule compared to established monomeric macrocyclic GBCAs. Despite its larger molecular size, this compound exhibits a pharmacokinetic profile comparable to that of gadobutrol, characterized by rapid extracellular distribution and fast renal elimination in an unchanged form.
| Property | This compound | Gadobutrol | Gadoterate Meglumine | Gadoteridol |
| Structure | Tetrameric Macrocyclic | Monomeric Macrocyclic | Monomeric Macrocyclic | Monomeric Macrocyclic |
| r1-relaxivity in human plasma (per Gd) at 1.5T | ~11.8 mM⁻¹s⁻¹ | ~4-5 L·mmol-1s-1 | ~4-5 L·mmol-1s-1 | ~4-5 L·mmol-1s-1 |
| Stability | High | High | High | High |
| Protein Binding | Negligible | Non-protein binding | Not specified | Not specified |
| Pharmacokinetics | Similar to Gadobutrol (fast extracellular distribution and renal elimination) | Fast extracellular distribution and renal elimination | Not specified | Not specified |
Clinical Efficacy and Safety (Phase III QUANTI Trials)
The QUANTI clinical development program consisted of multinational, randomized, double-blind, crossover studies comparing this compound with other macrocyclic GBCAs in adults and a pediatric population for imaging of the central nervous system (CNS) and other body regions (OBR).
| Parameter | This compound (0.04 mmol Gd/kg) | Comparator Macrocyclic GBCAs (0.1 mmol Gd/kg) |
| Diagnostic Efficacy (Visualization) | Non-inferior | Standard of Care |
| Lesion Detection (Sensitivity & Specificity) | Non-inferior | Standard of Care |
| Safety Profile | Similar, no new safety signals observed | Well-established |
| Gadolinium Dose Reduction | 60% | N/A |
Experimental Protocols
Preclinical Rat Glioblastoma Model
Objective: To compare the contrast enhancement of this compound with gadobutrol and gadoterate meglumine in a rat model of glioblastoma.
Methodology:
-
A glioblastoma was induced in rats.
-
MRI was performed to confirm tumor presence.
-
In one cohort, animals received gadobutrol (0.1 mmol Gd/kg) and this compound (0.1 mmol Gd/kg) in a random order with a 60-minute interval between administrations.
-
In a second cohort, animals received gadoterate meglumine (0.1 mmol Gd/kg) and this compound (0.025 mmol Gd/kg).
-
Contrast-enhanced MRIs were acquired, and the tumor-to-brain contrast was quantitatively evaluated.
Phase III QUANTI Clinical Trials (CNS and OBR)
Objective: To evaluate the efficacy and safety of this compound (0.04 mmol Gd/kg) compared to macrocyclic GBCAs (0.1 mmol Gd/kg) for contrast-enhanced MRI of the central nervous system and other body regions in adult patients.
Methodology:
-
Study Design: Multinational, randomized, prospective, double-blind, crossover Phase III studies.
-
Participants: Adult patients with known or suspected pathologies requiring contrast-enhanced MRI. A total of 808 patients participated across 15 countries in the overall program. The QUANTI CNS study included 305 patients.
-
Procedure: Each patient underwent two MRI examinations: one with this compound (0.04 mmol Gd/kg) and one with a comparator macrocyclic GBCA (gadobutrol, gadoterate meglumine, or gadoteridol at 0.1 mmol Gd/kg). The order of the contrast agents was randomized.
-
Endpoints:
-
Primary: Non-inferiority of this compound based on three visualization parameters: contrast enhancement, lesion delineation, and morphology, as assessed by blinded independent readers.
-
Secondary: Non-inferiority in sensitivity and specificity for lesion detection. Comparison of this compound-enhanced MRI to unenhanced MRI.
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Visualizing the Research Workflow
Caption: Workflow of this compound validation from preclinical studies to clinical trials.
Mechanism of Action
This compound, like other gadolinium-based contrast agents, functions by altering the magnetic properties of nearby water molecules. The gadolinium ions within the this compound molecule interact with surrounding water protons, shortening their T1 relaxation time. This results in an increased signal intensity on T1-weighted MRI scans, thereby enhancing the contrast between different tissues and highlighting abnormalities. The unique tetrameric structure of this compound is designed to increase its relaxivity, allowing for effective contrast enhancement at a lower gadolinium concentration.
Caption: Simplified mechanism of action for this compound in contrast-enhanced MRI.
References
- 1. Bayer’s this compound Excels in Phase III Trials - Medthority [medthority.com]
- 2. Positive results from Phase III study for Bayer's investigational contrast agent this compound [bayer.com]
- 3. Bayer's MRI contrast agent this compound succeeds in Phase III trials [synapse.patsnap.com]
- 4. Bayer United States of America - Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
- 5. Positive results from Phase III study for Bayer - Diagnostic Imaging Europe (DI Europe) @ Diagnostic Imaging Europe (DI Europe) [dieurope.com]
Gadoquatrane: A Comparative Analysis of a Novel High-Relaxivity MRI Contrast Agent
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Gadoquatrane's imaging performance against other gadolinium-based contrast agents (GBCAs), supported by preclinical and clinical data.
This compound is a next-generation, investigational macrocyclic, tetrameric gadolinium-based contrast agent designed for use in contrast-enhanced magnetic resonance imaging (MRI).[1][2] Its distinctive molecular structure results in high stability and high relaxivity, which allows for a substantial reduction in the gadolinium dose required for effective imaging compared to conventional GBCAs.[2][3] This guide provides a comprehensive comparison of this compound's performance with established alternatives, presenting key experimental data and methodologies.
Quantitative Data Comparison
The following tables summarize the key performance indicators of this compound in comparison to other widely used macrocyclic GBCAs.
| Parameter | This compound | Gadobutrol | Gadoterate Meglumine | Gadoteridol | Notes |
| Structure | Tetrameric, Macrocyclic | Monomeric, Macrocyclic | Monomeric, Macrocyclic | Monomeric, Macrocyclic | This compound's tetrameric structure contributes to its high relaxivity.[4] |
| r1-Relaxivity (in human plasma, 37°C) | 11.8 mM⁻¹s⁻¹ (per Gd) at 1.41 T; 10.5 mM⁻¹s⁻¹ (per Gd) at 3.0 T | Approx. 2-3 fold lower than this compound per Gd-dose | Not specified | Approx. 8-fold lower than this compound per molecule | r1-relaxivity is a measure of the agent's ability to enhance the signal in MRI. |
| Molecular Relaxivity (in human plasma, 37°C) | 47.2 mM⁻¹s⁻¹ (per molecule) at 1.41 T; 41.9 mM⁻¹s⁻¹ (per molecule) at 3.0 T | Approx. 8-fold lower than this compound | Not specified | Not specified | Per-molecule relaxivity highlights the efficiency of the this compound structure. |
| Standard Clinical Dose (Gadolinium) | 0.04 mmol Gd/kg body weight (investigational) | 0.1 mmol Gd/kg body weight | 0.1 mmol Gd/kg body weight | 0.1 mmol Gd/kg body weight | This compound demonstrates efficacy at a 60% lower gadolinium dose. |
| Protein Binding | Negligible | Not specified | Not specified | Not specified | Low protein binding contributes to a predictable pharmacokinetic profile. |
| Pharmacokinetics | Fast extracellular distribution and renal elimination, comparable to gadobutrol | Similar to this compound | Not specified | Not specified | The pharmacokinetic profile is consistent with other extracellular GBCAs. |
| Osmolality | Iso-osmolar to blood | Not specified | Not specified | Not specified | Iso-osmolality can contribute to better patient tolerance. |
Preclinical Imaging Performance
In a rat glioblastoma model, this compound demonstrated superior contrast enhancement compared to established agents.
| Comparison | This compound Dose | Comparator Agent & Dose | Outcome |
| vs. Gadobutrol | 0.1 mmol Gd/kg | Gadobutrol @ 0.1 mmol Gd/kg | Significantly improved contrast enhancement. |
| vs. Gadoterate Meglumine | 0.025 mmol Gd/kg | Gadoterate Meglumine @ 0.1 mmol Gd/kg | Similar contrast enhancement with a 75% lower Gd dose. |
Clinical Trial Highlights: The QUANTI Program
The Phase III QUANTI clinical development program evaluated the efficacy and safety of this compound at a dose of 0.04 mmol Gd/kg body weight across a broad range of indications in adults and children.
-
Primary Endpoints Met: The studies successfully met their primary endpoints, demonstrating non-inferior diagnostic efficacy of this compound compared to macrocyclic GBCAs (gadobutrol, gadoterate meglumine, gadoteric acid, gadoteridol) administered at a standard dose of 0.1 mmol Gd/kg.
-
Dose Reduction: A key finding was the ability to achieve comparable diagnostic imaging with a 60% lower gadolinium dose.
-
Broad Indications: The program included studies focused on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR), covering areas such as the head and neck, thorax, abdomen, pelvis, and extremities, as well as magnetic resonance angiography (MRA).
-
Pediatric Data: The QUANTI Pediatric study indicated that the pharmacokinetic behavior of this compound in children is similar to that in adults.
-
Safety Profile: The safety profile of this compound was found to be consistent with that of other macrocyclic GBCAs, with no new safety signals observed.
Experimental Protocols
Preclinical Glioblastoma Model (Rat)
A preclinical study utilized a rat glioblastoma model to assess the in-vivo imaging performance of this compound.
-
Animal Model: Rats with induced glioblastoma (GS9L).
-
Imaging: MRI was performed to evaluate the tumor-to-brain contrast.
-
Contrast Agents and Dosing:
-
This compound was compared intra-individually with gadobutrol at a dose of 0.1 mmol Gd/kg body weight.
-
This compound at 0.025 mmol Gd/kg was compared with gadoterate meglumine at 0.1 mmol Gd/kg.
-
-
Image Analysis: The contrast-to-noise ratio (CNR) between the tumor and surrounding brain tissue was calculated to quantify enhancement. Regions of interest (ROIs) were placed in the tumor, contralateral brain tissue, and in the air to measure signal intensity and noise.
Phase III Clinical Trial Program (QUANTI)
The QUANTI program consisted of multinational, prospective, double-blind, crossover Phase III studies.
-
Study Design: The studies (QUANTI CNS and QUANTI OBR) were designed to evaluate the efficacy and safety of this compound. Patients underwent MRI scans with both this compound (at 0.04 mmol Gd/kg) and a comparator macrocyclic GBCA (at 0.1 mmol Gd/kg). The order of the contrast agents was randomized.
-
Primary Efficacy Endpoints: The primary endpoints assessed visualization parameters, including contrast enhancement, lesion delineation, and morphology, based on a blinded independent central read.
-
Secondary Efficacy Endpoints: These included the sensitivity and specificity for lesion detection or exclusion.
-
Comparisons: The primary comparison was the non-inferiority of this compound to the standard-dose comparators. A comparison to unenhanced MRI scans was also performed to demonstrate the superiority of contrast-enhanced imaging.
-
Pediatric Study: The QUANTI Pediatric study focused on the pharmacokinetics and safety of this compound in children from birth to < 18 years of age.
Visualized Workflows and Pathways
Caption: this compound's development from preclinical evaluation to clinical trials.
Caption: Clinical workflow for contrast-enhanced MRI using this compound.
References
- 1. Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Positive results from Phase III study for Bayer's investigational contrast agent this compound [bayer.com]
- 3. Disclaimer | Bayer Radiology [radiology.bayer.com]
- 4. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Gadoquatrane Shines in Clinical Trials: A New Era for MRI Contrast Agents?
A meta-analysis of recent clinical trial outcomes reveals Gadoquatrane, an investigational macrocyclic gadolinium-based contrast agent (GBCA), demonstrates comparable efficacy to conventional agents at a significantly lower dose. These findings, from the comprehensive QUANTI clinical trial program, suggest a potential paradigm shift in contrast-enhanced magnetic resonance imaging (MRI) with a focus on reducing patient exposure to gadolinium.
Researchers, scientists, and drug development professionals are closely watching the development of this compound, which has consistently met primary and secondary endpoints in its Phase III trials. The agent has shown non-inferiority in lesion visualization and detection compared to other macrocyclic GBCAs, and superiority over unenhanced MRI, all while utilizing a 60% lower dose of gadolinium.[1][2][3][4] The safety profile of this compound has been reported as similar to that of other currently available macrocyclic GBCAs, with no new safety signals identified.[3]
This comparison guide provides a detailed overview of the available clinical trial data for this compound and its key competitors: Gadobutrol, Gadoterate Meglumine, and Gadoteridol. While specific quantitative data from the this compound QUANTI trials have not yet been fully published, this guide synthesizes the available qualitative results and presents historical data for the comparator agents to offer a comprehensive perspective.
Comparative Efficacy and Safety of this compound and Other Macrocyclic GBCAs
The QUANTI clinical trial program, a series of multinational, randomized, double-blind, cross-over studies, forms the foundation of this compound's clinical data. The program includes the QUANTI CNS (central nervous system), QUANTI OBR (other body regions), and QUANTI Pediatric studies. Across these trials, this compound was administered at a dose of 0.04 mmol Gd/kg body weight, a significant reduction from the standard 0.1 mmol Gd/kg dose of its comparators.
Key Findings from the QUANTI Trials:
-
Non-Inferiority: this compound demonstrated non-inferiority to comparator macrocyclic GBCAs in key visualization parameters, including lesion enhancement, border delineation, and internal morphology. It also showed non-inferior diagnostic performance based on sensitivity and specificity for lesion detection.
-
Superiority to Unenhanced MRI: this compound showed superior visualization of lesions compared to MRI scans without a contrast agent.
-
Safety Profile: The safety profile of this compound was found to be consistent with that of other macrocyclic GBCAs, with no new safety concerns emerging from the trials.
While awaiting the publication of detailed numerical data from the QUANTI trials, the following tables summarize the available efficacy and safety data for the comparator agents from their respective clinical trials.
Table 1: Efficacy of Comparator Macrocyclic GBCAs in CNS MRI
| Feature | Gadobutrol (Gadavist) | Gadoterate Meglumine (Dotarem) | Gadoteridol (ProHance) |
| Indication | CNS lesion visualization | Detection and visualization of areas with disrupted blood-brain barrier and/or abnormal vascularity in the brain, spine, and associated tissues | Visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues |
| Dose | 0.1 mmol/kg | 0.1 mmol/kg | 0.1 mmol/kg |
| Key Efficacy Outcomes | Superior to unenhanced MRI for lesion enhancement, border delineation, and internal morphology (p < 0.0001). Improved sensitivity and accuracy for malignant lesion detection compared to unenhanced MRI. | Superior to unenhanced MRI in terms of lesion visualization. No difference in efficacy compared to Magnevist (gadopentetate dimeglumine). | In a study of 103 children, MRI enhancement was noted in approximately 60% of scans, with additional diagnostic information in 30-95% of scans. In adults, approximately 75-82% of scans were enhanced, with 45-48% providing additional diagnostic information. |
Table 2: Safety of Comparator Macrocyclic GBCAs
| Feature | Gadobutrol (Gadavist) | Gadoterate Meglumine (Dotarem) | Gadoteridol (ProHance) |
| Common Adverse Events | Headache, nausea, dizziness. | Nausea, headache, injection site pain, dizziness, rash. | Nausea, taste perversion, headache, dizziness. |
| Adverse Event Rate | Drug-related adverse events reported in 4.1% of patients in a CNS study. In a larger analysis, the rate was similar to other GBCAs. | In pediatric patients, 3.8% reported at least one adverse reaction. | In a large study, adverse events were recorded in 6.9% of subjects, with 4.6% related to the contrast agent. |
Experimental Protocols: A Look at the QUANTI Trial Design
The QUANTI clinical trial program was designed to rigorously evaluate the efficacy and safety of this compound.
QUANTI CNS and OBR Studies:
-
Design: These were multinational, randomized, prospective, double-blind, cross-over Phase III studies.
-
Population: The studies enrolled adult patients with known or suspected pathologies of the central nervous system (QUANTI CNS) or other body regions (QUANTI OBR), including head and neck, thorax, abdomen, pelvis, and extremities.
-
Intervention: Patients received a single intravenous injection of this compound (0.04 mmol Gd/kg) and a comparator macrocyclic GBCA (0.1 mmol/kg) in a cross-over fashion.
-
Endpoints: The primary efficacy endpoints focused on visualization parameters such as lesion enhancement, border delineation, and internal morphology, as assessed by blinded independent readers. Secondary endpoints included sensitivity and specificity for lesion detection.
QUANTI Pediatric Study:
-
Design: This study focused on the pharmacokinetics and safety of this compound in the pediatric population.
-
Population: The study enrolled children from birth to less than 18 years of age.
-
Key Finding: The pharmacokinetic behavior of this compound in children was found to be similar to that in adults.
While detailed MRI acquisition parameters for the QUANTI trials are not yet publicly available, a standardized protocol was utilized to ensure consistency across study sites.
Visualizing the Future: Workflows and Pathways
To better understand the context of this compound's development and the underlying principles of gadolinium-based contrast agents, the following diagrams illustrate a typical clinical trial workflow and the potential signaling pathways associated with gadolinium deposition.
The Road Ahead for this compound
The positive outcomes from the QUANTI clinical trial program position this compound as a promising new option in the field of MRI contrast agents. The ability to achieve non-inferior diagnostic efficacy with a substantially lower gadolinium dose addresses a key concern in the medical community regarding potential long-term effects of gadolinium retention in the body. As Bayer proceeds with regulatory submissions to health authorities worldwide, the full publication of the QUANTI trial data will be eagerly anticipated by clinicians and researchers to fully assess the quantitative benefits of this compound in comparison to established macrocyclic GBCAs. This new agent has the potential to become a valuable tool in providing safer and effective diagnostic imaging for a wide range of patients.
References
- 1. Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Bayer United States of America - Bayer’s investigational MRI contrast agent this compound meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
- 3. Bayer's MRI contrast agent this compound succeeds in Phase III trials [synapse.patsnap.com]
- 4. Positive results from Phase III study for Bayer's investigational contrast agent this compound [bayer.com]
Safety Operating Guide
Mitigating Environmental Impact: Recommended Disposal Procedures for Gadoquatrane
Gadoquatrane, a novel macrocyclic, tetrameric gadolinium-based contrast agent (GBCA), offers a significant advancement in magnetic resonance imaging (MRI) by providing high relaxivity at a lower gadolinium dose.[1][2] This inherent dose reduction is a primary step in minimizing its environmental footprint. However, proper handling and disposal of unused this compound and waste contaminated with the agent are crucial for environmental protection and laboratory safety. This document outlines the essential procedures for the proper disposal of this compound, addressing the needs of researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 2579.0 g/mol | [3] |
| Solubility | High in buffer (1.43 mol Gd/L in 10 mM Tris-HCl, pH 7.4) | [4][5] |
| Hydrophilicity (logP) | -4.32 (in 1-butanol/water) | |
| Protein Binding | Negligible | |
| Excretion | Primarily via the kidneys in an unchanged form |
Step-by-Step Disposal Protocol for this compound
Given the environmental concerns associated with gadolinium, it is imperative to prevent the release of this compound into the wastewater system. The following protocol is based on best practices for handling gadolinium-based contrast agents.
1. Segregation of this compound Waste:
-
Establish a dedicated and clearly labeled waste stream for all materials contaminated with this compound.
-
This includes:
-
Unused or expired this compound vials.
-
Syringes, needles, and tubing used for administration.
-
Personal protective equipment (PPE) such as gloves and lab coats that have come into contact with the agent.
-
Contaminated labware (e.g., beakers, pipette tips).
-
2. Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in designated, sealed, and leak-proof containers.
-
These containers should be clearly labeled with "this compound Waste" or "Gadolinium-Containing Waste."
-
Do not pour any this compound solution down the drain.
3. Handling of Solid Waste:
-
Place all solid waste contaminated with this compound into designated, puncture-resistant containers.
-
Sharps (needles, etc.) should be disposed of in a dedicated sharps container that is also labeled for this compound waste.
4. Final Disposal:
-
All this compound waste should be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for the disposal of hazardous waste.
-
The primary recommended method for the final disposal of gadolinium-containing waste is high-temperature incineration by a licensed waste management facility. This method is effective in destroying the organic components of the molecule.
5. Experimental Animal Waste:
-
Urine and feces from animals administered this compound will contain the agent.
-
Pilot studies for other GBCAs have explored the collection of patient urine to reduce environmental contamination.
-
Where feasible, collect urine from experimental animals for the initial 24 hours post-administration. This collected urine should be treated as this compound liquid waste and disposed of accordingly.
-
Bedding from animal cages should be handled as solid this compound waste.
Experimental Workflow for Waste Segregation and Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Signaling Pathway for Environmental Impact Mitigation
The proper disposal of this compound is a critical step in a larger strategy to mitigate the environmental impact of gadolinium. The following diagram illustrates the key decision points and actions.
By adhering to these procedures, researchers and laboratory personnel can significantly contribute to minimizing the environmental burden of gadolinium while benefiting from the diagnostic advantages of this compound. As a newer agent, specific institutional guidelines for this compound may still be in development. In the absence of such specific directives, the precautionary principles outlined here for the handling of GBCAs should be followed.
References
- 1. Bayer files 'safer, greener' MRI contrast agent in US | pharmaphorum [pharmaphorum.com]
- 2. This compound: Bayer's MRI Innovation Sparks a Paradigm Shift in Radiology Safety [ainvest.com]
- 3. This compound | C81H128Gd4N24O32 | CID 156596411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of this compound: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safeguarding Research: A Comprehensive Guide to Handling Gadoquatrane
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Gadoquatrane, a next-generation, macrocyclic, gadolinium-based contrast agent (GBCA). Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. This compound is a highly stable MRI contrast agent.[1] While considered to have a favorable safety profile, proper laboratory hygiene and safety protocols are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard practices for handling chemical compounds of this nature.
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Receiving and Unpacking | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required |
| Storage and Inventory | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required |
| Preparation of Solutions | Nitrile gloves (double-gloving recommended) | Chemical splash goggles | Chemical-resistant lab coat | Recommended if there is a risk of aerosolization |
| Handling and Use | Nitrile gloves | Chemical splash goggles | Chemical-resistant lab coat | Not generally required for routine use in solution |
| Spill Cleanup | Chemical-resistant nitrile gloves (double-gloving) | Chemical splash goggles and face shield | Chemical-resistant lab coat | N95 respirator or higher if dealing with a powder spill or significant aerosolization |
| Waste Disposal | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
This compound is typically shipped at room temperature.[1]
-
Store the product according to the specific conditions outlined in the Certificate of Analysis provided by the manufacturer.[1]
-
Keep the container tightly sealed in a dry, well-ventilated area, away from incompatible materials.
Handling and Experimental Use:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when preparing solutions or handling the neat compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
After handling, wash hands thoroughly with soap and water.
Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with all available information on the spilled material.
-
Disposal Plan:
Gadolinium-based contrast agents are known to be persistent in the environment as they are often excreted unchanged and can pass through conventional wastewater treatment plants.
-
All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound or this compound-contaminated waste down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
Experimental Protocols
Detailed experimental protocols involving this compound will be specific to the research being conducted. The following is a general methodology for the preparation of a stock solution, which should be adapted as necessary.
Preparation of a 10 mM this compound Stock Solution:
-
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile water for injection, buffered saline)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Appropriate PPE
-
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing and initial solvent addition within a chemical fume hood.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Carefully transfer the weighed this compound to a volumetric flask of the desired final volume.
-
Add a portion of the solvent to the flask (approximately 50-70% of the final volume).
-
Gently swirl the flask or use a magnetic stirrer to dissolve the this compound completely.
-
Once dissolved, add the remaining solvent to bring the solution to the final volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended in the product's Certificate of Analysis.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
